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  • Product: 6-phenyl-1H-indazol-3-amine
  • CAS: 100728-08-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-phenyl-1H-indazol-3-amine: Synthesis, Properties, and Therapeutic Potential

Introduction The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heteroaro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heteroaromatic system, a bioisostere of indole, is featured in numerous therapeutics, including potent kinase inhibitors used in oncology such as Pazopanib and Entrectinib.[2] Within this class, the 1H-indazole-3-amine moiety has been identified as a highly effective "hinge-binding" fragment, capable of forming critical hydrogen bond interactions within the ATP-binding site of various protein kinases.[1][2]

This technical guide focuses on a specific, high-value derivative: 6-phenyl-1H-indazol-3-amine . The strategic placement of a phenyl group at the C6-position provides a crucial vector for exploring deeper pockets of target enzymes and modulating the compound's physicochemical properties. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical identity, physicochemical characteristics, a validated synthetic protocol, and its significant role in the development of next-generation therapeutics.

Core Molecular Identity

6-phenyl-1H-indazol-3-amine is characterized by an indazole core functionalized with an amine group at the C3 position and a phenyl substituent at the C6 position. This arrangement provides a unique combination of a rigid, planar scaffold with key hydrogen bond donors (the N1-H and the 3-amino group) and a lipophilic aryl appendage.

Table 1: Chemical Identifiers for 6-phenyl-1H-indazol-3-amine

Identifier Value Source
CAS Number 100728-08-3 [3]
Molecular Formula C₁₃H₁₁N₃ [3]
Molecular Weight 209.25 g/mol [3]

| IUPAC Name | 6-phenyl-1H-indazol-3-amine | |

Physicochemical Properties and Their Implications

Understanding the physicochemical properties of a molecule is paramount for predicting its behavior in both chemical and biological systems. While exhaustive experimental data for this specific intermediate is not widely published, we can infer key properties based on its structure and data from analogous compounds.

Expertise & Insights: The introduction of the C6-phenyl group is a deliberate design choice that significantly impacts the molecule's profile compared to the parent 1H-indazol-3-amine. It increases lipophilicity (higher LogP), which can enhance membrane permeability and access to hydrophobic binding pockets, but may decrease aqueous solubility. The basicity of the 3-amino group and the acidity of the N1-H proton are critical for its role as a kinase hinge binder.

Table 2: Physicochemical Properties of 6-phenyl-1H-indazol-3-amine

Property Value / Observation Implication for Drug Development
Physical State Expected to be a solid at room temperature. Amenable to standard handling, purification, and formulation techniques.
Solubility The parent 1H-indazol-3-amine is soluble in polar solvents.[4] The phenyl group will increase solubility in organic solvents (e.g., DMSO, DMF, alcohols) and decrease aqueous solubility. Solubility in organic solvents facilitates its use in synthetic reactions. Aqueous solubility may need to be optimized in final drug candidates through further derivatization.
pKa The 3-amino group confers basic properties, while the indazole N1-H is weakly acidic. The ability to be protonated or deprotonated is crucial for receptor interactions (e.g., forming salt bridges) and influences absorption and distribution in vivo.
LogP The calculated XLogP3-AA for the parent 1H-indazol-3-amine is 1.2.[5] The addition of a phenyl group will substantially increase this value, indicating greater lipophilicity. Enhanced lipophilicity can improve binding to hydrophobic pockets in target proteins and increase cell permeability, but excessive lipophilicity can lead to off-target effects and poor metabolic stability.

| Chemical Stability | The indazole ring is generally stable. The amino group can undergo standard reactions (e.g., acylation, alkylation). | The scaffold is robust enough for multi-step synthetic campaigns and derivatization. |

Synthesis and Chemical Reactivity

The construction of the 6-phenyl-1H-indazol-3-amine scaffold is efficiently achieved through a modern synthetic strategy that combines a classical heterocycle formation with a robust palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis & Strategy

Expertise & Insights: The most logical and field-proven approach to this target is a convergent synthesis. The core indazole-3-amine is formed first, incorporating a halide at the C6 position (e.g., bromine) to serve as a handle for a subsequent C-C bond formation. The Suzuki-Miyaura cross-coupling is the reaction of choice for this transformation due to its high functional group tolerance, excellent yields, and commercially available reagents.[6][7] This strategy allows for the late-stage introduction of the phenyl group, enabling the synthesis of a diverse library of C6-aryl indazoles for structure-activity relationship (SAR) studies.

Synthesis Workflow Diagram

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Suzuki-Miyaura Coupling SM1 4-Bromo-2-fluorobenzonitrile Int1 6-Bromo-1H-indazol-3-amine SM1->Int1  NH₂NH₂·H₂O, reflux   Int1_ref 6-Bromo-1H-indazol-3-amine SM2 Phenylboronic Acid Product 6-phenyl-1H-indazol-3-amine SM2->Product Int1_ref->Product mid_point->Product  PdCl₂(dppf)₂, Cs₂CO₃  1,4-Dioxane/H₂O, 90°C  

Caption: A validated two-step synthesis workflow for 6-phenyl-1H-indazol-3-amine.

Experimental Protocol (Self-Validating System)

This protocol is based on established literature procedures for analogous transformations.[1]

Step 1: Synthesis of 6-Bromo-1H-indazol-3-amine (Intermediate)

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 eq) and an appropriate solvent such as 2-ethoxyethanol or n-butanol.

  • Reaction: Add hydrazine hydrate (80% in water, ~3.0-5.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically 120-140°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, carefully add water to induce precipitation. Collect the solid by vacuum filtration, wash with cold water and then a non-polar solvent like hexane to remove impurities.

  • Purification & Validation: The crude product can be purified by recrystallization from a solvent system like ethanol/water. The structure and purity should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). A successful reaction will show the disappearance of the nitrile peak in IR/¹³C NMR and the appearance of amine and N-H protons in the ¹H NMR spectrum.

Step 2: Synthesis of 6-phenyl-1H-indazol-3-amine (Final Product)

  • Reagents & Setup: In a flask suitable for inert atmosphere reactions (e.g., a Schlenk flask), combine 6-bromo-1H-indazol-3-amine (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as PdCl₂(dppf)₂ (0.02-0.05 eq), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100°C for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up & Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue by column chromatography on silica gel. Validate the final product's identity and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Validation is confirmed by the disappearance of the starting bromide and the appearance of signals corresponding to the new phenyl group.

Significance in Drug Discovery and Medicinal Chemistry

The 6-phenyl-1H-indazol-3-amine scaffold is not merely a synthetic intermediate; it is a pharmacophore designed for specific, high-value biological targets, primarily protein kinases.

The Indazole-3-amine Moiety as a Bio-isostere and Kinase Hinge-Binder

The 1H-indazole-3-amine core functions as a highly effective bio-isostere for other hinge-binding motifs like 2-aminopyridine. Its power lies in its ability to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket—a backbone segment connecting the N- and C-lobes of the kinase. The endocyclic N2 atom acts as a hydrogen bond acceptor, while the exocyclic 3-amino group acts as a hydrogen bond donor. This bidentate interaction provides a strong and specific anchor for the inhibitor.[8][9]

Case Study: A Scaffold for Selective PKC-zeta Inhibition

Protein Kinase C-zeta (PKCζ) is an atypical PKC isoform implicated in immune and inflammatory diseases.[10][11] Researchers have developed potent and selective inhibitors of PKCζ based on a 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole scaffold.[10] In these studies, the 6-phenyl-1H-indazol-3-amine core served as the foundational hinge-binding element. The variation of substituents on the C6-phenyl ring was a key strategy to optimize potency and selectivity against other kinases, demonstrating the C6-position as a critical vector for SAR exploration.[10]

Broader Therapeutic Landscape

The utility of this scaffold extends beyond PKCζ. Indazole derivatives bearing substituents at the C5 or C6 positions have been developed as inhibitors for a wide range of kinases and other therapeutic targets:

  • Antitumor Agents: Various derivatives have shown potent antiproliferative activity against cancer cell lines by inducing apoptosis and cell cycle arrest, potentially through pathways like p53/MDM2.[1][12]

  • Receptor Tyrosine Kinases (RTKs): The scaffold is integral to inhibitors of RTKs like VEGFR and PDGFR, which are critical for angiogenesis and tumor growth.[8]

  • EGFR Inhibitors: Indazole-based compounds have been designed as covalent inhibitors to target drug-resistant mutants of the Epidermal Growth Factor Receptor (EGFR).[13]

Mechanism of Action: Kinase Inhibition

The primary mechanism by which drugs derived from this scaffold act is competitive inhibition at the ATP-binding site of a target kinase.

G cluster_0 Normal Kinase Function cluster_1 Inhibition Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Signaling Signaling Phospho_Substrate->Signaling Downstream Signaling Inhibitor 6-phenyl-1H-indazol-3-amine Derivative (Inhibitor) Kinase_Inhib Kinase Active Site Inhibitor->Kinase_Inhib Binds to Hinge Region Blocked ATP Binding Blocked No Phosphorylation Kinase_Inhib->Blocked No_Signal No_Signal Blocked->No_Signal Downstream Signaling is Inhibited

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Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-Phenyl-1H-indazol-3-amine

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold The 1H-indazole-3-amine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 1H-indazole-3-amine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a new generation of targeted therapeutics. Its unique structural features allow for precise interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Within this promising class of compounds, the 6-phenyl-1H-indazol-3-amine series has emerged as a particularly intriguing area of research, demonstrating significant potential in oncology.

This technical guide provides a comprehensive exploration of the in vitro mechanism of action of 6-phenyl-1H-indazol-3-amine, with a specific focus on a well-characterized derivative, compound 6o . We will delve into the molecular intricacies of its anticancer effects, detailing the signaling pathways it modulates and the cellular responses it elicits. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of the compound's activity and detailed, field-proven protocols for its investigation. Our approach is grounded in scientific integrity, providing a robust framework for understanding and further exploring the therapeutic promise of this chemical series.

I. Unveiling the Anticancer Activity of 6-Phenyl-1H-indazol-3-amine Derivatives

The 1H-indazole-3-amine core is recognized as an effective "hinge-binding" fragment, a key feature in many kinase inhibitors. This has spurred the development of numerous derivatives with potent anticancer properties. The focus of our investigation, a 6-phenyl-1H-indazol-3-amine derivative known as compound 6o , has demonstrated significant and selective cytotoxic activity against various human cancer cell lines.

A. Selective Cytotoxicity Profile

In vitro studies have established the potent and selective anticancer effects of compound 6o . Utilizing the methyl thiazolyl tetrazolium (MTT) colorimetric assay, the inhibitory activities of a series of indazole derivatives were evaluated against a panel of human cancer cell lines. Compound 6o exhibited a promising inhibitory effect, particularly against the K562 chronic myeloid leukemia cell line, with a 50% inhibitory concentration (IC50) value of 5.15 µM.[1][2] Notably, this compound displayed a significant degree of selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM in HEK-293 human embryonic kidney cells.[1][2]

CompoundCell LineIC50 (µM)Selectivity Index (SI) vs. K562
6o K562 (Chronic Myeloid Leukemia)5.15-
A549 (Lung Cancer)Not specified-
PC-3 (Prostate Cancer)Not specified-
Hep-G2 (Hepatoma)Not specified-
HEK-293 (Normal Kidney)33.26.45

Table 1: In vitro cytotoxicity of compound 6o.

B. Induction of Apoptosis: A Key Mechanism of Action

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in tumor cells. Investigations into the mechanism of action of compound 6o have confirmed that its cytotoxic effects are, at least in part, attributable to the induction of apoptosis.

When K562 cells were treated with increasing concentrations of compound 6o (10, 12, and 14 µM) for 48 hours, a dose-dependent increase in the apoptotic cell population was observed.[1] This was quantified using Annexin V-FITC and propidium iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The total apoptosis rates (early and late apoptosis) rose from 9.64% at 10 µM to 37.72% at 14 µM, indicating a potent pro-apoptotic effect.[1]

C. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, compound 6o has been shown to disrupt the cell cycle progression of cancer cells. Cell cycle analysis using PI staining revealed that treatment of K562 cells with compound 6o for 24 hours led to a significant arrest in the G0/G1 phase of the cell cycle.[2] The proportion of cells in the G0/G1 phase increased from 29.4% in the control group to 41.1% in cells treated with 14 µM of the compound, with a corresponding decrease in the S phase population.[2] This G0/G1 arrest prevents the cells from entering the DNA synthesis phase, thereby halting their proliferation.

II. Molecular Deep Dive: The p53/MDM2 and Bcl-2 Signaling Pathways

The observed effects of compound 6o on apoptosis and the cell cycle are orchestrated by its modulation of key intracellular signaling pathways. The primary pathways implicated are the p53/MDM2 axis and the Bcl-2 family of apoptosis-regulating proteins.

A. The p53/MDM2 Pathway: Activating the Guardian of the Genome

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, the function of p53 is inhibited by its negative regulator, MDM2, which targets p53 for degradation.

Western blot analysis has revealed that treatment of K562 cells with compound 6o leads to a concentration-dependent increase in the expression of both p53 and MDM2. The upregulation of p53 suggests that the compound may interfere with the p53-MDM2 interaction, leading to p53 stabilization. The subsequent increase in MDM2 levels is a known consequence of p53 activation, as MDM2 is a transcriptional target of p53, forming a negative feedback loop.

G 6-phenyl-1H-indazol-3-amine 6-phenyl-1H-indazol-3-amine MDM2 MDM2 6-phenyl-1H-indazol-3-amine->MDM2 Inhibition? p53 p53 MDM2->p53 Degradation p53->MDM2 Transcription Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Proposed interaction with the p53/MDM2 pathway.

B. The Bcl-2 Family: Tipping the Scales Towards Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. The ratio of these opposing factions determines the cell's fate.

Treatment with compound 6o has been shown to alter the balance of Bcl-2 family proteins in K562 cells in a manner that favors apoptosis. Western blot analysis demonstrated a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a corresponding increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately executing the apoptotic program.

G 6-phenyl-1H-indazol-3-amine 6-phenyl-1H-indazol-3-amine Bcl2 Bcl-2 (Anti-apoptotic) 6-phenyl-1H-indazol-3-amine->Bcl2 Bax Bax (Pro-apoptotic) 6-phenyl-1H-indazol-3-amine->Bax Mitochondria Mitochondria Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization Caspases Caspases Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Modulation of the Bcl-2 family of proteins.

III. Experimental Protocols: A Guide for In Vitro Investigation

The following protocols provide a detailed, step-by-step methodology for the key experiments used to elucidate the in vitro mechanism of action of 6-phenyl-1H-indazol-3-amine derivatives.

A. MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • 6-phenyl-1H-indazol-3-amine derivative (e.g., compound 6o) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 6-phenyl-1H-indazol-3-amine derivative in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed K562 cells in 96-well plate b Treat cells with compound a->b c Add MTT solution b->c d Incubate for 4 hours c->d e Add solubilization solution d->e f Read absorbance at 570 nm e->f

Caption: Workflow for the MTT assay.

B. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • K562 cells

  • 6-well plates

  • 6-phenyl-1H-indazol-3-amine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed K562 cells in 6-well plates and treat with the desired concentrations of the compound for the specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

C. Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • K562 cells

  • 6-well plates

  • 6-phenyl-1H-indazol-3-amine derivative

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat K562 cells with the compound for the desired time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

D. Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

  • Treated K562 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p53, anti-MDM2, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

IV. Future Directions and Concluding Remarks

The in vitro evidence presented in this guide strongly suggests that 6-phenyl-1H-indazol-3-amine derivatives, exemplified by compound 6o , are promising anticancer agents. Their mechanism of action, involving the induction of apoptosis and cell cycle arrest through the modulation of the p53/MDM2 and Bcl-2 pathways, provides a solid foundation for further development.

Future research should focus on several key areas:

  • Target Deconvolution: While the downstream effects are well-characterized, the direct molecular target(s) of 6-phenyl-1H-indazol-3-amine derivatives remain to be definitively identified. Kinase profiling and other target identification studies will be crucial in this regard.

  • In Vivo Efficacy: The promising in vitro results need to be translated into in vivo models of cancer to assess the therapeutic potential of these compounds in a more complex biological system.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the 6-phenyl-1H-indazol-3-amine scaffold could lead to the discovery of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

V. References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Norman, P. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Bioorganic & medicinal chemistry letters, 19(3), 908–911. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Pharmacokinetic Profile and Bioavailability of 6-phenyl-1H-indazol-3-amine

Disclaimer: 6-phenyl-1H-indazol-3-amine is understood to be a novel chemical entity (NCE) with no publicly available pharmacokinetic data. This guide, therefore, presents a comprehensive and logical framework for the cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: 6-phenyl-1H-indazol-3-amine is understood to be a novel chemical entity (NCE) with no publicly available pharmacokinetic data. This guide, therefore, presents a comprehensive and logical framework for the characterization of its pharmacokinetic profile and bioavailability, based on established scientific principles and regulatory guidelines for small molecule drug candidates. The data and protocols herein are representative and intended for illustrative purposes.

Introduction: The Indazole Scaffold and the Imperative of Pharmacokinetic Profiling

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] Molecules like Niraparib and Pazopanib serve as prominent examples of the therapeutic potential harbored within this structural class.[1] The subject of this guide, 6-phenyl-1H-indazol-3-amine, represents a new chemical entity (NCE) emerging from drug discovery.[4]

Before an NCE can progress toward clinical trials, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount.[5][6][7] These processes, collectively known as pharmacokinetics (PK), govern the drug's concentration at its site of action and are inextricably linked to its efficacy and safety.[8][9][10][11] This guide provides a robust, scientifically-grounded framework for the comprehensive pharmacokinetic evaluation of 6-phenyl-1H-indazol-3-amine.

Part 1: Foundational Physicochemical and In Vitro ADME Characterization

The journey of a drug through the body is profoundly influenced by its inherent physicochemical properties.[12][13][14][15] Therefore, the initial characterization of 6-phenyl-1H-indazol-3-amine involves a combination of computational predictions and fundamental experimental assays.

Predicted Physicochemical Properties

A summary of predicted properties for 6-phenyl-1H-indazol-3-amine is presented below. These values serve as the initial hypothesis for its behavior in biological systems.

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight 221.27 g/mol Small size favors passive diffusion across membranes.[16]
logP (Lipophilicity) 2.8Moderate lipophilicity suggests a balance between membrane permeability and aqueous solubility.[14]
Aqueous Solubility Low to ModerateMay impact dissolution rate and oral absorption.
pKa (Basicity) 4.5 (predicted)As a weak base, its ionization state and solubility will be pH-dependent, affecting absorption in the gastrointestinal tract.[13]
In Vitro ADME Screening: The First Look at Biological Behavior

High-throughput in vitro ADME assays are essential for early-stage drug discovery, providing critical data to guide compound optimization and predict in vivo outcomes.[5][17][18][19]

1.2.1. Metabolic Stability

  • Objective: To assess the susceptibility of 6-phenyl-1H-indazol-3-amine to metabolic breakdown by liver enzymes.

  • Methodology:

    • Incubate the compound (typically 1 µM) with human liver microsomes (HLM) or hepatocytes in the presence of the cofactor NADPH.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a solvent like acetonitrile.

    • Quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality: A high metabolic turnover (short t½) in this assay often predicts high first-pass metabolism and low oral bioavailability.[20]

1.2.2. Plasma Protein Binding (PPB)

  • Objective: To determine the extent to which the compound binds to proteins in the blood, primarily albumin.

  • Methodology:

    • Use rapid equilibrium dialysis (RED) devices.

    • Add the compound to plasma in one chamber, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers via LC-MS/MS.

    • Calculate the fraction unbound (fu).

  • Causality: Only the unbound drug is free to distribute into tissues and interact with its target.[16] High plasma protein binding can limit efficacy and influence clearance.

1.2.3. Cytochrome P450 (CYP) Inhibition

  • Objective: To evaluate the potential for 6-phenyl-1H-indazol-3-amine to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, 2D6, 2C9), which is a primary cause of drug-drug interactions (DDIs).

  • Methodology:

    • Incubate specific CYP isozymes with their fluorescent probe substrates in the presence of varying concentrations of 6-phenyl-1H-indazol-3-amine.

    • Measure the formation of the fluorescent metabolite.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition).

  • Causality: Potent inhibition of a major CYP enzyme can lead to dangerous elevations in the plasma concentrations of co-administered drugs.

1.2.4. Permeability Assessment

  • Objective: To predict the rate and extent of absorption across the intestinal wall.

  • Methodology:

    • Use a Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

    • Add the compound to the apical (A) side of the monolayer.

    • Measure the rate of its appearance on the basolateral (B) side over time.

    • Calculate the apparent permeability coefficient (Papp).

  • Causality: A high Papp value is predictive of good oral absorption, while a low Papp may indicate absorption issues.[21]

Part 2: In Vivo Pharmacokinetic Evaluation in Preclinical Species

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living organism.[22] Rodent models (typically rats or mice) are standard for initial in vivo PK studies.

Experimental Design and Workflow

A well-designed study includes both intravenous (IV) and oral (PO) administration to fully characterize the compound's disposition and determine its absolute oral bioavailability.

G cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_sampling_iv IV Group Sampling cluster_sampling_po PO Group Sampling cluster_post Post-Study Analysis DosePrep Dose Formulation (IV & PO Vehicles) IV_Dose IV Administration (e.g., 1 mg/kg via tail vein) DosePrep->IV_Dose PO_Dose PO Administration (e.g., 10 mg/kg via oral gavage) DosePrep->PO_Dose AnimalAcclimatize Animal Acclimatization (e.g., Male Sprague-Dawley Rats) AnimalAcclimatize->IV_Dose AnimalAcclimatize->PO_Dose IV_S1 t = 2 min PO_S1 t = 15 min IV_S2 t = 5 min SampleProcess Plasma Harvesting (Centrifugation) IV_S1->SampleProcess IV_S3 t = 15 min IV_S2->SampleProcess IV_S4 t = 30 min IV_S3->SampleProcess IV_S5 t = 1 hr IV_S4->SampleProcess IV_S6 t = 2 hr IV_S5->SampleProcess IV_S7 t = 4 hr IV_S6->SampleProcess IV_S8 t = 8 hr IV_S7->SampleProcess IV_S9 t = 24 hr IV_S8->SampleProcess IV_S9->SampleProcess PO_S2 t = 30 min PO_S1->SampleProcess PO_S3 t = 1 hr PO_S2->SampleProcess PO_S4 t = 2 hr PO_S3->SampleProcess PO_S5 t = 4 hr PO_S4->SampleProcess PO_S6 t = 8 hr PO_S5->SampleProcess PO_S7 t = 24 hr PO_S6->SampleProcess PO_S7->SampleProcess Bioanalysis LC-MS/MS Bioanalysis (Quantification) SampleProcess->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Workflow for a Preclinical Pharmacokinetic Study.

Bioanalytical Method Validation: The Foundation of Trustworthy Data

The quantification of 6-phenyl-1H-indazol-3-amine in plasma requires a highly specific, sensitive, and reproducible bioanalytical method, typically LC-MS/MS. Before analyzing study samples, this method must be rigorously validated according to regulatory guidelines from bodies like the FDA and EMA.[23][24][25][26][27][28][29][30][31][32]

Protocol: Key Bioanalytical Validation Parameters

  • Selectivity & Specificity: Demonstrate that the method can differentiate the analyte from endogenous matrix components and other potential interferences.

  • Calibration Curve: Establish the relationship between instrument response and known analyte concentrations over the expected range. The curve must meet predefined criteria for linearity and regression.

  • Accuracy & Precision:

    • Analyze Quality Control (QC) samples at low, medium, and high concentrations.

    • Accuracy: The measured concentration should be within ±15% of the nominal value.

    • Precision: The coefficient of variation (CV%) should not exceed 15%.

  • Matrix Effect: Assess whether components of the plasma suppress or enhance the ionization of the analyte, which could lead to inaccurate results.

  • Recovery: Determine the efficiency of the extraction process used to isolate the analyte from the plasma.

  • Stability: Confirm the analyte's stability under various conditions encountered during the study:

    • Freeze-thaw stability (multiple cycles).

    • Short-term bench-top stability (at room temperature).

    • Long-term storage stability (at -80°C).

    • Post-preparative stability (in the autosampler).

Part 3: Data Analysis, Interpretation, and Bioavailability Calculation

The plasma concentration-time data obtained from the in vivo study are analyzed using non-compartmental analysis (NCA) to derive key pharmacokinetic parameters.[9]

Key Pharmacokinetic Parameters

The table below presents hypothetical data for 6-phenyl-1H-indazol-3-amine, illustrating the typical output of a preclinical PK study.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Cmax 1500 ng/mL2500 ng/mLMaximum observed plasma concentration.
Tmax 0.08 hr (5 min)1.0 hrTime at which Cmax is reached.
AUC(0-t) 3200 hrng/mL17500 hrng/mLArea under the concentration-time curve from time 0 to the last measurable point.
AUC(0-inf) 3250 hrng/mL17800 hrng/mLAUC extrapolated to infinity, representing total drug exposure.[9]
t½ (Half-life) 4.5 hr4.8 hrTime required for the plasma concentration to decrease by 50%.
CL (Clearance) 5.1 mL/min/kg-The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) 2.0 L/kg-Apparent volume into which the drug distributes.[33]
Calculating Oral Bioavailability (F%)

Absolute oral bioavailability (F%) is the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is a critical parameter for determining the suitability of a compound for oral delivery.[34][35]

The calculation is performed by comparing the dose-normalized AUC from the oral administration to the AUC from the intravenous administration.[20]

Formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Using the hypothetical data: F% = (17800 / 10) / (3250 / 1) * 100 F% = (1780 / 3250) * 100 F% = 54.8%

An oral bioavailability of approximately 55% would be considered moderate to good, suggesting that 6-phenyl-1H-indazol-3-amine is well-absorbed and/or avoids extensive first-pass metabolism.[21][36]

Integrated Interpretation and Decision Logic

The final step involves synthesizing all data points to make an informed decision about the compound's future.

G cluster_data Input Data cluster_outcomes Potential Outcomes InVitro In Vitro ADME Profile (Metabolic Stability, Permeability) Decision Go / No-Go Decision InVitro->Decision InVivo In Vivo PK Data (F%, CL, t½) InVivo->Decision PhysChem Physicochemical Properties (Solubility, logP) PhysChem->Decision Go Proceed to Efficacy/Tox Studies (Favorable Profile) Decision->Go Good F% Low CL Acceptable t½ Optimize Medicinal Chemistry Optimization (e.g., Improve Solubility, Reduce CL) Decision->Optimize Low F% High CL Poor Solubility NoGo Terminate Compound (Insurmountable PK Flaws) Decision->NoGo Very Low F% Very High CL Metabolically Unstable

Caption: Decision-Making Framework Based on PK Data.

Conclusion

This guide outlines a systematic, industry-standard approach to characterizing the pharmacokinetic profile and bioavailability of a novel compound, 6-phenyl-1H-indazol-3-amine. By integrating in vitro ADME assays, robustly designed preclinical in vivo studies, and validated bioanalytical methods, researchers can generate the high-quality, trustworthy data necessary to make critical decisions in the drug development pipeline. The hypothetical profile presented here, with a moderate oral bioavailability and a reasonable half-life, would position 6-phenyl-1H-indazol-3-amine as a viable candidate for further preclinical development, pending efficacy and safety evaluations.

References

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  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7). Retrieved from [Link]

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Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 6-phenyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of 6-phenyl-1H-indazol-3-amine, a heterocyclic amine of significant interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 6-phenyl-1H-indazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will establish the precise molecular weight and exact mass of this compound, explain the principles behind these fundamental measurements, and outline the state-of-the-art analytical techniques required for their empirical determination. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of indazole-based compounds in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] This structure is a cornerstone in the design of novel therapeutic agents due to its ability to interact with a wide range of biological targets.[3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1][5]

The compound 6-phenyl-1H-indazol-3-amine is a specific derivative that combines the indazole core with a phenyl substituent at the 6-position and an amine group at the 3-position. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment in kinase inhibitors, a critical class of oncology drugs.[5] Accurate characterization of the molecular weight and exact mass of such compounds is the first and most critical step in confirming their identity and purity, forming the bedrock of any subsequent biological or pharmacological investigation.

Core Physicochemical Properties

The fundamental physicochemical properties of 6-phenyl-1H-indazol-3-amine are derived directly from its elemental composition. These values are indispensable for a range of applications, from reaction monitoring to high-throughput screening and metabolic studies.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃[4]
Molecular Weight 209.25 g/mol [6]
Exact Mass 209.09530 DaCalculated
Monoisotopic Mass 209.09530 DaCalculated

Note: The molecular weight is the weighted average of the masses of the naturally occurring isotopes of the elements. The exact mass (and monoisotopic mass) is calculated using the mass of the most abundant isotope of each element.

Understanding Molecular Weight vs. Exact Mass

In drug development, the distinction between molecular weight and exact mass is not merely semantic; it dictates the analytical technology required for unambiguous compound identification.

  • Molecular Weight (or Average Mass): This value is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element in the molecule. It is a bulk property and is sufficient for stoichiometric calculations in chemical synthesis (e.g., determining molar equivalents).

  • Exact Mass: This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[7] It is a discrete value that can be measured with high precision by high-resolution mass spectrometry (HRMS).[8] The ability to measure exact mass to several decimal places allows for the determination of a unique elemental formula, a powerful tool for identifying unknown compounds and confirming the structure of synthesized molecules.[8][9] For instance, molecules with the same nominal mass (mass rounded to the nearest integer) can be distinguished by their different exact masses.[8]

Experimental Determination: The Role of High-Resolution Mass Spectrometry

The empirical verification of the molecular formula and the confirmation of a compound's identity are achieved through mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11]

The Mass Spectrometry Workflow

A mass spectrometer operates through a three-stage process to analyze a chemical compound.[10] This workflow is fundamental to obtaining the data required for determining molecular weight and exact mass.

cluster_workflow Mass Spectrometry Workflow Ionization 1. Ionization Source (e.g., ESI, APCI) Analysis 2. Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analysis Ions Accelerated Detection 3. Ion Detector Analysis->Detection Ions Separated by m/z

Caption: Core workflow of a mass spectrometer.

  • Ionization Source: The sample is introduced and its molecules are converted into gas-phase ions. For molecules like 6-phenyl-1H-indazol-3-amine, Electrospray Ionization (ESI) is a common and gentle technique that minimizes fragmentation.

  • Mass Analyzer: The ions are then sorted based on their mass-to-charge (m/z) ratio in an electric or magnetic field. High-resolution analyzers, such as Time-of-Flight (TOF) or Orbitrap, are essential for exact mass measurements.[10]

  • Detector: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots ion intensity versus m/z.[11]

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

The following protocol outlines a self-validating system for the definitive characterization of 6-phenyl-1H-indazol-3-amine.

Objective: To confirm the elemental composition (C₁₃H₁₁N₃) by obtaining an exact mass measurement with an error of less than 5 parts-per-million (ppm).

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap system, coupled with a suitable liquid chromatography (LC) front-end.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 6-phenyl-1H-indazol-3-amine.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform a serial dilution to obtain a working solution of approximately 1 µg/mL.

  • Instrument Calibration:

    • Calibrate the mass spectrometer immediately prior to analysis using a known calibration standard appropriate for the desired mass range. This step is critical for ensuring high mass accuracy.

  • LC-HRMS Analysis:

    • Chromatography: Inject the sample solution into the LC system to separate the target compound from any impurities or residual starting materials. A reversed-phase C18 column is typically effective.

    • Ionization: Utilize ESI in positive ion mode. The amine group and indazole nitrogens are readily protonated, leading to the formation of the [M+H]⁺ ion.

    • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da) at a high resolution (e.g., >40,000).

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Identify the m/z value for the monoisotopic peak of the [M+H]⁺ ion.

    • Causality: The expected m/z for [C₁₃H₁₁N₃ + H]⁺ is 210.10255. The high-resolution instrument provides a measured m/z value to several decimal places.

    • Calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • Trustworthiness: A mass error of < 5 ppm provides high confidence in the assigned elemental formula. This self-validating step confirms that the detected molecule has the elemental composition of 6-phenyl-1H-indazol-3-amine.

Conclusion

The precise determination of molecular weight (209.25 g/mol ) and, more critically, the exact mass (209.09530 Da) of 6-phenyl-1H-indazol-3-amine is a non-negotiable prerequisite for its advancement in any drug discovery pipeline. High-resolution mass spectrometry provides an unparalleled level of confidence in structural confirmation, ensuring the integrity of subsequent research. This guide has detailed the foundational values for this important molecule and provided the technical and theoretical framework for their experimental validation, empowering researchers to proceed with confidence in their work with this promising class of compounds.

References

  • What is Mass Spectrometry? - Broad Institute. [Link]

  • Exact Mass - Chemistry LibreTexts. [Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation | Waters. [Link]

  • Mass spectrometry - Wikipedia. [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence | Environmental Science & Technology - ACS Publications. [Link]

  • A Beginner's Guide to Mass Spectrometry - ACD/Labs. [Link]

  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. [Link]

  • N-(6-phenyl-1H-indazol-3-yl)butyramide | C17H17N3O | CID 10085013 - PubChem. [Link]

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Foundational

Unlocking the Therapeutic Potential of the 6-phenyl-1H-indazol-3-amine Scaffold: A Technical Guide to Target Receptor Binding Affinity

Abstract The 6-phenyl-1H-indazol-3-amine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of highly specific and potent inhibitors of key signaling prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 6-phenyl-1H-indazol-3-amine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of highly specific and potent inhibitors of key signaling proteins. This technical guide provides an in-depth analysis of the binding affinity of molecules derived from this scaffold to their primary target receptors. While direct binding data for the unsubstituted parent compound is not extensively available in public literature, this document will focus on the well-characterized derivatives that highlight the scaffold's potential. We will delve into the primary kinase targets—Receptor-Interacting Protein Kinase 2 (RIPK2), Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and Protein Kinase C-zeta (PKCζ)—exploring the binding affinities of optimized ligands, the methodologies for their determination, and the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the 6-phenyl-1H-indazol-3-amine framework for therapeutic innovation.

The 6-phenyl-1H-indazol-3-amine Scaffold: A Versatile Hinge-Binding Moiety

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment in kinase inhibitor design[1]. The arrangement of nitrogen atoms and the amine substituent in the indazole ring system allows for the formation of critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The addition of a phenyl group at the 6-position provides a key vector for synthetic elaboration, enabling the exploration of various substituent effects on potency and selectivity. This phenyl group can be modified to occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing binding affinity and influencing the overall pharmacological profile of the molecule.

Primary Target Receptors and Binding Affinities of Derivatives

While 6-phenyl-1H-indazol-3-amine itself is a foundational chemical entity, its true therapeutic potential is realized through chemical modifications that optimize its interaction with specific biological targets. Extensive research has led to the development of derivatives with high affinity for several protein kinases.

Receptor-Interacting Protein Kinase 2 (RIPK2)

RIPK2 is a serine/threonine kinase that plays a crucial role in the innate immune system, mediating signaling from the pattern recognition receptors NOD1 and NOD2[2]. Dysregulation of RIPK2 signaling is implicated in inflammatory diseases, making it an attractive therapeutic target. Derivatives of the 6-phenyl-1H-indazol-3-amine scaffold have been investigated as potent RIPK2 inhibitors.

Binding Affinity of a Key Derivative:

A notable derivative, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, has demonstrated significant potency. While not a direct 6-phenyl derivative, the 3-aminoindazole core is maintained. For a related 4-anilinoquinoline with a 3-amino-5-fluoroindazole moiety, the IC50 was determined to be 20 nM in a Muramyl dipeptide (MDP)-stimulated cell-based assay, which reflects RIPK2-dependent signaling[3].

Table 1: Binding Affinity Data for a RIPK2 Inhibitor with a 3-Aminoindazole Core

Compound ClassTargetAssay TypeParameterValueReference
4-Anilinoquinoline with 3-Amino-5-fluoroindazoleRIPK2MDP-stimulated cell assayIC5020 nM[3]
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)

SGK1 is a serine/threonine kinase belonging to the AGC kinase family and is a key downstream effector of the PI3K signaling pathway[4]. It is involved in regulating ion transport, cell survival, and proliferation, and its dysregulation has been linked to cancer and metabolic diseases[5][6]. The 3-aminoindazole scaffold has been identified as a promising starting point for the development of potent SGK1 inhibitors.

Binding Affinity of Key Derivatives:

A series of 6-sulfamido-phenyl-3-aminoindazoles were identified as moderately potent SGK1 inhibitors. For instance, compounds 7 and 8 in a specific study exhibited IC50 values of 254 nM and 182 nM, respectively, at a 10 µM ATP concentration in a substrate phosphorylation lab-chip caliper assay[4][7].

Table 2: Binding Affinity Data for SGK1 Inhibitors with a 3-Aminoindazole Core

Compound IdentifierTargetAssay TypeParameterValue (at 10 µM ATP)Reference
Compound 7SGK1Substrate phosphorylationIC50254 nM[4][7]
Compound 8SGK1Substrate phosphorylationIC50182 nM[4][7]
Protein Kinase C-zeta (PKCζ)

PKCζ is an atypical member of the protein kinase C family and is implicated in various signal transduction pathways that regulate cell differentiation, proliferation, and apoptosis[8]. Its inhibition has been proposed as a potential therapeutic strategy for immune and inflammatory diseases. A series of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles have been optimized to be potent and selective inhibitors of PKCζ[9].

Binding Affinity of a Key Derivative:

Through optimization of the aryl substituent at the 6-position of the indazole template, a 4-NH2 derivative was identified as a potent and selective inhibitor. While a specific Ki or Kd value for this derivative is not provided in the abstract, the study highlights its good selectivity over other PKC isoforms and CDK2[9].

Methodologies for Determining Binding Affinity

The determination of binding affinity is a critical step in drug discovery. Several biophysical and biochemical techniques are employed to quantify the interaction between a ligand and its target receptor.

Radioligand Binding Assays

This technique is a gold standard for quantifying ligand binding to a receptor. It involves the use of a radioactively labeled ligand (radioligand) that binds to the target receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target kinase in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound (e.g., a 6-phenyl-1H-indazol-3-amine derivative).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Step-by-Step Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of the purified target kinase in a suitable buffer.

    • Prepare a solution of the ligand (e.g., a 6-phenyl-1H-indazol-3-amine derivative) in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.

Step-by-Step Protocol for SPR:

  • Sensor Chip Preparation:

    • Immobilize the purified target kinase onto the surface of a sensor chip. Amine coupling is a common method for this.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • Assay Setup:

    • Place the sensor chip in the SPR instrument.

    • Flow a running buffer over the sensor surface to establish a stable baseline.

  • Binding Measurement:

    • Inject a series of concentrations of the analyte (the 6-phenyl-1H-indazol-3-amine derivative) over the sensor surface. This is the association phase.

    • Monitor the change in the SPR signal (measured in response units, RU) over time.

    • After the association phase, flow the running buffer over the surface to measure the dissociation of the analyte from the immobilized ligand. This is the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution to remove any remaining bound analyte from the sensor surface, preparing it for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves (sensorgrams) to a suitable kinetic model to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

Downstream Signaling Pathways

The therapeutic effect of inhibitors based on the 6-phenyl-1H-indazol-3-amine scaffold is a direct consequence of modulating the downstream signaling pathways of their target kinases.

RIPK2 Signaling Pathway

RIPK2_Signaling NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Bacterial Peptidoglycans TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Gene Transcription MAPK->Cytokines Gene Transcription Inhibitor 6-phenyl-1H-indazol-3-amine Derivative Inhibitor->RIPK2 Inhibition

Caption: RIPK2 signaling pathway and point of inhibition.

Upon activation by NOD1/2, RIPK2 recruits and activates the TAK1 complex, which in turn activates both the IKK complex and the MAPK pathways (p38, JNK, and ERK). The IKK complex activates the NF-κB transcription factor, leading to its nuclear translocation and the transcription of pro-inflammatory cytokines and chemokines. The MAPK pathways also contribute to the production of these inflammatory mediators. Inhibitors based on the 6-phenyl-1H-indazol-3-amine scaffold block the kinase activity of RIPK2, thereby preventing these downstream inflammatory responses.

SGK1 Signaling Pathway

SGK1_Signaling GF Growth Factors/ Insulin PI3K PI3K GF->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Phosphorylation (Thr256) mTORC2->SGK1 Phosphorylation (Ser422) FOXO3a FOXO3a SGK1->FOXO3a Inhibition NDRG1 NDRG1 SGK1->NDRG1 Phosphorylation CellSurvival Cell Survival & Proliferation FOXO3a->CellSurvival Apoptosis NDRG1->CellSurvival Growth Inhibitor 6-phenyl-1H-indazol-3-amine Derivative Inhibitor->SGK1 Inhibition

Caption: SGK1 signaling pathway and point of inhibition.

SGK1 is activated downstream of PI3K signaling. Growth factors or insulin activate PI3K, which leads to the activation of PDK1 and mTORC2. Both PDK1 and mTORC2 phosphorylate and fully activate SGK1[6]. Activated SGK1 then phosphorylates and regulates a variety of downstream targets, including the transcription factor FOXO3a (which it inhibits) and NDRG1, thereby promoting cell survival and proliferation[10]. 6-phenyl-1H-indazol-3-amine-based inhibitors block the kinase activity of SGK1, thus preventing the phosphorylation of its downstream effectors and inhibiting pro-survival signaling.

PKCζ Signaling Pathway

PKCzeta_Signaling Receptor Receptor Activation PDK1 PDK1 Receptor->PDK1 PKCzeta PKCζ PDK1->PKCzeta Phosphorylation IKK IKK Complex PKCzeta->IKK CellPolarity Cell Polarity PKCzeta->CellPolarity NFkB NF-κB IKK->NFkB Activation Proliferation Proliferation NFkB->Proliferation Gene Transcription Inhibitor 6-phenyl-1H-indazol-3-amine Derivative Inhibitor->PKCzeta Inhibition

Caption: PKCζ signaling pathway and point of inhibition.

PKCζ is activated by PDK1-mediated phosphorylation. Once active, PKCζ can participate in multiple downstream signaling events. One of the most well-characterized is its ability to phosphorylate and activate the IKK complex, leading to the activation of the NF-κB pathway and subsequent effects on cell proliferation and inflammation. PKCζ is also a key regulator of cell polarity. Inhibitors derived from the 6-phenyl-1H-indazol-3-amine scaffold can abrogate these downstream effects by directly inhibiting the catalytic activity of PKCζ.

Conclusion

The 6-phenyl-1H-indazol-3-amine scaffold represents a highly versatile and valuable starting point for the design of potent and selective kinase inhibitors. While the parent molecule itself may not exhibit high affinity for specific targets, its derivatives have been successfully optimized to potently inhibit key kinases such as RIPK2, SGK1, and PKCζ, which are implicated in a range of human diseases. The methodologies outlined in this guide provide a robust framework for characterizing the binding affinity of novel compounds based on this privileged scaffold. A thorough understanding of the binding kinetics and thermodynamics, coupled with insights into the downstream signaling pathways, is essential for the successful development of next-generation therapeutics derived from the 6-phenyl-1H-indazol-3-amine core.

References

  • Mass spectrometry‐based kinase inhibitory assay for screening SGK1... ResearchGate. [Link]

  • RIPK2 NanoBRET Kinase Assay. Reaction Biology. [Link]

  • Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents. PMC. [Link]

  • RIPK2, Active. SignalChem. [Link]

  • Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation. PMC. [Link]

  • 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. PubMed. [Link]

  • A Validated RIPK2 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors. Frontiers. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL*. Panvera. [Link]

  • Interaction of protein kinase C ζ with ZIP, a novel protein kinase C-binding protein. PNAS. [Link]

  • PKCζ, Active. SignalChem. [Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC. [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β 3 -Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. ACS Publications. [Link]

  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed. [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Publications. [Link]

  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. [Link]

  • Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis. ACS Publications. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. ResearchGate. [Link]

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Exploratory

Comprehensive In Vivo Toxicity and Preclinical Safety Profile of 6-Phenyl-1H-Indazol-3-Amine Derivatives

Introduction & Pharmacological Context The 6-phenyl-1H-indazol-3-amine scaffold has emerged as a highly privileged hinge-binding moiety (HBM) in the rational design of next-generation receptor tyrosine kinase (RTK) inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 6-phenyl-1H-indazol-3-amine scaffold has emerged as a highly privileged hinge-binding moiety (HBM) in the rational design of next-generation receptor tyrosine kinase (RTK) inhibitors. By deeply occupying the ATP-binding pocket of kinases, derivatives built upon this scaffold demonstrate profound efficacy against treatment-resistant malignancies. Notable examples include Compound Y9 , which potently inhibits both wild-type and the highly resistant T315I-mutant BCR-ABL kinases[1], and QDAU5 , a multi-target inhibitor of angiogenic kinases including VEGFR-2, Tie-2, and EphB4[2].

However, the very multi-targeted nature that makes these agents effective also necessitates a rigorous, self-validating approach to in vivo safety profiling. As a Senior Application Scientist, I emphasize that evaluating the toxicity of this scaffold is not merely a regulatory checkbox; it is a mechanistic puzzle. Every observed adverse event—from elevated liver enzymes to cytopenias—is a direct downstream consequence of either on-target extra-tumoral engagement or metabolic bioactivation of the indazole core.

Mechanistic Drivers of In Vivo Toxicity

Understanding the causality behind the toxicity profile of 6-phenyl-1H-indazol-3-amine derivatives requires mapping their systemic interactions:

  • Hepatotoxicity and Metabolic Bioactivation: The indazole and phenyl rings are highly susceptible to hepatic oxidative metabolism via cytochrome P450 enzymes. In silico ADMET predictions and in vivo models indicate that derivatives like QDAU5 carry an inherent risk of hepatotoxicity[2]. The formation of reactive electrophilic intermediates can deplete hepatocellular glutathione (GSH), leading to oxidative stress, elevated aminotransferases, and drug-induced liver injury (DILI).

  • Cardiovascular and Angiogenic Liabilities: Because the 6-phenyl-1H-indazol-3-amine scaffold is utilized to design potent VEGFR-2 inhibitors[2], on-target but extra-tumoral inhibition of angiogenesis inevitably occurs. In vivo, this manifests as impaired endothelial nitric oxide (NO) production, leading to systemic hypertension, proteinuria, and microvascular rarefaction.

  • Myelosuppression (Hematological Toxicity): Derivatives optimized for BCR-ABL inhibition, such as Compound Y9, exhibit potent anti-proliferative activity against K562 leukemia cells[1]. However, cross-reactivity with c-KIT and other kinases critical for normal hematopoiesis can result in dose-dependent myelosuppression, presenting as neutropenia and thrombocytopenia in murine models.

G Scaffold 6-phenyl-1H-indazol-3-amine (Hinge Binding Moiety) Target1 BCR-ABL (WT & T315I) (e.g., Compound Y9) Scaffold->Target1 Target2 VEGFR-2 / Tie-2 / EphB4 (e.g., QDAU5) Scaffold->Target2 Efficacy1 Apoptosis in K562 Cells (Anti-leukemic) Target1->Efficacy1 Tox1 Myelosuppression (Off-target Hematopoiesis) Target1->Tox1 Efficacy2 Anti-angiogenesis & Tumor Starvation Target2->Efficacy2 Tox2 Hepatotoxicity & Hypertension Target2->Tox2

Fig 1. Pharmacological and toxicological pathways of 6-phenyl-1H-indazol-3-amine derivatives.

Quantitative Safety Data & Therapeutic Index

To establish a safe therapeutic window, it is critical to compare the potency of these compounds against their intended targets versus their toxicity in healthy cells. The table below synthesizes the quantitative efficacy and safety metrics of key derivatives.

Table 1: Preclinical Efficacy and Toxicity Metrics of 6-Phenyl-1H-Indazol-3-Amine Derivatives

DerivativePrimary TargetsEfficacy (In Vitro IC50)Normal Cell Toxicity / In Vivo Observations
Compound Y9 BCR-ABL (WT & T315I)WT: 0.043 μM; T315I: 0.17 μM[1]K562: 1.65 μM[1]; Low general acute toxicity
Compound 6o Bcl2 / p53 / MDM2K562: 5.15 μM[3]HEK-293: 33.2 μM (Favorable selectivity)[3]
QDAU5 VEGFR-2, Tie-2, EphB4HT-29: High inhibition[4]Predicted hepatotoxicity; requires controlled dosing[2]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, toxicity assessments must be designed as self-validating systems. The following protocols detail the methodologies for evaluating the in vivo safety of 6-phenyl-1H-indazol-3-amine derivatives, explaining the causality behind each experimental choice.

Protocol 1: Maximum Tolerated Dose (MTD) and Acute Toxicity Profiling

Rationale: MTD determination establishes the upper boundary of dosing before sub-chronic efficacy models are initiated. Self-validation is achieved by correlating physical weight loss with pharmacokinetic (PK) exposure, ensuring toxicity is drug-driven rather than vehicle-driven.

  • Animal Acclimation and Fasting: Acclimate 8-week-old BALB/c mice for 7 days. Fast the mice for 4 hours prior to dosing. Causality: The indazole scaffold's absorption is highly dependent on gastric pH and bile salt emulsification. Fasting synchronizes the PK absorption phase, ensuring acute toxicity signals are driven by the compound's intrinsic properties rather than variable food-effect artifacts.

  • Dose Formulation: Suspend the derivative (e.g., Compound Y9) in 0.5% Carboxymethylcellulose (CMC-Na) with 5% Tween-80 to ensure homogenous dispersion of the hydrophobic 6-phenyl-1H-indazol-3-amine core.

  • Administration and Acute Observation: Administer via oral gavage (PO) in escalating cohorts (10, 30, 100, 300 mg/kg). Monitor continuously for the first 4 hours for signs of acute neurotoxicity (tremors, ataxia) or cholinergic toxidromes.

  • Necropsy and PK Correlation: Monitor body weight daily for 14 days. A >15% reduction in body weight defines the MTD. Perform gross necropsy on day 15, correlating any macroscopic organ hypertrophy with plasma drug concentrations taken at T_max.

Protocol 2: Sub-Chronic Hepatotoxicity and Biomarker Assessment

Rationale: The liver is the primary site of xenobiotic metabolism. Assessing standard aminotransferases alongside mitochondrial-specific markers and histological evaluation self-validates the biochemical findings of DILI.

  • Repeated Dosing Cohorts: Administer the compound daily at 50% of the established MTD for 28 days.

  • Blood Collection and Serum Separation: On day 29, collect blood via cardiac puncture under isoflurane anesthesia. Centrifuge at 3,000 × g for 10 minutes to isolate serum.

  • Multiplex Biomarker Quantification: Quantify ALT, AST, and Glutamate Dehydrogenase (GLDH) using a clinical chemistry analyzer. Causality: While ALT is a general marker of liver injury, GLDH is specifically localized to the mitochondria. Given that kinase inhibitors often induce mitochondrial toxicity via electron transport chain uncoupling, a disproportionate rise in GLDH self-validates the specific subcellular mechanism of hepatotoxicity.

  • Histopathological Validation: Excise the liver, fix in 10% neutral buffered formalin, and stain with Hematoxylin and Eosin (H&E). Cross-reference areas of centrilobular necrosis with the biochemical GLDH spikes to confirm the toxicological phenotype.

Workflow Phase1 Phase 1: Acute Toxicity (Dose Escalation) Phase2 Phase 2: MTD Determination (Survival & Weight) Phase1->Phase2 Phase3 Phase 3: Sub-chronic Tox (14-28 Days Repeated) Phase2->Phase3 Phase4 Phase 4: Organ Pathology (Liver, Heart, Bone Marrow) Phase3->Phase4

Fig 2. Step-by-step in vivo safety and toxicity screening workflow for lead compounds.

Conclusion

The 6-phenyl-1H-indazol-3-amine scaffold is a powerful engine for kinase inhibition, driving the efficacy of advanced molecules like Compound Y9 and QDAU5. However, its broad interaction profile necessitates meticulous in vivo safety screening. By employing self-validating protocols that measure specific biomarkers like GLDH and correlating them with histopathology, drug development professionals can accurately define the therapeutic window, paving the way for safer, highly targeted clinical candidates.

References

  • Pan, X., Liang, L., Sun, Y., & Zhang, J. (2019). "Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as flexible linker. Part 1: Confirmation optimization of phenyl-1H-indazol-3-amine as hinge binding moiety." European Journal of Medicinal Chemistry.

  • Sun, Y., et al. (2024). "Discovery of Novel Multifunctional Molecules for Synergistic Theranostics Based on Vascular Normalization Targets." Molecular Pharmaceutics, ACS Publications.

  • Sun, Y., et al. (2024). "Discovery of Novel Multifunctional Paramagnetic Platforms: Cell Sorting and Theranostics Based on Active Molecules of Vascular Normalization." Analytical Chemistry, ACS Publications.

  • "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." (2023). ResearchGate.

Sources

Foundational

A Technical Guide to the Crystallographic Analysis of 6-Phenyl-1H-indazol-3-amine and its Analogs in Complex with Protein Kinases

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on determining and analyzing the crystal structure of protein complexes bound with ligands based on the 6...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on determining and analyzing the crystal structure of protein complexes bound with ligands based on the 6-phenyl-1H-indazol-3-amine scaffold. While a publicly available crystal structure for the parent compound was not identified at the time of this writing, this document leverages structural data from closely related analogs to provide a comprehensive framework for understanding the binding modes and to outline the experimental workflows required for their structural elucidation.

The 1H-indazol-3-amine core is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its derivatives have shown potent and selective inhibition of various kinases implicated in oncology and inflammatory diseases.[1][2] Understanding the precise molecular interactions between these compounds and their protein targets at an atomic level is paramount for structure-based drug design and lead optimization. X-ray crystallography remains the gold standard for obtaining this high-resolution structural information.[3]

The 6-Aryl-1H-indazol-3-amine Scaffold: A Versatile Kinase Inhibitor

The 6-phenyl-1H-indazol-3-amine scaffold and its derivatives are frequently designed as ATP-competitive inhibitors. These molecules typically engage with the hinge region of the kinase domain, a critical structural element that connects the N- and C-lobes of the kinase. The 3-amino group of the indazole core is well-positioned to form key hydrogen bonds with the backbone of the hinge residues, mimicking the interaction of the adenine moiety of ATP. The 6-phenyl group extends into a hydrophobic pocket, often referred to as the "back pocket," which is accessible in many kinases. The nature of the substituents on this phenyl ring can be modulated to enhance potency and achieve selectivity for the target kinase over other members of the kinome.

For instance, in the context of c-Jun N-terminal kinase 3 (JNK3), an indazole inhibitor, SR-3737, has been co-crystallized, revealing the key interactions that drive its binding (PDB ID: 3fi3).[4] Similarly, derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase and Fibroblast Growth Factor Receptor 1 (FGFR1), with structural studies guiding their optimization.[2][5]

Experimental Workflow for Structure Determination

The process of determining the crystal structure of a protein-ligand complex is a multi-step endeavor that requires careful planning and execution. The following sections detail the key stages, from obtaining suitable crystals to refining the final atomic model.

Part 1: Obtaining Protein-Ligand Complex Crystals

The first and often most challenging step is to obtain high-quality, single crystals of the protein-ligand complex that are suitable for X-ray diffraction.[6] Two primary methods are employed: co-crystallization and soaking.

In co-crystallization, the purified protein is mixed with the ligand prior to setting up crystallization trials.[7]

Step-by-Step Methodology:

  • Protein-Ligand Complex Formation:

    • Purify the target protein to >95% homogeneity.

    • Prepare a stock solution of the 6-phenyl-1H-indazol-3-amine analog in a suitable solvent (e.g., DMSO).

    • Incubate the purified protein with a 3- to 10-fold molar excess of the ligand for a defined period (e.g., 30 minutes to several hours) on ice or at room temperature to allow for complex formation.[8] The optimal incubation time and temperature may need to be empirically determined.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).

    • Screen a wide range of crystallization conditions, varying the precipitant (e.g., polyethylene glycols, salts), buffer pH, and additives.

    • Automated liquid handling systems can be used to set up high-throughput screens.

  • Crystal Optimization:

    • Once initial crystal hits are identified, optimize the conditions by fine-tuning the concentrations of the precipitant, protein, and ligand, as well as the temperature.

    • Microseeding, where microscopic crystals from a previous experiment are used to nucleate new crystals, can be a powerful optimization technique.[9]

Soaking is an alternative method where pre-grown crystals of the apo-protein are transferred into a solution containing the ligand.[10]

Step-by-Step Methodology:

  • Apo-Protein Crystallization: Grow high-quality crystals of the protein without the ligand.

  • Soaking Solution Preparation: Prepare a solution containing the ligand at a concentration typically 10-100 times its dissociation constant (Kd), if known. The solvent concentration (e.g., DMSO) should be kept low to avoid crystal damage.

  • Soaking: Transfer the apo-crystals to the soaking solution for a period ranging from minutes to days. The optimal soaking time needs to be determined experimentally.

  • Cryo-protection and Harvesting: Transfer the soaked crystal to a cryo-protectant solution to prevent ice formation during freezing, and then harvest the crystal in a nylon loop for data collection.

Experimental_Workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Protein_Purification Protein Purification Co_crystallization Co-crystallization Protein_Purification->Co_crystallization Apo_Crystals Apo-protein Crystals Protein_Purification->Apo_Crystals Ligand_Preparation Ligand Preparation Ligand_Preparation->Co_crystallization Soaking Soaking Ligand_Preparation->Soaking Xray_Diffraction X-ray Diffraction Co_crystallization->Xray_Diffraction Soaking->Xray_Diffraction Apo_Crystals->Soaking Data_Processing Data Processing Xray_Diffraction->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building Phase_Determination->Model_Building Refinement Refinement Model_Building->Refinement Validation Validation & Deposition Refinement->Validation Binding_Mode cluster_kinase Kinase ATP Binding Site cluster_ligand 6-Aryl-1H-indazol-3-amine Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket I Back_Pocket Hydrophobic Back Pocket Solvent_Channel Solvent Exposed Region Indazole_Core 1H-Indazol-3-amine Core Indazole_Core->Hinge H-Bonds Indazole_Core->Hydrophobic_Pocket van der Waals Contacts Aryl_Group 6-Aryl Group Aryl_Group->Back_Pocket Hydrophobic Interactions Substituents Aryl Substituents Substituents->Solvent_Channel Polar/Hydrophobic Interactions

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 6-phenyl-1H-indazol-3-amine

Introduction 6-phenyl-1H-indazol-3-amine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The indazole core is a privileged structure in n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-phenyl-1H-indazol-3-amine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The indazole core is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a phenyl group at the 6-position and an amine at the 3-position offers a unique combination of lipophilicity and hydrogen bonding capabilities. This application note provides a detailed, two-step protocol for the synthesis of 6-phenyl-1H-indazol-3-amine, designed for researchers, scientists, and professionals in drug development. The described methodology is robust, scalable, and relies on well-established synthetic transformations, ensuring high yield and purity of the final product.

The synthetic strategy hinges on two cornerstone reactions in modern organic chemistry: a nucleophilic aromatic substitution to construct the indazole core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl substituent. This approach provides a reliable and efficient pathway to the target molecule, starting from commercially available precursors.

Chemicals and Equipment

Chemicals Grade Supplier Notes
4-Bromo-2-fluorobenzonitrile≥98%Sigma-AldrichStarting material
Hydrazine hydrate≥98%Sigma-AldrichReagent for indazole formation
2-Propanol (IPA)AnhydrousSigma-AldrichSolvent
Phenylboronic acid≥97%Sigma-AldrichCoupling partner
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsCatalyst
Sodium carbonate (Na₂CO₃)≥99.5%Fisher ScientificBase
1,4-DioxaneAnhydrousAcros OrganicsSolvent
WaterDeionized-Solvent
Ethyl acetate (EtOAc)ACS GradeVWRFor extraction and chromatography
HexaneACS GradeVWRFor chromatography
Saturated aqueous sodium chloride (Brine)--For workup
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent
Silica gel230-400 meshSorbent TechnologiesFor column chromatography
Equipment Description
Round-bottom flasksVarious sizes (50 mL, 100 mL, 250 mL)
Reflux condenserStandard ground glass joints
Magnetic stirrer with heating mantle
Schlenk line or inert gas (N₂ or Ar) setupFor Suzuki-Miyaura coupling
Separatory funnel250 mL
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel coated
UV lamp for TLC visualization
Glass column for chromatography
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Personal Protective Equipment (PPE)Safety glasses, lab coat, gloves

Synthetic Pathway

The synthesis of 6-phenyl-1H-indazol-3-amine is accomplished in two sequential steps, as illustrated in the following reaction scheme. The initial step involves the formation of the indazole ring system through the reaction of 4-bromo-2-fluorobenzonitrile with hydrazine hydrate. The subsequent step is a Suzuki-Miyaura cross-coupling of the resulting 6-bromo-1H-indazol-3-amine with phenylboronic acid.

Synthetic Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Suzuki-Miyaura Coupling 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile 6-Bromo-1H-indazol-3-amine 6-Bromo-1H-indazol-3-amine 4-Bromo-2-fluorobenzonitrile->6-Bromo-1H-indazol-3-amine Hydrazine hydrate, 2-Propanol, Reflux Hydrazine hydrate H₂NNH₂·H₂O 6-Phenyl-1H-indazol-3-amine 6-Phenyl-1H-indazol-3-amine 6-Bromo-1H-indazol-3-amine->6-Phenyl-1H-indazol-3-amine Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O, Reflux Phenylboronic acid Phenylboronic acid

Figure 1: Overall synthetic route for 6-phenyl-1H-indazol-3-amine.

Experimental Protocol

Step 1: Synthesis of 6-bromo-1H-indazol-3-amine

This procedure outlines the formation of the indazole ring from 4-bromo-2-fluorobenzonitrile and hydrazine hydrate.[1] The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzonitrile (5.0 g, 25.0 mmol) and 2-propanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add hydrazine hydrate (3.75 g, 75.0 mmol, 3.0 equiv.) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, washing with cold deionized water (2 x 20 mL).

  • Dry the solid under vacuum to afford 6-bromo-1H-indazol-3-amine as an off-white to pale yellow solid. The product is typically of sufficient purity for the next step. If further purification is required, recrystallization from ethanol/water or column chromatography on silica gel can be performed.

Expected Yield: 80-90%

Step 2: Synthesis of 6-phenyl-1H-indazol-3-amine

This step involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the indazole core and the phenyl group.[2][3][4] The palladium catalyst facilitates the reaction between the organoboronic acid and the aryl halide.

G A Combine 6-bromo-1H-indazol-3-amine, phenylboronic acid, and Na₂CO₃ in a flask. B Add 1,4-dioxane and water. A->B C Degas the mixture with an inert gas (N₂ or Ar) for 15-20 minutes. B->C D Add Pd(PPh₃)₄ catalyst under a positive pressure of inert gas. C->D E Heat the reaction mixture to reflux (approx. 90-100 °C) for 8-12 hours. D->E F Monitor reaction progress by TLC. E->F G Cool to room temperature and add water. F->G Upon completion H Extract with ethyl acetate (3x). G->H I Combine organic layers, wash with brine, and dry over Na₂SO₄. H->I J Filter and concentrate under reduced pressure. I->J K Purify the crude product by silica gel column chromatography. J->K L Isolate pure 6-phenyl-1H-indazol-3-amine. K->L

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a 250 mL Schlenk flask, add 6-bromo-1H-indazol-3-amine (4.24 g, 20.0 mmol), phenylboronic acid (2.92 g, 24.0 mmol, 1.2 equiv.), and sodium carbonate (6.36 g, 60.0 mmol, 3.0 equiv.).

  • Add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask.

  • Secure the flask to a Schlenk line, and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes while stirring.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.4 mmol, 2 mol%).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC (1:1 hexane/ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar product spot should be observed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water (100 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient elution of hexane and ethyl acetate (e.g., starting with 20% ethyl acetate in hexane and gradually increasing to 50%).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 6-phenyl-1H-indazol-3-amine as a solid.

Expected Yield: 70-85%

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-phenyl-1H-indazol-3-amine. The two-step procedure, involving the formation of a 6-bromo-1H-indazol-3-amine intermediate followed by a Suzuki-Miyaura cross-coupling, is a reliable and efficient method for obtaining the target compound in good yield and high purity. The methodologies described are well-established in the field of organic synthesis and can be readily implemented in a standard laboratory setting. This protocol serves as a valuable resource for researchers engaged in the design and synthesis of novel indazole-based compounds for drug discovery and development.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available at: [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers. Available at: [Link]

  • Phenylation of aminoindazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-sulfonamido-1H-indazoles. RSC Advances. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Solubilization of 6-phenyl-1H-indazol-3-amine for Cell Culture Assays

Introduction 6-phenyl-1H-indazol-3-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in biomedical research, particularly in the field of oncology. The indazole scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-phenyl-1H-indazol-3-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in biomedical research, particularly in the field of oncology. The indazole scaffold is a key feature in a variety of pharmacologically active agents, and its derivatives have been investigated for their potential as kinase inhibitors and anti-cancer therapeutics.[1][2][3] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment in kinase inhibition.[3] The successful application of these compounds in in vitro cell-based assays is critically dependent on proper solubilization to ensure accurate and reproducible results. This document provides a detailed protocol and best practices for the dissolution of 6-phenyl-1H-indazol-3-amine for use in cell culture experiments.

Physicochemical Properties and Solubility Considerations

While specific solubility data for 6-phenyl-1H-indazol-3-amine (CAS: 100728-08-3) is not extensively documented in publicly available literature, the general characteristics of indazole derivatives suggest that they are often sparingly soluble in aqueous solutions.[4] The presence of the phenyl group contributes to the hydrophobic nature of the molecule. Therefore, the use of an organic solvent is typically necessary to prepare a concentrated stock solution.

For most non-polar to moderately polar small molecules intended for cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power and relatively low cytotoxicity at concentrations typically used in cell culture media (generally below 0.5%).[5]

Table 1: Recommended Solvents and General Solubility Profile of Indazole Derivatives

SolventRecommended UseExpected Solubility of 6-phenyl-1H-indazol-3-amineNotes
Dimethyl Sulfoxide (DMSO) Primary choice for stock solutions High Ensure use of anhydrous, cell culture grade DMSO. Final concentration in media should be kept low and consistent across all treatments, including a vehicle control.
Ethanol (EtOH) Alternative for stock solutionsModerate to LowMay be more cytotoxic than DMSO for some cell lines. A vehicle control is essential.
Phosphate-Buffered Saline (PBS) Dilution of working solutionsVery LowDirect dissolution in aqueous buffers is not recommended due to the high probability of precipitation.
Cell Culture Media Final working concentrationVery LowThe compound should be diluted into the final culture medium from a concentrated stock solution.

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of 6-phenyl-1H-indazol-3-amine in DMSO and its subsequent dilution to a working concentration for cell culture assays.

Materials
  • 6-phenyl-1H-indazol-3-amine (powder form)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile cell culture medium appropriate for the cell line in use

Workflow Diagram

G cluster_0 Part 1: Preparation of 10 mM Stock Solution cluster_1 Part 2: Preparation of Working Solution cluster_2 Part 3: Experimental Controls A Weigh 6-phenyl-1H-indazol-3-amine B Add appropriate volume of anhydrous DMSO A->B Calculate volume for 10 mM C Vortex thoroughly to dissolve B->C D Optional: Gentle warming (37°C) or sonication if needed C->D If not fully dissolved E Aliquot into single-use volumes C->E If fully dissolved D->E F Store at -20°C or -80°C E->F G Thaw a single aliquot of stock solution H Perform serial dilutions in DMSO (if necessary) G->H For lower concentrations I Dilute final DMSO solution into pre-warmed cell culture medium G->I Direct dilution H->I J Vortex immediately after dilution I->J K Add to cell culture plates J->K L Vehicle Control: Add equivalent volume of DMSO to cell culture medium L->K M Untreated Control: Cells in medium only M->K

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 6-Phenyl-1H-indazol-3-amine

Introduction & Scientific Context 6-Phenyl-1H-indazol-3-amine is a highly specialized heterocyclic compound that serves as a critical hinge-binding moiety (HBM) in the synthesis of next-generation tyrosine kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

6-Phenyl-1H-indazol-3-amine is a highly specialized heterocyclic compound that serves as a critical hinge-binding moiety (HBM) in the synthesis of next-generation tyrosine kinase inhibitors. It is particularly notable for its role in overcoming the T315I mutation in Bcr-Abl kinases, a primary driver of resistance in chronic myelogenous leukemia (CML)[1].

During drug development, the accurate quantification of this intermediate—whether in active pharmaceutical ingredient (API) synthesis, reaction monitoring, or formulation stability studies—is non-negotiable. This application note outlines a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is engineered using Analytical Quality by Design (AQbD) principles and strictly adheres to the latest ICH Q2(R2) guidelines to ensure a self-validating, regulatory-compliant analytical system[2].

G BCR_ABL BCR-ABL Kinase (T315I Mutant) Substrate Downstream Effectors (STAT5, CRKL) BCR_ABL->Substrate Phosphorylation (Blocked) Inhibitor 6-Phenyl-1H-indazol-3-amine (Hinge-Binding Moiety) Inhibitor->BCR_ABL Competitive Binding (ATP Site) Proliferation Leukemic Cell Proliferation Substrate->Proliferation Signal Transduction (Halted)

BCR-ABL kinase inhibition mechanism by 6-phenyl-1H-indazol-3-amine derivatives.

Physicochemical Profiling & Method Rationale

Method development must be driven by the causality between the analyte's molecular structure and its chromatographic behavior. Do not rely on trial and error; instead, engineer the method based on the following physicochemical traits of 6-phenyl-1H-indazol-3-amine:

  • Ionization & pH Control (The Causality of Peak Shape): The molecule contains a primary amine and an indazole nitrogen. With an estimated pKa in the mildly basic range, the compound will carry a positive charge at a neutral pH. If analyzed under neutral conditions, the protonated amine will undergo secondary ion-exchange interactions with residual, unreacted silanol groups ( −Si-O− ) on the silica stationary phase. This causes severe peak tailing. Solution: The mobile phase is heavily acidified using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA acts as an ion-pairing agent, fully protonating the analyte while simultaneously neutralizing surface silanols, ensuring a sharp, symmetrical peak.

  • Hydrophobicity (LogP): The presence of the phenyl ring and the indazole core imparts moderate lipophilicity. A standard end-capped C18 stationary phase provides the optimal hydrophobic surface area for retention and resolution from polar synthetic byproducts.

  • Chromophore & Detection: The extended conjugated π -system across the phenyl and indazole rings yields strong ultraviolet (UV) absorbance. Diode Array Detection (DAD) at 260 nm is selected to maximize the signal-to-noise ratio while allowing for 3D spectral peak purity analysis.

G Step1 1. Physicochemical Profiling pKa, LogP, Solubility Step2 2. Column & Mobile Phase C18 Matrix, Acidic pH (TFA) Step1->Step2 Step3 3. Gradient Optimization AQbD Approach Step2->Step3 Step4 4. Method Validation ICH Q2(R2) Guidelines Step3->Step4 Step5 5. Routine Analysis Quantification & Purity Step4->Step5

Step-by-step analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocol: Step-by-Step Methodology
3.1. Chromatographic Conditions

To establish a reproducible baseline, the following optimized parameters must be programmed into the HPLC/UHPLC system.

ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)High surface area; end-capped to prevent silanol interactions.
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)Controls pH; provides aqueous environment for initial retention.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Strong organic modifier to elute the hydrophobic analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp. 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Detection DAD at 260 nm (Spectrum 200-400 nm)Captures the λmax​ of the conjugated indazole system.
Injection Vol. 10 µLPrevents volume overload while maintaining high sensitivity.
3.2. Gradient Elution Program

An isocratic method may fail to elute highly retained lipophilic impurities. A gradient approach ensures that 6-phenyl-1H-indazol-3-amine elutes with optimal k′ (retention factor) while washing the column of late-eluting contaminants.

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Initial hold to focus the analyte band.
2.09010Isocratic hold.
10.01090Linear ramp to elute the analyte and impurities.
12.01090High-organic wash to clear the column matrix.
12.19010Rapid return to initial conditions.
15.09010Re-equilibration (approx. 5 column volumes).
3.3. Sample Preparation Workflow

Note: 6-phenyl-1H-indazol-3-amine exhibits poor solubility in purely aqueous environments. The diluent must contain a high percentage of organic solvent.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL Class A volumetric flask. Add 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes in a water bath to ensure complete dissolution. Dilute to volume with Methanol.

  • Working Solutions: Perform serial dilutions using the initial mobile phase composition (90% A / 10% B) to construct a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.

  • Filtration: Filter all final analytical samples through a 0.22 µm PTFE syringe filter prior to vialing. Discard the first 1 mL of filtrate to prevent adsorption artifacts.

Method Validation (ICH Q2(R2) Framework)

A method is only as reliable as its validation data. Pursuant to the ICH Q2(R2) guidelines, the objective of validation is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose[2][3]. The method must act as a self-validating system, meaning any failure in system suitability immediately invalidates the run.

4.1. System Suitability Testing (SST)

Before analyzing any unknown samples, inject the 50 µg/mL standard six times. The system is validated for the run only if:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms silanol masking is effective).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency).

4.2. Validation Parameters Summary

The following table summarizes the data required to submit this method for regulatory approval[2][4].

Validation ParameterICH Q2(R2) RequirementExpected Experimental Result
Specificity Complete resolution from impurities/degradants.Peak purity angle < Purity threshold (via DAD). No blank interference.
Linearity & Range Evaluated across the reportable range. R2≥0.999 from 1.0 to 100.0 µg/mL.
Accuracy (Recovery) Assessed via spiking at 50%, 100%, 150%.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Minimum of 6 determinations at 100% level.%RSD ≤2.0% .
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD (S/N 3): ~0.05 µg/mL. LOQ (S/N 10): ~0.15 µg/mL.
Robustness Deliberate variations in pH, Temp, Flow.System suitability criteria met despite ±2% variations.
Troubleshooting & Causality Insights

Even validated methods encounter operational deviations. Understanding the chemical causality behind chromatographic anomalies allows for rapid resolution.

  • Symptom: Drifting Retention Times.

    • Causality: The column has not reached thermodynamic equilibrium with the ion-pairing agent (TFA), or the organic evaporation in the mobile phase bottle has altered the %B composition.

    • Solution: Flush the column with at least 10-15 column volumes of the initial gradient composition (90% A / 10% B) before the first injection. Cap mobile phase bottles securely.

  • Symptom: Split Peaks or Fronting.

    • Causality: The sample diluent is stronger (higher organic content) than the initial mobile phase, causing the analyte to travel rapidly through the column before partitioning into the stationary phase (the "solvent effect").

    • Solution: Ensure the final sample dilution is performed using the initial mobile phase composition (90% Water / 10% ACN) rather than 100% Methanol.

References
  • Title: validation of analytical procedures q2(r2)
  • Source: researchgate.
  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)

Sources

Application

Application Notes &amp; Protocols: Utilizing 6-phenyl-1H-indazol-3-amine in High-Throughput Screening Campaigns

Abstract The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, recognized as an effective hinge-binding fragment in various kinases and demonstrating significant potential in oncology.[1] Der...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, recognized as an effective hinge-binding fragment in various kinases and demonstrating significant potential in oncology.[1] Derivatives of this core, such as 6-phenyl-1H-indazol-3-amine, serve as valuable starting points for library synthesis and subsequent high-throughput screening (HTS) to identify novel modulators of critical biological pathways. Notably, indazole derivatives have been investigated as potent inhibitors of protein kinases and have shown anti-proliferative activity in various cancer cell lines.[2][3] This document provides detailed, field-proven application notes and protocols for leveraging 6-phenyl-1H-indazol-3-amine and its analogs in two primary HTS applications: a biochemical screen for kinase inhibition and a cell-based screen for anti-proliferative activity. The methodologies are designed for robustness, scalability, and clear, actionable data generation, incorporating essential quality control metrics to ensure the integrity of screening results.

Biochemical HTS: Screening for Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The indazole scaffold is known to interact with the ATP-binding site of many kinases, making biochemical inhibition assays a logical primary screening strategy.[5]

Assay Principle: Luminescence-Based ATP-Depletion

This protocol utilizes a homogeneous, luminescence-based assay format to measure the activity of a target kinase. The principle is straightforward: the kinase consumes ATP to phosphorylate a substrate. After the kinase reaction, a proprietary luciferase/luciferin reagent is added, which produces a light signal from the remaining ATP.[6] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal, while an inactive compound will allow ATP depletion, leading to a low signal. This "add-mix-measure" format is ideal for automated HTS.[4]

Experimental Workflow for Biochemical HTS

cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound 1. Compound Dispensing (50 nL of 6-phenyl-1H-indazol-3-amine analogs in DMSO to 384-well plate) Controls 2. Control Dispensing (DMSO for Negative Control, Staurosporine for Positive Control) EnzymeSubstrate 3. Add Kinase/Substrate Mix (5 µL per well) Controls->EnzymeSubstrate Initiate Assay Incubate1 4. Incubate at RT (60 minutes) EnzymeSubstrate->Incubate1 DetectionReagent 5. Add ATP Detection Reagent (5 µL Kinase-Glo® per well) Incubate1->DetectionReagent Stop Reaction Incubate2 6. Incubate at RT (10 minutes, dark) DetectionReagent->Incubate2 Read 7. Read Luminescence (Plate Reader) Incubate2->Read Analysis 8. Calculate % Inhibition & Z-Prime Factor Read->Analysis Hit 9. Hit Identification (% Inhibition > Threshold) Analysis->Hit

Caption: Workflow for the biochemical kinase inhibition HTS assay.

Protocol: 384-Well Kinase Inhibition Assay

This protocol is optimized for a final assay volume of 10 µL in a 384-well plate format.

Materials & Reagents:

  • Target Kinase and corresponding Substrate

  • 6-phenyl-1H-indazol-3-amine compound library (10 mM in DMSO)

  • Staurosporine or other potent known inhibitor (Positive Control)

  • DMSO (Negative/Vehicle Control)

  • Kinase Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

  • ATP (at a concentration near the Kₘ for the target kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent[4]

  • Solid white, low-volume 384-well assay plates

  • Acoustic dispenser or pin tool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Luminescence-capable plate reader

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each test compound from the library source plate to the wells of a 384-well assay plate. This results in a 1:200 dilution and a final screening concentration of 50 µM.

  • Control Plating: Dispense 50 nL of DMSO into the negative control wells (n=16) and 50 nL of a high-concentration staurosporine solution into the positive control wells (n=16).

  • Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. Add 5 µL of this mix to all wells of the assay plate. Causality Note: Preparing a master mix ensures uniform addition of enzyme and substrate, minimizing well-to-well variability.

  • Reaction Initiation & Incubation: Prepare a 2X ATP solution in kinase assay buffer. To initiate the reaction, add 5 µL of the ATP solution to all wells. Seal the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized during assay development to ensure the reaction is in the linear range.

  • Signal Generation: Add 10 µL of Kinase-Glo® Reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.[6]

  • Signal Stabilization & Measurement: Incubate the plate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

Data Analysis and Quality Control

High-quality HTS data is essential for reliable hit identification.[7] Each plate must be validated using standard quality control metrics before hit selection.[8][9]

Calculations:

  • Percent Inhibition: Calculated for each test compound well relative to the on-plate controls. % Inhibition = 100 * (Signal_Compound - Avg_Signal_High) / (Avg_Signal_Low - Avg_Signal_High)

    • Avg_Signal_High: Average signal from positive control wells (e.g., Staurosporine, maximum inhibition).

    • Avg_Signal_Low: Average signal from negative control wells (e.g., DMSO, no inhibition).

  • Z-Prime Factor (Z'): A statistical measure of assay quality.[10] Z' = 1 - (3 * (SD_Low + SD_High)) / |Avg_Signal_Low - Avg_Signal_High|

    • SD_Low / SD_High: Standard deviation of the negative/positive controls.

ParameterSymbolAcceptable ValueRationale
Z-Prime FactorZ'≥ 0.5Indicates an excellent assay with a large signal window and low data variability, suitable for HTS.[10]
Signal-to-BackgroundS/B> 5Ensures a sufficient dynamic range between the positive and negative controls.
Hit Threshold% Inh> 50% (or 3x SD of DMSO)Defines a statistically significant "hit" compound that warrants further investigation.

Cell-Based HTS: Screening for Anti-Proliferative Activity

Given the established anti-tumor activity of indazole derivatives, a cell-based HTS assay is a powerful approach to identify compounds that inhibit cell proliferation or induce cytotoxicity.[1][11]

Assay Principle: ATP-Based Cell Viability

This protocol employs a homogeneous luminescent assay to quantify the number of viable cells in culture.[12] The method is based on the principle that metabolically active cells produce ATP. The assay reagent lyses the cells to release ATP, which then drives a luciferase-mediated reaction to produce a light signal. The intensity of the luminescence is directly proportional to the number of viable cells in the well.[12] This "add-mix-measure" format is highly amenable to HTS.[13]

Experimental Workflow for Cell-Based HTS

cluster_prep Cell & Compound Plating cluster_incubation Compound Incubation cluster_detection Signal Detection cluster_analysis Data Analysis Seed 1. Seed Cells (e.g., K562 cells in 384-well plate) Adhere 2. Incubate Overnight (Allow cell attachment/recovery) Seed->Adhere Compound 3. Add Compounds & Controls (50 nL via acoustic dispenser) Adhere->Compound Incubate1 4. Incubate for 72 hours (37°C, 5% CO2) Compound->Incubate1 Equilibrate 5. Equilibrate Plate to RT (30 minutes) Incubate1->Equilibrate Prepare for Readout DetectionReagent 6. Add Viability Reagent (CellTiter-Glo®) Equilibrate->DetectionReagent Incubate2 7. Incubate & Lyse (10 min, orbital shaker) DetectionReagent->Incubate2 Read 8. Read Luminescence (Plate Reader) Incubate2->Read Analysis 9. Calculate % Viability & Z-Prime Factor Read->Analysis Hit 10. Hit Identification (% Viability < Threshold) Analysis->Hit

Caption: Workflow for the cell-based anti-proliferation HTS assay.

Protocol: 384-Well Cell Viability Assay

This protocol is designed for a 72-hour compound incubation period.

Materials & Reagents:

  • Human cancer cell line (e.g., K562 chronic myeloid leukemia cells)[3]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 6-phenyl-1H-indazol-3-amine compound library (10 mM in DMSO)

  • Potent cytotoxic agent (e.g., Bortezomib) for Positive Control

  • DMSO (Negative/Vehicle Control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[12]

  • Sterile, tissue-culture treated, solid white 384-well plates

  • Automated liquid handler or multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Luminescence-capable plate reader

Procedure:

  • Cell Seeding: Harvest cells and perform a cell count. Dilute the cells to the predetermined optimal seeding density in complete medium. Using a liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates. Causality Note: The optimal seeding density must be determined experimentally to ensure cells are in the exponential growth phase at the end of the assay.

  • Cell Recovery: Incubate the plates for 4-6 hours (for suspension cells) or overnight (for adherent cells) in a 37°C, 5% CO₂ incubator. This allows cells to recover from handling before compound exposure.

  • Compound Addition: Transfer 100 nL of compounds and controls (DMSO, Bortezomib) to the appropriate wells, achieving a final screening concentration of 25 µM.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This prevents temperature gradients that can affect enzyme kinetics during signal detection.

  • Signal Generation: Add 20 µL of CellTiter-Glo® Reagent to all wells.

  • Cell Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Quality Control

Data normalization and rigorous QC are paramount in cell-based assays, which can have higher intrinsic variability than biochemical assays.[14]

Calculations:

  • Percent Viability: Calculated for each test well. % Viability = 100 * (Signal_Compound - Avg_Signal_High) / (Avg_Signal_Low - Avg_Signal_High)

    • Avg_Signal_High: Average signal from positive control wells (e.g., Bortezomib, minimum viability).

    • Avg_Signal_Low: Average signal from negative control wells (e.g., DMSO, maximum viability).

  • Z-Prime Factor (Z'): Calculated as described in section 1.4. An acceptable assay should have a Z' factor of ≥ 0.5.[10]

HTS Campaign Logic: From Primary Screen to Confirmed Hit

A primary HTS campaign is only the first step. A rigorous follow-up strategy is essential to eliminate false positives and confirm the activity of initial "hits."[15]

HTS Funnel Workflow

The process of winnowing a large compound library down to a few validated leads can be visualized as a funnel. Each stage involves re-testing under more stringent conditions to increase confidence in the compound's activity.

cluster_0 Stage 1: Primary Screen cluster_1 Stage 2: Hit Confirmation cluster_2 Stage 3: Potency Determination cluster_3 Stage 4: Lead Characterization Primary Primary HTS (e.g., 100,000 compounds at a single concentration) Confirm Re-test Primary Hits (Fresh compound, same assay conditions) Primary->Confirm ~1-3% Hit Rate IC50 Dose-Response (IC50) Assay (10-point serial dilution) Confirm->IC50 Confirm ~50-80% of Hits Secondary Orthogonal & Selectivity Assays (e.g., Counter-screens, SAR) IC50->Secondary Prioritize Potent Hits

Caption: A typical HTS cascade from primary screening to lead characterization.

Protocol: IC₅₀ Determination

For confirmed hits, determining the half-maximal inhibitory concentration (IC₅₀) is crucial for ranking compound potency.

  • Prepare Compound Plate: Create a 10-point, 3-fold serial dilution of the confirmed hit compound in DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the primary biochemical or cell-based assay as described above, using the serially diluted compound.

  • Data Analysis:

    • Calculate the percent inhibition or viability for each concentration point.

    • Plot the percent inhibition/viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Conclusion

The 6-phenyl-1H-indazol-3-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The detailed biochemical and cell-based HTS protocols provided herein offer robust, validated methods for screening compound libraries derived from this core structure. By adhering to rigorous experimental procedures and implementing stringent quality control measures, researchers can confidently identify and advance high-quality hit compounds for further development in the drug discovery pipeline.

References

  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. Université du Québec à Montréal.
  • Gribbon, P., & Sewing, A. (2003). Quality Control of High Throughput Screening. Aston Research Explorer. [Link]

  • Wikipedia. High-throughput screening. Wikipedia. [Link]

  • Attene-Ramos, M. S., et al. (2015). Quality Control of Quantitative High Throughput Screening Data. PMC. [Link]

  • Reeks, C., & Screaton, R. A. (2022). Identification of Kinase-substrate Pairs Using High Throughput Screening. JoVE. [Link]

  • Zhang, X. D., et al. (2016). An Automatic Quality Control Pipeline for High-Throughput Screening Hit Identification. PubMed. [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]

  • Malo, N., et al. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]

  • George, K. M., et al. (2010). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. [Link]

  • International Plant Protection Convention. (2021). Recommendation on: Preparing to use high-throughput sequencing (HTS) technologies as a diagnostic tool for phytosanitary purpose. IPPC. [Link]

  • The HiTSeekR Team. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, Oxford Academic. [Link]

  • Basicmedical Key. (2016). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Agilent. Manual: Cell Proliferation Assay Kit. Agilent Website. [Link]

  • Assay Genie. 3D Cell Culture HTS Cell Viability Complete Assay Kit (BN01109). Assay Genie Website. [Link]

  • Breier, A., et al. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Blethrow, J., et al. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. PubMed. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. [Link]

  • Kim, J., et al. (2023). Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis. ACS Publications. [Link]

  • ResearchGate. (2025). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. [Link]

  • Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Publications. [Link]

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Method

Application Notes &amp; Protocols: 6-phenyl-1H-indazol-3-amine as a Privileged Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of the Indazole Core In the landscape of modern drug discovery, the quest for molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and precise target e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indazole Core

In the landscape of modern drug discovery, the quest for molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and precise target engagement is relentless. Among the nitrogen-containing heterocycles, the 1H-indazole framework has emerged as a "privileged structure," forming the core of numerous therapeutic agents.[1][2][3][4] Its rigid bicyclic nature provides a well-defined three-dimensional geometry, ideal for positioning functional groups to interact with biological targets.

This guide focuses on a particularly valuable derivative: 6-phenyl-1H-indazol-3-amine . The strategic incorporation of the 3-amino group has proven to be a highly effective strategy for targeting the hinge region of protein kinases, a critical interaction for achieving potent inhibition.[2][4][5] Furthermore, the phenyl substituent at the C6-position serves as a crucial synthetic handle and a key pharmacophoric element. It provides a vector pointing into solvent-exposed regions of many ATP-binding pockets, allowing for extensive structure-activity relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic properties.[6] This document provides an in-depth look at the applications, synthesis, and functionalization of this versatile building block for researchers in drug development.

Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective deployment in a medicinal chemistry campaign.

PropertyValueSource
IUPAC Name 6-phenyl-1H-indazol-3-amine---
Molecular Formula C₁₃H₁₁N₃---
Molecular Weight 209.25 g/mol ---
Appearance Typically an off-white to yellow solid
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NN3)N[7]
InChI Key RWRCDASABBMJTF-UHFFFAOYSA-N---

Core Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 6-phenyl-1H-indazol-3-amine scaffold is a cornerstone for the development of inhibitors targeting various enzyme families, most notably protein kinases. The 3-amino group and the adjacent ring nitrogen act as a bidentate hydrogen bond donor-acceptor pair, effectively mimicking the adenine portion of ATP to bind to the kinase hinge region.

Key Therapeutic Targets:

  • Protein Kinase C (PKC) Isoforms: Derivatives of this scaffold have been optimized to yield potent and selective inhibitors of PKC-zeta, a target implicated in immune and inflammatory diseases.[6] SAR studies revealed that substitution on the 6-phenyl ring, such as the addition of an amino group, was critical for achieving high selectivity over other kinases like CDK-2.[6]

  • Polo-Like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, making it an attractive target for oncology. The indazole core has been successfully utilized to develop potent PLK4 inhibitors with antiproliferative activity.[8]

  • Bcr-Abl Kinase: In the context of chronic myeloid leukemia (CML), the 1H-indazole-3-amine structure is a validated hinge-binding fragment for inhibiting the Bcr-Abl kinase, including drug-resistant mutants.[5]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): This kinase is involved in cell survival and proliferation. 3-aminoindazoles have been identified as moderately potent SGK1 inhibitors, demonstrating the scaffold's versatility.[9]

The general design principle for kinase inhibitors based on this scaffold is illustrated below.

G cluster_0 Kinase Inhibitor Schematic Scaffold 6-Phenyl-1H-Indazol-3-Amine Core SolventFront Solvent-Exposed Region (Selectivity Pocket) Scaffold->SolventFront 6-Phenyl Interaction (R-group) Linker Linker/Acyl Group Scaffold->Linker 3-Amino Functionalization Hinge Kinase Hinge Region (Backbone NH/CO) Linker->Hinge H-Bonding

Caption: Kinase inhibitor design using the 6-phenyl-1H-indazol-3-amine scaffold.

Experimental Protocols

The true value of a building block lies in its synthetic tractability. The following protocols outline a reliable, multi-step synthesis of 6-phenyl-1H-indazol-3-amine and a subsequent functionalization reaction.

Protocol 1: Synthesis of 6-phenyl-1H-indazol-3-amine

This protocol employs a two-step sequence starting from commercially available 5-bromo-2-fluorobenzonitrile, involving a cyclization followed by a palladium-catalyzed Suzuki coupling.[5]

G A 5-Bromo-2-fluorobenzonitrile B 5-Bromo-1H-indazol-3-amine A->B Step 1: Hydrazine Hydrate (Cyclization) C 6-Phenyl-1H-indazol-3-amine (Target Building Block) B->C Step 2: Phenylboronic Acid, PdCl₂(dppf) (Suzuki Coupling)

Caption: Two-step synthesis workflow for 6-phenyl-1H-indazol-3-amine.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

  • Reaction: Add hydrazine hydrate (80% in water, 5.0 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) for 20-30 minutes. The reaction is typically rapid and can be monitored by TLC (Thin Layer Chromatography).

  • Work-up: After completion, cool the mixture to room temperature. A precipitate will form. Add water to the flask and stir to break up the solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol or diethyl ether to remove impurities.

  • Drying: Dry the resulting solid, 5-bromo-1H-indazol-3-amine, under vacuum. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of 6-phenyl-1H-indazol-3-amine (Suzuki Coupling)

  • Reagents & Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 5-bromo-1H-indazol-3-amine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst: Add the palladium catalyst, PdCl₂(dppf)₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), typically at 1-5 mol %.

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 6-phenyl-1H-indazol-3-amine.

Protocol 2: Acylation of 6-phenyl-1H-indazol-3-amine

This protocol demonstrates the functionalization of the 3-amino group, a key step in creating libraries of potential inhibitors. Chloroacetyl chloride is used as an example, installing a reactive handle for further diversification (e.g., via nucleophilic substitution).[5]

  • Reagents & Setup: Dissolve 6-phenyl-1H-indazol-3-amine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Addition: Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via syringe while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product into ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting N-(6-phenyl-1H-indazol-3-yl)-2-chloroacetamide by silica gel chromatography or recrystallization to obtain the final product.

Structure-Activity Relationship (SAR) Insights and Mechanistic Rationale

Systematic modification of the 6-phenyl-1H-indazol-3-amine scaffold has yielded crucial insights into achieving target potency and selectivity.

  • Rationale for the 6-Phenyl Group: The C6-position of the indazole core often points towards the solvent-exposed region of an ATP-binding site. This makes the phenyl group an ideal platform for introducing substituents that can form additional interactions, improve physicochemical properties, or block unwanted off-target binding. For example, in the development of PKC-zeta inhibitors, adding a 4-amino group to the phenyl ring dramatically increased potency and selectivity.[6]

  • Significance of the 3-Amino Group: As a primary amine, this group is a versatile synthetic handle. Acylation, sulfonylation, and reductive amination are all high-yielding reactions that can be used to append a wide variety of side chains. These modifications are critical for probing interactions deep within the ATP pocket and are often essential for achieving high affinity.[5][10][11]

  • Modulation via the Indazole Nitrogens (N1 vs. N2): The indazole core possesses two nitrogen atoms (N1 and N2) that can be alkylated. The position of substitution can significantly impact the geometry of the hinge-binding interaction and the overall properties of the molecule.[12] Selective N1 or N2 alkylation can be a powerful tool for modulating solubility, cell permeability, and metabolic stability.

The compounds developed from this scaffold often target kinases within critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Oncogenic Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->AKT Inhibition (e.g., SGK1)

Caption: Inhibition of key nodes in oncogenic pathways by indazole-based drugs.

Conclusion

6-phenyl-1H-indazol-3-amine is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its rigid core, embedded hinge-binding motif, and synthetically versatile phenyl group provide an exceptional platform for the rapid development of potent and selective modulators of clinically relevant targets. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this valuable scaffold in their drug discovery programs.

References

  • 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Bioorganic & Medicinal Chemistry Letters.[Link]

  • 6-(3-Amino-1H-indazol-6-yl)-N4-phenyl-2,4-pyrimidinediamine. PubChem.[Link]

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate.[Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.[Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.[Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Publications.[Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry.[Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.[Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.[Link]

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PMC.[Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

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Application

Application Notes &amp; Protocols: In Vivo Dosing Strategies and Vehicles for 6-phenyl-1H-indazol-3-amine

Introduction 6-phenyl-1H-indazol-3-amine is a heterocyclic amine containing an indazole core, a scaffold of significant interest in medicinal chemistry and drug discovery. The successful in vivo evaluation of such compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-phenyl-1H-indazol-3-amine is a heterocyclic amine containing an indazole core, a scaffold of significant interest in medicinal chemistry and drug discovery. The successful in vivo evaluation of such compounds is fundamental to advancing preclinical programs. However, a primary and recurrent challenge is their characteristically low aqueous solubility, which complicates the preparation of formulations suitable for animal administration and can lead to poor or highly variable bioavailability.[1][2]

This guide provides a comprehensive framework for developing robust in vivo dosing strategies for 6-phenyl-1H-indazol-3-amine and similar poorly soluble small molecules. It moves beyond simple recipes to explain the scientific rationale behind vehicle selection and the logical progression of preclinical studies, from initial tolerability assessments to foundational pharmacokinetic evaluations.

Physicochemical Profile and Formulation Challenges

While a complete, experimentally-derived physicochemical profile for 6-phenyl-1H-indazol-3-amine is not publicly available, its structure—a rigid, aromatic, multi-ring system—strongly suggests it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3] This inherent hydrophobicity is the central challenge that must be overcome to achieve meaningful and reproducible in vivo results. Issues stemming from poor solubility include:

  • Inaccurate Dosing: Precipitation of the compound in the dosing vehicle leads to an underestimation of the administered dose.

  • Low Bioavailability: The compound may not dissolve sufficiently in the gastrointestinal tract for absorption after oral dosing.[4]

  • High Variability: Inconsistent absorption leads to high inter-animal variability in plasma exposure, confounding the interpretation of efficacy or toxicity data.

The following table outlines the estimated properties that guide the formulation strategy.

PropertyEstimated Value / CharacteristicImplication for In Vivo Formulation
Molecular Weight ~223.27 g/mol Standard for small molecules.
Structure Aromatic, heterocyclic amineHigh melting point and crystal lattice energy expected, contributing to poor aqueous solubility.
Aqueous Solubility Predicted to be low (<10 µg/mL)Simple aqueous vehicles (saline, PBS) are unsuitable. Requires solubilizing excipients.[5]
logP Predicted to be high (>3)Indicates high lipophilicity; the compound prefers an oily environment over an aqueous one.

Part A: Formulation Development & Vehicle Selection

The goal of formulation development is to create a stable, homogenous system that can be accurately administered and maintains the drug in a state conducive to absorption.[6] The choice of vehicle is paramount and should be approached systematically.

Vehicle Selection Workflow

A logical, tiered approach should be used to select an appropriate vehicle, starting with the simplest options before progressing to more complex systems. This minimizes the use of harsh organic solvents or surfactants that could have their own confounding biological effects.[7][8]

VehicleSelection A Start: Assess Solubility in Aqueous Vehicles B Is compound soluble in Saline or PBS at required dose? A->B C Use Saline/PBS B->C Yes D Tier 1: Add Co-solvents / Surfactants B->D No E Test Solubility in: 1. Saline + 5-10% Tween® 80 2. Saline + 5-10% Solutol® HS-15 3. 5-10% DMSO in Saline D->E F Is a stable solution/suspension formed? E->F G Use selected Tier 1 Vehicle. Proceed to tolerability testing. F->G Yes H Tier 2: Complex Co-solvent Systems F->H No I Test Solubility in: 1. 10% DMSO / 40% PEG400 / 50% Water 2. 10% DMA / 90% PEG600 3. Cyclodextrin-based (e.g., Captisol®) H->I J Is a stable solution formed? I->J K Use selected Tier 2 Vehicle. Proceed to tolerability testing. J->K Yes L Tier 3: Lipid-Based or Amorphous Dispersions J->L No

Caption: Vehicle selection decision workflow.

Commonly Used Vehicles for Preclinical Studies

The table below summarizes several common vehicles suitable for poorly soluble compounds. It is crucial to test the tolerability of any chosen vehicle in a small cohort of animals before its use in a definitive study.[9][10]

Vehicle CompositionRouteProsCons
0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water POWell-tolerated; standard for suspensions.[8]Only suitable for suspensions; requires particle size control and uniform dosing.
5-10% Tween® 80 in Saline PO, IPSimple to prepare; improves wetting and can form micellar solutions.Can cause hypersensitivity reactions or mast cell degranulation, particularly with IP route.[11]
10% DMSO, 40% PEG400, 50% Saline PO, IP, IVStrong solubilizing power for many compounds.DMSO can have pharmacological effects and cause hemolysis at high concentrations.[7]
20-30% Captisol® (Sulfobutylether-β-cyclodextrin) in Water PO, IP, IVExcellent safety profile; specifically designed to solubilize hydrophobic drugs.Can be expensive; potential for drug displacement interactions.
Corn Oil / Sesame Oil PO, SCGood for highly lipophilic compounds; can improve oral absorption via lymphatic pathways.[11]Potential for vehicle-specific effects on metabolism; can be difficult to administer consistently.[12]

Protocol 1: Preparation of a Suspension Vehicle (1% CMC)

This protocol is suitable for creating a homogenous suspension for oral (PO) administration.

Materials:

  • 6-phenyl-1H-indazol-3-amine (micronized, if possible)

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile Water for Injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder and volumetric flasks

Procedure:

  • Prepare the Vehicle: Add 1 g of CMC to ~90 mL of sterile water while stirring vigorously. Gently heat to 40-50°C to aid dissolution. Once fully dissolved, cool to room temperature and adjust the final volume to 100 mL.

  • Weigh Compound: Accurately weigh the required amount of 6-phenyl-1H-indazol-3-amine for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg for a 10 mL final volume).

  • Create a Paste: Place the weighed compound into a mortar. Add a small volume (~0.5 mL) of the 1% CMC vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a final container.

  • Homogenize: Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing. Crucially, maintain continuous stirring throughout the dosing procedure to ensure each animal receives a consistent dose.

Part B: In Vivo Dosing Strategy

A logical progression of in vivo studies is essential to correctly characterize a compound's profile and avoid unnecessary animal use.[13] The path typically moves from safety/tolerability to understanding drug exposure (pharmacokinetics).

Overall In Vivo Study Workflow

InVivoWorkflow A Step 1: Formulation Development (See Part A) B Step 2: Maximum Tolerated Dose (MTD) Study A->B C Define highest non-toxic dose. Observe clinical signs, body weight. B->C D Step 3: Single Dose Pharmacokinetic (PK) Study B->D E Characterize exposure (Cmax, AUC). Use doses at/below MTD. D->E F Step 4: Dose-Range Finding Efficacy Study D->F G Step 5: Pivotal Efficacy / PD Studies F->G

Caption: Logical progression of initial in vivo studies.

Study 1: Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[13][14] It is a crucial first step to select dose levels for subsequent PK and efficacy studies.[15][16]

Protocol 2: Acute MTD Study in Mice (Dose Escalation Design)

Objective: To determine the single-dose MTD of 6-phenyl-1H-indazol-3-amine when administered by the intended clinical route (e.g., PO or IP).

Animals:

  • Species: Mouse (e.g., CD-1 or C57BL/6 strain)

  • Sex: Use both males and females initially, as sensitivity can differ.[16]

  • Group Size: n=2-3 per dose group.

Procedure:

  • Dose Selection: Select a starting dose (e.g., 10 mg/kg). Subsequent doses should escalate geometrically (e.g., 30, 100, 300 mg/kg) or via a modified Fibonacci sequence.

  • Administration:

    • Acclimate animals and record pre-dose body weights.

    • Administer the compound using the selected vehicle and route (e.g., oral gavage). Include a vehicle-only control group.

    • Dose one cohort at a time, starting with the lowest dose.

  • Observation Period: Observe animals intensely for the first 4 hours post-dose, then at 24, 48, and 72 hours.[17]

    • Clinical Signs: Record any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[13]

    • Mortality: Record any deaths. Death is not an intended endpoint, and the study should be designed to avoid it.[13]

  • Dose Escalation: If the current dose is well-tolerated (no significant clinical signs, body weight loss <15%), escalate to the next dose level in a new cohort of animals.

  • Defining the MTD: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or >20% body weight loss.

Study 2: Preliminary Pharmacokinetic (PK) Study

A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug.[18][19] This is essential for correlating the administered dose with the actual drug exposure in the bloodstream.

Protocol 3: Single-Dose PK Study in Mice

Objective: To determine the plasma concentration-time profile, Cmax (maximum concentration), and AUC (Area Under the Curve) of 6-phenyl-1H-indazol-3-amine after a single administration.

Animals:

  • Species: Mouse (same strain as MTD/efficacy studies)

  • Group Size: n=3-4 per time point (for composite curve) or n=4-5 cannulated animals (for serial sampling).

Procedure:

  • Dose Selection: Choose 1-2 dose levels based on the MTD study (e.g., the MTD and a 3-fold lower dose).

  • Administration: Administer the compound (PO or IP) and a vehicle control. Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Serial Sampling (Preferred): From a single mouse, collect sparse blood samples (~30 µL) at multiple time points.[18][20] This method reduces animal usage and inter-animal variability.[18] Typical time points for an oral dose might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Composite Method: Use separate groups of animals for each time point. This requires more animals but is simpler if surgical cannulation is not feasible.[21]

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge immediately at 4°C to separate plasma.

    • Transfer plasma to a new, labeled tube and freeze at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6-phenyl-1H-indazol-3-amine in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, half-life).

Routes of Administration: Key Considerations

The choice of administration route is critical and depends on the therapeutic goal and the compound's properties.[22][23]

ParameterOral Gavage (PO)Intraperitoneal (IP)
Relevance Most common intended route for human therapeutics.Primarily a preclinical tool; not used in humans.
Absorption Subject to gastrointestinal degradation and first-pass metabolism in the liver.Bypasses the GI tract and first-pass metabolism, leading to higher and faster systemic exposure.
Use Case Essential for evaluating oral bioavailability and for compounds intended for oral delivery.Useful for proof-of-concept studies where maximizing exposure is the goal, or for compounds with very poor oral absorption.
Max Volume (Mouse) ~10 mL/kg[24]~10 mL/kg
Needle/Gavage Tube 20-22G, flexible or rigid gavage tube.25-27G needle.[22]
Cautions Risk of esophageal or stomach perforation. Requires proper training.[22]Risk of injecting into the bladder or intestines.[22] Irritating substances can cause peritonitis.[25]

Conclusion and Best Practices

The successful in vivo assessment of 6-phenyl-1H-indazol-3-amine hinges on a methodical and scientifically-grounded approach to formulation and study design. There is no single "best" vehicle; the optimal choice depends on the compound's specific properties and the study's scientific objective.

Key Takeaways:

  • Characterize First: Understand the solubility of your compound in various pharmaceutically relevant vehicles before initiating animal studies.

  • Start Simple: Begin with the simplest vehicle systems possible to minimize confounding factors.

  • Validate Your Vehicle: Always run a vehicle-only control group and perform a small-scale tolerability study for any new formulation.

  • Follow a Logical Progression: Conduct studies in a stepwise manner: Formulation -> MTD -> PK -> Efficacy. This ensures that data from each step informs the design of the next, maximizing the value of the research while adhering to the principles of animal welfare.

References

  • DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE.
  • Xenometrics. (2017, May 31). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies - PMC.
  • University of Arizona Research, Innovation & Impact. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
  • National Center for Biotechnology Information. (2017, October 16). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • Bio-protocol. (n.d.). 2.5. Mouse pharmacokinetic studies.
  • University of Minnesota. (n.d.). IACUC Routes of Administration Guidelines.
  • National Center for Biotechnology Information. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC.
  • National Center for Biotechnology Information. (n.d.). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PMC.
  • University of California, Irvine. (2025, July 23). Rodent Anesthesia and Analgesia Guideline.
  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • National Center for Biotechnology Information. (n.d.). Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC.
  • Creative Biolabs. (2024, September 1). Single Mouse Single PK Platform.
  • bioRxiv. (2025, June 22). The Maximum-Tolerated Dose and Pharmacokinetics of ISFP10 a Novel Inhibitor of Fungal Phosphoglucomutase (PGM).
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • GAD, S. (n.d.). Gad Vehicles Database.
  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research.
  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection.
  • American Society for Microbiology. (2012, October 16). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy.
  • National Center for Biotechnology Information. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data.
  • American Pharmaceutical Review. (2016, June 15). Bringing Poorly Soluble Molecules to Market with Bioavailability Enhancement Technologies.
  • PubMed. (2024, June 6). In vivo deposition of poorly soluble drugs.

Sources

Method

Application Note: Advanced Crystallization and Polymorph Control of 6-Phenyl-1H-indazol-3-amine Derivatives

Executive Summary Derivatives of 6-phenyl-1H-indazol-3-amine are critical pharmacophores in modern drug discovery. The 1H-indazol-3-amine core functions as a highly effective hinge-binding moiety (HBM) in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Derivatives of 6-phenyl-1H-indazol-3-amine are critical pharmacophores in modern drug discovery. The 1H-indazol-3-amine core functions as a highly effective hinge-binding moiety (HBM) in the development of kinase inhibitors, demonstrating profound efficacy against targets such as Bcr-Abl (including the T315I mutant)[1] and PKC-zeta[2]. Furthermore, structurally modified indazole amides are heavily researched for their potent anti-tumor activities across various human cancer cell lines[3].

Despite their pharmacological value, the crystallization of these derivatives presents significant challenges. The indazole core exhibits annular tautomerism (1H vs. 2H), while the 3-amino group acts as both a hydrogen-bond donor and acceptor. Combined with the steric bulk and π-π stacking potential of the 6-phenyl substitution, these molecules are highly prone to polymorphism[3]. Controlling the polymorphic outcome during crystallization is critical, as different crystal lattices directly impact the active pharmaceutical ingredient's (API) solubility, dissolution rate, and downstream manufacturability[4].

Mechanistic Principles of Indazole Crystallization

The thermodynamic stability of 1H-indazol-3-amine polymorphs is dictated by the solvent's ability to participate in or disrupt the solute's intermolecular hydrogen-bonding network.

  • Solvent-Solute Interactions: Protic solvents (e.g., ethanol) tend to stabilize the 1H-tautomer by forming solvent-solute hydrogen bonds. Under slow cooling conditions, this allows the molecules sufficient time to arrange into the lowest-energy thermodynamic lattice, typically yielding the stable polymorph (Form I).

  • Kinetic Trapping: Conversely, rapid anti-solvent addition from aprotic solvents (e.g., DMSO) forces a massive supersaturation spike. This kinetically traps the molecules before thermodynamic equilibrium is reached, frequently yielding metastable polymorphs (Form II) with acicular (needle-like) morphologies.

  • Impurity-Directed Polymorphism: Structurally related impurities in the crude synthetic mixture can act as crystallization inhibitors or polymorph directors. Impurities can preferentially bind to specific growing crystal faces, inhibiting the growth of the stable form and forcing the isolation of a metastable phase[5]. Therefore, achieving phase purity requires rigorous control over supersaturation kinetics and maturation time.

Polymorphic Landscape & Quantitative Data

Extensive solvent screening reveals a distinct correlation between the crystallization environment and the resulting polymorphic phase. Table 1 summarizes the phase distribution and morphological outcomes for a standard 6-phenyl-1H-indazol-3-amine derivative.

Table 1: Influence of Solvent and Kinetics on Polymorphic Outcome
Solvent SystemTemperature ProfileCooling RateDominant PolymorphMorphologyYield (%)
DMSO / Water (1:4)25 °CRapid (Crash)Form II (Metastable)Acicular (Needles)88
Ethanol / Heptane (1:2)50 °C to 5 °C0.5 °C/min (Slow)Form I (Stable)Prismatic82
Ethyl Acetate20 °C ↔ 40 °CSlurry CyclingForm I (Stable)Prismatic91
THF / Toluene (1:3)25 °CRapidForm I + II MixtureMixed75

Crystallization Workflows and Methodologies

CrystallizationPathway Crude Crude 6-Phenyl-1H-indazol-3-amine (Mixed Phases) Dissolve Primary Dissolution (Solvent Selection) Crude->Dissolve Heat to 50°C AntiSolvent Anti-Solvent Addition (Kinetic Trapping) Dissolve->AntiSolvent High Supersaturation Slurry Slurry Maturation (Thermodynamic Control) Dissolve->Slurry Low Supersaturation FormII Form II (Metastable) Acicular Morphology AntiSolvent->FormII Rapid Precipitation FormI Form I (Stable) Prismatic Morphology Slurry->FormI Ostwald Ripening FormII->Slurry Solvent-Mediated Phase Transition Validation XRPD / DSC Validation (Self-Validating Check) FormII->Validation FormI->Validation

Workflow for polymorph screening and phase-directed crystallization.

Protocol 1: Anti-Solvent Crystallization (Kinetic Control)

Objective: Rapid isolation of the API from crude mixtures, typically yielding the metastable Form II for subsequent maturation or formulation where higher apparent solubility is required. Causality: Utilizing a highly soluble aprotic solvent (DMSO) and a highly insoluble anti-solvent (Water) creates an immediate supersaturation gradient. The rapid precipitation prevents the 3-amino and indazole nitrogen groups from organizing into their lowest-energy hydrogen-bonded lattice.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 6-phenyl-1H-indazol-3-amine derivative in 20 mL of DMSO. Heat to 40 °C under continuous agitation (400 rpm) until complete dissolution is achieved.

  • Clarification: Polish-filter the solution through a 0.22 µm PTFE membrane to remove any heterogeneous nucleation sites (dust or insoluble impurities) that could prematurely trigger Form I nucleation.

  • Anti-Solvent Addition: Transfer the clarified solution to a crystallizer maintained at 25 °C. Using a dosing pump, add 80 mL of purified water (anti-solvent) at a rapid rate of 10 mL/min.

  • Aging and Isolation: Allow the resulting opaque suspension to age for 30 minutes to maximize yield. Filter the acicular crystals under a vacuum and wash with 20 mL of cold water. Dry under a vacuum at 40 °C for 12 hours.

  • Self-Validating System: Analyze a 10 mg sample via Differential Scanning Calorimetry (DSC). If the thermogram displays an exothermic recrystallization event prior to the main melting endotherm, the isolation of the metastable Form II is confirmed. If only a single melting endotherm is observed, the kinetic trapping failed, and the anti-solvent addition rate must be increased in the next iteration.

Protocol 2: Slurry Maturation (Thermodynamic Control)

Objective: Conversion of metastable forms or mixed-phase batches to the thermodynamically stable Form I to ensure long-term API stability[4]. Causality: Slurry maturation exploits solvent-mediated phase transformation. By suspending the API in a solvent where it has low but non-zero solubility (e.g., Ethyl Acetate) and applying temperature cycling, the system undergoes accelerated Ostwald ripening. During the heating phase, the smaller, higher-energy metastable crystals dissolve. During the cooling phase, the solute selectively deposits onto the lower-energy, stable Form I lattice.

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 g of the mixed-phase or Form II API in 100 mL of Ethyl Acetate in a jacketed reactor.

  • Temperature Cycling: Program the reactor to cycle between 20 °C and 40 °C. The heating rate should be 1 °C/min, followed by a 2-hour hold at 40 °C. The cooling rate must be strictly controlled at 0.1 °C/min to prevent secondary nucleation, followed by a 2-hour hold at 20 °C.

  • Maturation: Repeat the temperature cycle for a minimum of 48 hours. The continuous dissolution and recrystallization will drive the bulk material toward the thermodynamic minimum (Form I).

  • Isolation: After the final cooling phase to 20 °C, filter the prismatic crystals and wash with 10 mL of cold heptane. Dry under a vacuum at 50 °C for 24 hours.

  • Self-Validating System: Withdraw a 50 mg slurry sample at 24 hours and 48 hours. Analyze both via X-ray Powder Diffraction (XRPD). The protocol is self-validating when the 48-hour sample shows zero characteristic peaks of Form II and is perfectly superimposable on the 24-hour sample. If metastable peaks persist, extend the cycling by an additional 24 hours until spectral convergence is achieved.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-phenyl-1H-indazol-3-amine Aqueous Precipitation

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of 6-phenyl-1H-indazol-3-amine and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of 6-phenyl-1H-indazol-3-amine and its derivatives. This scaffold is highly valued as a hinge-binding moiety (HBM) in the development of kinase inhibitors, particularly those targeting Bcr-Abl and its drug-resistant T315I mutant [1].

However, transitioning this compound from organic stock solutions into aqueous assay buffers or in vivo dosing vehicles often results in severe precipitation. This guide explains the physicochemical causality behind this issue and provides validated, self-checking protocols to keep your compound in solution.

Part 1: The Mechanistic Root of the Problem

To prevent precipitation, we must first understand why it occurs. The insolubility of 6-phenyl-1H-indazol-3-amine is driven by two primary physicochemical factors:

  • High Crystal Lattice Energy: The rigid, planar indazole core coupled with the phenyl ring promotes strong intermolecular π−π stacking and hydrogen bonding. This results in a highly stable crystal lattice that water molecules cannot easily disrupt.

  • Weak Basicity: While the molecule contains a 3-amino group, the conjugate acid has an extremely low pKa​ (typically between 2.5 and 4.0)[2]. Consequently, at a physiological pH of 7.4, the molecule remains entirely unprotonated and neutral. Without an ionic charge, the molecule cannot participate in ion-dipole interactions with water, rendering it highly lipophilic.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My DMSO stock solution crashes out immediately when added to my kinase assay buffer. How do I prevent this? A1: You are observing "solvent-shift nucleation." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the hydrophobic compound instantly exceeds its intrinsic aqueous solubility limit, causing rapid crystallization (Oswald ripening). Solution: Never add the DMSO stock directly to the bulk buffer. You must pre-mix the compound with a surfactant to create transient micelles before bulk aqueous dilution (See Protocol B).

Q2: Can I just lower the pH of my buffer to protonate the amine and dissolve it? A2: No. Because the pKa​ of the 3-amino group is ~3.0 [2], you would need to drop the pH of your vehicle to < 2.0 to achieve >90% protonation. This highly acidic environment will denature your kinase in biochemical assays and cause severe tissue necrosis if used for in vivo dosing. You must rely on structural excipients (like cyclodextrins) rather than pH adjustment.

Q3: What is the recommended vehicle for in vivo (murine) dosing of these derivatives? A3: For oral (PO) or intravenous (IV) dosing, complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. The inner cavity of HP- β -CD is lipophilic, perfectly accommodating the hydrophobic phenyl-indazole core, while its outer surface is hydrophilic. This masks the compound from the aqueous environment, lowering the system's free energy without requiring covalent modification.

Part 3: Validated Solubilization Protocols

Protocol A: Preparation of 20% HP- β -CD Formulation (For In Vivo Dosing)

Causality: Gradual introduction of the compound into a high-concentration cyclodextrin environment allows for 1:1 host-guest complexation before the compound can self-aggregate.

  • Preparation: Weigh 200 mg of HP- β -CD and dissolve it in 800 µL of sterile saline. Vortex until the solution is completely clear.

  • Stock Creation: Dissolve your 6-phenyl-1H-indazol-3-amine derivative in 100% DMSO to create a 50 mM stock.

  • Kinetic Mixing: Add 50 µL of the DMSO stock dropwise (5 µL at a time) to the HP- β -CD solution while continuously vortexing. Note: Continuous kinetic energy prevents localized supersaturation.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to ensure complete inclusion complex formation.

  • Volume Adjustment: QS (quantum satis) to 1 mL with sterile saline. (Final DMSO concentration is 5%).

  • Self-Validation Check: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of sub-visible colloidal aggregates, validating true solubilization.

Protocol B: Step-Down Micellar Dispersion (For In Vitro Biochemical Assays)

Causality: Pre-coating the compound with a non-ionic surfactant lowers the surface tension and forms protective micelles during the solvent shift.

  • Stock Creation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Surfactant Priming: In a separate microcentrifuge tube, prepare a 10X intermediate dilution (1 mM) by adding 10 µL of the DMSO stock to 90 µL of Assay Buffer containing 0.5% Tween-20 . Critical: Pipette the DMSO stock directly into the surfactant-rich buffer and pipette up and down vigorously.

  • Final Dilution: Dilute the intermediate solution 1:10 into your final assay plate (Final well concentration: 100 µM compound, 1% DMSO, 0.05% Tween-20).

  • Self-Validation Check: Centrifuge the final assay plate at 1,000 x g for 5 minutes before adding your enzyme. Inspect the bottom of the wells under a standard inverted microscope. The absence of needle-like crystals confirms the micellar dispersion is stable.

Part 4: Quantitative Solubility Data

The following table summarizes the expected solubility limits of 6-phenyl-1H-indazol-3-amine across various formulation strategies.

Formulation VehicleFinal DMSO (%)Visual AppearanceEstimated Solubility LimitRecommended Application
PBS (pH 7.4)1%Turbid / Precipitate< 5 µMNot Recommended
PBS + 0.05% Tween-201%Clear Solution~ 100 µMIn Vitro Biochemical Assays
20% HP-β-CD in Saline5%Clear Solution> 2,000 µMIn Vivo Dosing (IV/PO)
10% PEG400 + 5% Tween-805%Clear Solution~ 1,500 µMIn Vivo Dosing (PO)

Part 5: Solubilization Workflow Diagram

Solubilization Solid 6-phenyl-1H-indazol-3-amine (Solid Powder) DMSO 100% DMSO Stock (10-50 mM) Solid->DMSO Dissolve Direct Direct Aqueous Dilution (Buffer pH 7.4) DMSO->Direct >1% DMSO final Cyclo Complexation (20% HP-β-CD in Water) DMSO->Cyclo Gradual addition Surf Surfactant Addition (0.5% Tween-20 or Cremophor) DMSO->Surf Pre-mix before buffer Precip Precipitation / Crash Out (Turbid Suspension) Direct->Precip Solvent Shift Nucleation Stable1 Stable Aqueous Formulation (In Vivo Dosing) Cyclo->Stable1 Hydrophobic Encapsulation Stable2 Stable Micellar Dispersion (In Vitro Assays) Surf->Stable2 Micellization

Workflow for preventing solvent-shift precipitation of 6-phenyl-1H-indazol-3-amine.

Part 6: References

  • Pan, X., Liang, L., Sun, Y., & Zhang, J. (2019). "Discovery of novel Bcr-AblT315I inhibitors with flexible linker. Part 1: Confirmation optimization of phenyl-1H-indazol-3-amine as hinge binding moiety." European Journal of Medicinal Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13399, 1H-indazol-3-amine". PubChem. URL:[Link]

Optimization

Technical Support Center: Yield Optimization for 6-Phenyl-1H-indazol-3-amine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The 3-amino-1H-indazole scaffold is a privileged hinge-binding motif frequently utilized in the development of kinase inhibitors[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 3-amino-1H-indazole scaffold is a privileged hinge-binding motif frequently utilized in the development of kinase inhibitors[1]. Synthesizing 6-phenyl-1H-indazol-3-amine is typically achieved via a highly convergent two-step sequence: an S_NAr cyclization of 4-bromo-2-fluorobenzonitrile with hydrazine, followed by a Suzuki-Miyaura cross-coupling.

Below, you will find self-validating protocols, mechanistic troubleshooting guides, and FAQs designed to help you overcome common synthetic bottlenecks.

G SM 4-Bromo-2-fluorobenzonitrile (Starting Material) Step1 SNAr & Cyclization Hydrazine Hydrate SM->Step1 Int 6-Bromo-1H-indazol-3-amine (Key Intermediate) Step1->Int n-BuOH, 130°C High Yield Fail1 Hydrazone Intermediate (Incomplete Cyclization) Step1->Fail1 T < 90°C Low Energy Step2 Suzuki-Miyaura Coupling Phenylboronic Acid Int->Step2 Prod 6-Phenyl-1H-indazol-3-amine (Target Product) Step2->Prod PdCl2(dppf), Cs2CO3 90°C, Dioxane/H2O Fail2 Protodeboronation (Boronic Acid Degradation) Step2->Fail2 High H2O / O2 Catalyst Poisoning

Reaction workflow and troubleshooting nodes for 6-phenyl-1H-indazol-3-amine synthesis.

Phase 1: SNAr Cyclization & Core Formation

Self-Validating Protocol: Synthesis of 6-Bromo-1H-indazol-3-amine
  • Setup: Charge a pressure reactor with 4-bromo-2-fluorobenzonitrile (1.0 eq) and 2-methyltetrahydrofuran (2-MeTHF) (5 volumes).

  • Addition: Add hydrazine hydrate (80% aqueous, 4.0 eq) dropwise at room temperature.

  • Reaction: Seal the reactor and heat to an internal temperature of 95°C–110°C for 12 hours.

  • Validation: Monitor conversion via LC/MS. The protocol is validated when the starting material (m/z: 200/202) disappears and the target mass (m/z: 212/214[M+H]+) is dominant. The absence of an m/z 230 adduct confirms complete cyclization rather than a stalled hydrazone intermediate.

  • Isolation: Cool to room temperature, pour into ice-cold water, filter the resulting precipitate, and wash with cold ethyl acetate to afford the intermediate.

Troubleshooting FAQs

Q: Why is my conversion stalling with significant unreacted starting material or an open-chain intermediate? A: Causality & Solution: The initial nucleophilic attack of hydrazine displaces the fluorine atom rapidly, but the subsequent intramolecular cyclization onto the nitrile group has a high activation energy barrier. If the internal temperature falls below 90°C, the reaction stalls at the intermediate hydrazone. Using a pressure reactor with 2-MeTHF allows you to safely exceed the solvent's atmospheric boiling point to drive complete cyclization[2]. Alternatively, high-boiling solvents like n-butanol at 130°C can be utilized to provide the necessary thermal energy[1].

Q: I am observing a +45 Da mass adduct (dimethylamino byproduct) in my LC/MS. Where is this coming from? A: Causality & Solution: This is a classic solvent degradation artifact. When N,N-dimethylacetamide (DMA) or DMF is used as a solvent at elevated temperatures (>130°C), it decomposes to release free dimethylamine. This secondary amine acts as a competing nucleophile, displacing the 2-fluoro group to form 4-bromo-2-(dimethylamino)benzonitrile[3]. Solution: Immediately switch from amide solvents to cyclic ethers (1,4-dioxane, 2-MeTHF) or alcohols (n-BuOH, EtOH).

Phase 2: Suzuki-Miyaura Cross-Coupling

Self-Validating Protocol: Synthesis of 6-Phenyl-1H-indazol-3-amine
  • Setup: In a rigorously degassed flask, combine 6-bromo-1H-indazol-3-amine (1.0 eq), phenylboronic acid (1.2 eq), and Cs₂CO₃ (2.5 eq).

  • Solvent: Add a degassed solvent mixture of 1,4-dioxane and H₂O (4:1 ratio, 10 volumes).

  • Catalysis: Add PdCl₂(dppf) (5 mol%) under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 6–8 hours.

  • Validation: Monitor via LC/MS. The system validates itself when the brominated intermediate (m/z: 212/214) is fully consumed and replaced by the product (Target m/z: 210[M+H]+).

  • Isolation: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via recrystallization or silica gel chromatography.

Troubleshooting FAQs

Q: My yield is low due to extensive protodeboronation of the phenylboronic acid. How can I prevent this? A: Causality & Solution: Protodeboronation is a base-catalyzed degradation pathway of boronic acids that is accelerated by high water content, high temperatures, and slow oxidative addition of the palladium catalyst. Solution: Ensure rigorous deoxygenation to keep the Pd(0) active. Utilize a highly active, sterically bulky bidentate catalyst like PdCl₂(dppf) to accelerate the productive cross-coupling cycle over the degradation pathway[4]. Additionally, reduce the water content in your solvent system (e.g., shift from a 1:1 to a 4:1 Dioxane:H₂O ratio).

Q: The exocyclic 3-amino group seems to be interfering with the coupling. Do I need to protect it? A: Causality & Solution: The free exocyclic amine and the indazole NH can coordinate with palladium, potentially poisoning the catalyst or leading to undesired Buchwald-Hartwig N-arylation. Solution: While Boc-protection is a definitive fix, it adds two synthetic steps. Optimized Suzuki conditions utilizing bulky bidentate ligands (like dppf) and milder bases (Cs₂CO₃ instead of NaOH or KOtBu) provide sufficient chemoselectivity to favor C-C coupling over N-arylation, allowing the reaction to proceed cleanly without protecting groups[4].

Quantitative Data Summary: Parameter Optimization

The following table summarizes the quantitative impact of optimizing specific reaction parameters based on established process chemistry standards:

Reaction PhaseParameterSuboptimal ConditionOptimized ConditionYield Impact
SNAr Cyclization Solvent / TempDMF, 150°C2-MeTHF, 95°C (Sealed)+35% (Avoids DMA adduct)
SNAr Cyclization Equivalents1.5 eq Hydrazine4.0 eq Hydrazine+20% (Drives cyclization)
Suzuki Coupling CatalystPd(PPh₃)₄PdCl₂(dppf)+40% (Faster oxidative addition)
Suzuki Coupling Base / SolventNa₂CO₃ / 1:1 Dioxane:H₂OCs₂CO₃ / 4:1 Dioxane:H₂O+25% (Reduces protodeboronation)

References

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. acs.org. 3

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. mdpi.com. 2

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. nih.gov. 1

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. nih.gov. 4

Sources

Troubleshooting

Troubleshooting poor solubility of 6-phenyl-1H-indazol-3-amine in DMSO

Introduction Researchers working with 6-phenyl-1H-indazol-3-amine and similar indazole derivatives frequently encounter challenges with its limited solubility in common laboratory solvents, particularly Dimethyl Sulfoxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Researchers working with 6-phenyl-1H-indazol-3-amine and similar indazole derivatives frequently encounter challenges with its limited solubility in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO).[1][2] This guide provides a comprehensive, in-depth approach to troubleshooting and overcoming these solubility issues to ensure the success of your experiments. The following sections are designed to move from understanding the root causes of poor solubility to implementing practical, step-by-step solutions.

Root Cause Analysis: Why is 6-phenyl-1H-indazol-3-amine Difficult to Dissolve?

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. For 6-phenyl-1H-indazol-3-amine, several factors contribute to its poor solubility in DMSO:

  • Molecular Structure: The molecule contains a rigid, planar indazole ring system and a nonpolar phenyl group. These structural features can lead to strong intermolecular interactions in the solid state, specifically high crystal lattice energy. Overcoming this energy to allow solvent molecules to surround and dissolve the individual compound molecules can be challenging.

  • Solvent Properties: While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, its effectiveness can be compromised by factors such as water content.[3][4][5] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][6] This absorbed water can significantly decrease the solubility of lipophilic compounds.[3][4]

  • Compound Purity and Form: The purity and the crystalline form (polymorphism) of the compound can influence its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[3]

Troubleshooting Workflow: A Step-by-Step Guide to Enhancing Solubility

This workflow provides a logical progression of techniques to improve the dissolution of 6-phenyl-1H-indazol-3-amine in DMSO.

Caption: A stepwise workflow for troubleshooting poor solubility.

Experimental Protocols
  • Preparation: Weigh the required amount of 6-phenyl-1H-indazol-3-amine in a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add the desired volume of anhydrous, sterile DMSO.

  • Vortexing: Gently vortex the tube until the compound is fully dissolved. Avoid vigorous mixing that can introduce air bubbles.[7]

  • Sonication (If Necessary): If the compound does not completely dissolve, place the tube in a water bath sonicator for several minutes.[4][7] Sonication can help break up solid aggregates and enhance dissolution.[8]

  • Gentle Warming (If Necessary): As a next step, you can warm the solution in a 37°C water bath.[7][9][10] Be cautious, as excessive heat may degrade some compounds, although DMSO itself is stable at this temperature.[11]

If physical methods are insufficient, the use of a co-solvent can be effective.[][13]

  • Initial Dissolution: Dissolve the 6-phenyl-1H-indazol-3-amine in a minimal amount of 100% DMSO first.[14]

  • Co-solvent Addition: To this concentrated DMSO stock, you can add another miscible organic solvent like ethanol or N,N-dimethylformamide (DMF) before the final dilution into your aqueous buffer.[9][]

  • Aqueous Dilution: When diluting a DMSO stock solution into an aqueous medium, add the stock solution to the gently swirling aqueous buffer to prevent localized precipitation.[10][15]

The amine group in 6-phenyl-1H-indazol-3-amine is basic and can be protonated in an acidic environment. This can increase the compound's polarity and, consequently, its aqueous solubility.

  • Prepare Acidic Buffer: Prepare your desired aqueous buffer at a lower pH (e.g., by adding small amounts of HCl).

  • Dissolution: Attempt to dissolve the compound directly in the acidic buffer or dilute a concentrated DMSO stock into the acidic buffer.

  • Compatibility Check: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay).[16]

Frequently Asked Questions (FAQs)

Q1: My compound dissolved in DMSO initially but precipitated after freeze-thaw cycles. What happened?

A: This is a common issue.[4] DMSO is hygroscopic and can absorb water during storage and handling, especially with repeated freeze-thaw cycles.[3][4] The presence of water can significantly reduce the solubility of many organic compounds in DMSO.[3][4] To mitigate this, aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.[7]

Q2: I see some solid material in my vial of 6-phenyl-1H-indazol-3-amine. Is it still usable?

A: If you observe solid material, it is crucial to ensure it is fully redissolved before use. Gentle warming to 37°C combined with vortexing or sonication for several minutes is often effective in redissolving precipitated compound.[9][10] Always visually inspect your solution for any particulate matter before use.

Q3: Can I heat the DMSO solution to a higher temperature to dissolve my compound?

A: While gentle warming to 37°C is generally safe, higher temperatures should be approached with caution. DMSO itself is stable up to its boiling point of 189°C, but it can decompose at this temperature, potentially leading to an explosion.[5] More importantly, the thermal stability of 6-phenyl-1H-indazol-3-amine is likely the limiting factor. Unnecessary heating can lead to compound degradation.

Q4: What concentration of DMSO is safe for my cell-based assays?

A: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity.[17] A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[17] However, it is always best to run a vehicle control (media with the same final concentration of DMSO without your compound) to account for any effects of the solvent on your cells.[15]

Q5: Are there alternatives to DMSO for dissolving 6-phenyl-1H-indazol-3-amine?

A: Yes, other organic solvents like ethanol, DMF, or co-solvent mixtures can be explored.[9][14] For aqueous solutions, the use of solubilizing agents like surfactants (e.g., Tween 80, Triton X-100) or complexation agents like cyclodextrins can also be effective.[16] The choice of solvent will depend on the specific requirements and constraints of your experiment.

Data Summary Table

Solubilization TechniqueKey ParametersPotential Issues
Vortexing Gentle, intermittent mixingIneffective for highly insoluble compounds
Sonication Water bath, several minutesLocalized heating, potential for aerosolization
Gentle Warming 37°C water bathCompound degradation at higher temperatures
Co-solvents Minimal initial volume, serial dilutionCo-solvent may interfere with the experiment
pH Adjustment Lowering pH for basic compoundspH may not be compatible with the assay

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. Available from: [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Available from: [Link]

  • Gant, T. G. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 5(3), 293–297. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • Khan, F. N., & Dehghan, M. H. G. (2011). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International journal of pharmaceutical and biological archives, 2(6), 1601-1611. Available from: [Link]

  • gChem. DMSO Physical Properties. Available from: [Link]

  • Quora. If trace amounts of DMSO are on a surface, how long will it take to evaporate or decompose?. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Sørensen, S. R., Lylloff, O., & Johnsen, A. R. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology (London, England), 28(9), 1054–1060. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • Sciencemadness Wiki. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. The difference between dissolving chemicals in DMSO or water ?. Available from: [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Available from: [Link]

  • ResearchGate. Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. Available from: [Link]

  • Mondal, J., & Berne, B. J. (2014). Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. Biophysical journal, 106(7), 1471–1479. Available from: [Link]

  • gChem. DMSO. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • GEUS' publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Li, X., Wang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Zhang, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Available from: [Link]

  • NextSDS. 6-phenyl-1H-indazole-3-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-indazol-3-amine. PubChem. Retrieved from [Link]

  • Lagorce, D., Peyrat, G., Tufféry, P., & Varnek, A. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules (Basel, Switzerland), 26(11), 3169. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • Norman, M. H., Chen, N., Chen, Z., D'Angelo, N. D., D'Arienzo, C. J., Fotsch, C., ... & Hale, C. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Bioorganic & medicinal chemistry letters, 19(3), 858–862. Available from: [Link]

  • da Silva, J. F., & da Silva, V. A. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. The Beilstein journal of organic chemistry, 18, 1083–1091. Available from: [Link]

Sources

Optimization

Reducing background noise in 6-phenyl-1H-indazol-3-amine fluorescence assays

Welcome to the technical support center for fluorescence assays utilizing 6-phenyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate sourc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fluorescence assays utilizing 6-phenyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate sources of background noise, thereby enhancing assay sensitivity and data reliability. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Fluorophore and the Assay Environment

6-phenyl-1H-indazol-3-amine belongs to the aminoindazole class of heterocyclic compounds. While its primary applications are often in kinase inhibition and drug discovery, its intrinsic fluorescence provides a powerful, label-free tool for various assays.[1][2][3] However, like many fluorophores, its signal can be obscured by background noise.

The fluorescence of aminoindazoles is particularly sensitive to the microenvironment. Factors such as solvent polarity, pH, and hydrogen bonding can significantly alter the energy levels of the excited state, leading to shifts in emission spectra and changes in quantum yield.[4][5] Understanding these properties is the first step in troubleshooting. An increase in solvent polarity, for instance, can cause a red shift (to a longer wavelength) in the emission spectrum.[5]

High background noise is any unwanted signal that interferes with the detection of the true fluorescent signal.[6] Effectively managing it is critical for improving the signal-to-noise ratio (SNR), which is the ultimate measure of assay performance.[7][8]

Visualizing the Sources of Background Noise

To effectively troubleshoot, it's essential to understand where the unwanted signal originates. Background fluorescence can be broadly categorized into two main types: instrument-related noise and sample-related noise.[9]

main High Background Noise sub1 Sample-Related Noise main->sub1 sub2 Instrument & Consumables Noise main->sub2 n1 Autofluorescence (Compound, Media, Cells) sub1->n1 n2 Light Scatter (Precipitate, Bubbles) sub1->n2 n3 Unbound Fluorophore sub1->n3 n4 Non-Specific Binding sub1->n4 n5 Well-to-Well Crosstalk sub2->n5 n6 Contaminated Reagents/Buffers sub2->n6 n7 Inappropriate Plate Choice (e.g., clear or white plates) sub2->n7 n8 Incorrect Instrument Settings (Gain, Exposure) sub2->n8

Caption: Major contributors to high background noise in fluorescence assays.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common issues encountered during fluorescence assays. Each question is followed by potential causes, diagnostic procedures, and validated solutions.

Q1: My negative control (vehicle only) wells show unexpectedly high fluorescence. What's the cause?

High background in negative controls is a common issue that can mask the true signal from your experiment. The primary culprits are often the assay components themselves or the consumables used.

Potential Causes:

  • Autofluorescent Assay Media: Phenol red in cell culture media is a known fluorescent contaminant. Other components like riboflavin and tryptophan can also contribute.[9]

  • Contaminated Buffers or Water: Microbial contamination or impurities in the water or buffer reagents can fluoresce.[10]

  • Inappropriate Microplates: Using clear or white-walled plates can lead to high background and well-to-well crosstalk.[6]

  • Instrument Settings: Detector gain or exposure time may be set too high.[11][12]

Diagnostic Steps & Solutions:

Potential CauseDiagnostic ProtocolRecommended Solution
Autofluorescent Media/Buffer 1. Pipette only the assay buffer/media into a well. 2. Read the fluorescence at your assay's excitation/emission wavelengths. 3. Compare this to a well with high-quality, distilled water.If the media/buffer is fluorescent, switch to a formulation specifically designed for fluorescence imaging, such as one without phenol red.[9] Ensure all buffers are prepared with fresh, high-purity water.
Inappropriate Microplates Visually inspect your plates. If they are not solid black, they are likely contributing to background.Always use opaque, black-walled microplates for fluorescence assays. The black walls absorb stray light, reducing reflections, scattering, and crosstalk between wells.[6]
Instrument Settings 1. Read a blank well (containing only buffer). 2. Systematically reduce the detector gain or PMT voltage. 3. Observe the point at which the background signal is minimized without compromising the signal from a positive control.Optimize the gain to a level where the signal from your positive control is well within the linear range of the detector, but the background from a blank is low. This maximizes the signal-to-noise ratio.[11][13]
Q2: I'm testing a library of compounds, and some "hits" appear to be false positives. How can I identify compound-specific interference?

Test compounds can interfere with fluorescence assays in two primary ways: by being fluorescent themselves (autofluorescence) or by absorbing the excitation or emission light (quenching/Inner Filter Effect).[14][15]

Potential Causes:

  • Autofluorescence of Test Compounds: Many organic small molecules possess intrinsic fluorescence that can overlap with the signal from 6-phenyl-1H-indazol-3-amine.[15]

  • Inner Filter Effect (IFE): If a test compound absorbs light at the excitation or emission wavelength of your fluorophore, it will artificially decrease the measured signal, potentially leading to false negatives or masking a true positive signal.[14]

  • Light Scattering: Precipitated compounds can scatter light, leading to artificially high and variable readings.[14][16]

Diagnostic Workflow:

The following workflow helps systematically identify and mitigate compound interference.

start Suspected Compound Interference check_sol 1. Check for Compound Precipitation (Visual Inspection / Light Scatter Reading) start->check_sol sol_yes Compound Precipitated check_sol->sol_yes Yes sol_no Compound Soluble check_sol->sol_no No sol_action Reduce compound concentration, add solubilizing agent (e.g., DMSO), or sonicate. sol_yes->sol_action check_auto 2. Measure Compound Autofluorescence sol_no->check_auto sol_action->start auto_yes Compound is Autofluorescent check_auto->auto_yes Yes auto_no No Significant Autofluorescence check_auto->auto_no No auto_action Subtract background signal from compound-only well. If severe, switch to a different detection wavelength or assay technology. auto_yes->auto_action check_ife 3. Check for Inner Filter Effect (Measure compound absorbance at Ex/Em wavelengths) auto_no->check_ife auto_action->check_ife ife_yes Absorbance > 0.1 AU check_ife->ife_yes Yes ife_no Absorbance < 0.1 AU check_ife->ife_no No ife_action Reduce compound concentration or use a shorter pathlength cuvette/plate. ife_yes->ife_action end_node Proceed with Assay ife_no->end_node ife_action->end_node

Caption: A step-by-step workflow to diagnose compound interference.

Experimental Protocols:

  • Protocol for Measuring Compound Autofluorescence:

    • Prepare a dilution series of your test compound in the final assay buffer.

    • Include a "vehicle only" control (e.g., buffer with DMSO).

    • Dispense these solutions into a black, clear-bottom 96-well plate.[14]

    • Read the plate using the same excitation and emission wavelengths as your main assay.

    • A significant signal in the compound-containing wells compared to the vehicle control indicates autofluorescence.[14] This background value can often be subtracted from your experimental results.[9]

  • Protocol for Assessing Inner Filter Effect (IFE):

    • Using a UV-Vis spectrophotometer or plate reader, measure the absorbance spectrum of your test compound at its final assay concentration.

    • Specifically, check the absorbance values at the excitation and emission wavelengths of 6-phenyl-1H-indazol-3-amine.

    • If the absorbance is high (typically > 0.1 AU), IFE is likely occurring.[14] To mitigate this, consider lowering the compound concentration.

Q3: My signal-to-noise ratio is low, and the data is highly variable between replicate wells. What can I do?

Low SNR and high variability can stem from inconsistent sample handling, environmental factors, or suboptimal assay conditions.

Potential Causes:

  • Insufficient Washing: Unbound fluorophores or reagents remaining in the well will contribute to background noise.[9][17]

  • Temperature and pH Fluctuations: The fluorescence of aminoindazoles can be sensitive to changes in temperature and pH.[16][18]

  • Inadequate Blocking: In immunoassays or cell-based assays, non-specific binding of antibodies or probes to the plate surface can cause high background.[19][20]

  • Suboptimal Fluorophore Concentration: Using too high a concentration of 6-phenyl-1H-indazol-3-amine can lead to concentration quenching, where the emitted fluorescence is reduced.[18]

Solutions & Protocols:

  • Optimize Washing Steps:

    • Increase the number of wash cycles (e.g., from 3 to 5).[21]

    • Increase the volume of wash buffer used in each cycle.

    • Incorporate a short soak time (1-2 minutes) during each wash step to help dislodge non-specifically bound molecules.[22]

  • Control Environmental Conditions:

    • Ensure all reagents and plates are equilibrated to the same temperature before starting the assay.[18]

    • Maintain a consistent room temperature during the assay run, avoiding placement of plates near vents or in direct sunlight.[10]

    • Use a well-buffered solution to maintain a stable pH, as pH can affect the protonation state and thus the fluorescence of the aminoindazole moiety.

  • Optimize Fluorophore Concentration:

    • Perform a titration experiment with 6-phenyl-1H-indazol-3-amine.

    • Create a dilution series of the compound in your assay buffer.

    • Measure the fluorescence intensity at each concentration.

    • Plot intensity versus concentration. The optimal concentration will be at the high end of the linear range, just before the curve begins to plateau or decrease due to quenching effects.[9]

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for 6-phenyl-1H-indazol-3-amine? The ideal solvent depends on the specific assay. However, be aware that solvent polarity can shift the emission spectrum.[23] It is crucial to maintain consistent solvent conditions (e.g., DMSO percentage) across all wells, including controls, to avoid variability.[18] For cell-based assays, ensure the final solvent concentration is not toxic to the cells.

Q: Can I use blocking buffers like BSA or non-fat milk? Yes, especially in assays involving antibodies or protein interactions. Blocking buffers compete for non-specific binding sites on the microplate or sample, reducing background from this source.[20] However, ensure the blocking buffer itself is not contaminated or autofluorescent. Run a "blocker only" control to verify.

Q: How do I choose the correct excitation and emission wavelengths? Ideally, you should determine these empirically using a spectrophotometer. Scan for the excitation maximum and then scan for the emission maximum. To minimize background, it is often beneficial to excite at a slightly lower wavelength than the peak and use a sharp cutoff emission filter to separate the excitation and emission signals effectively.

Q: My compound degrades over the course of the experiment. What should I do? The stability of 6-phenyl-1H-indazol-3-amine should be considered.[24] If you suspect degradation (e.g., due to light exposure or reaction with buffer components), you can take several steps:

  • Minimize the exposure of your reagents and plates to light.

  • Prepare fresh solutions of the compound immediately before use.

  • Run a time-course experiment to measure the signal stability in your assay buffer over the planned incubation period.

References

  • Krishnamoorthy, G., & Dogra, S. K. (n.d.). Absorption & Fluorescence Spectra of 7-Aminoindazole: Study of Solvent & pH Dependences. Indian Journal of Chemistry.
  • Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors.
  • FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques.
  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
  • Benchchem. (2025, December). Technical Support Center: Overcoming Interference in Fluorescence-Based Protease Assays.
  • AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors.
  • GMP Plastics. (2025, May 15). How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescence.
  • Wemheuer, W., et al. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods (RSC Publishing).
  • Biotium. (2020, October 9). Background Reducers for Improved Fluorescent Stains.
  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
  • Di Martino, S., et al. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • Swaminathan, M., & Dogra, S. K. (n.d.). Solvent and pH dependence of absorption and fluorescence spectra of 5-aminoindazole: biprotonic phototautomerism of singly protonated species.
  • Salmon, W. C., & Waterman-Storer, C. M. (n.d.). Live-cell fluorescence imaging. PubMed.
  • Mary, J., et al. (n.d.). On-chip background noise reduction for cell-based assays in droplets. RSC Publishing.
  • Abcam. (n.d.). How to deal with high background in ELISA.
  • IonOptix. (n.d.). Optimizing Fluorescence Signal Quality.
  • van Driel, P. B. (n.d.). Improving signal-to-noise ratio in fluorescence detection for medical purposes.
  • Evident Scientific. (n.d.).
  • Werner, T. C., & Forster, L. S. (2025, August 10).
  • Green, R. S. (2016, August 29). Response to "can you suggest me how to reduce high background...?".
  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
  • Abcam. (n.d.). High background in immunohistochemistry.
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
  • Gemeda, F. T. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra.
  • R&D Systems. (n.d.). Troubleshooting Guide: Immunohistochemistry.
  • Norman, M. H., et al. (2009, February 1). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. PubMed.
  • Wang, Y., et al. (2023, May 12).
  • Wang, Y., et al. (2023, May 12).
  • ECHEMI. (n.d.).
  • MDPI. (2022, February 28).
  • Wang, Y., et al. (2023, May 8).
  • Sigma-Aldrich. (n.d.). 6-(Trifluoromethyl)-1H-indazol-3-amine.
  • Liu, J., et al. (n.d.). Detection of heterocyclic amine (PhIP) by fluorescently labelled cucurbit[6]uril.

  • ResearchGate. (2015, November 26). (PDF) Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][14][19]triazines and indole-3-carbaldehyde Schiff Bases.

Sources

Troubleshooting

Technical Support Center: Purification of 6-phenyl-1H-indazol-3-amine using Flash Chromatography

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 6-phenyl-1H-indazol-3-amine using flash chromatography.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 6-phenyl-1H-indazol-3-amine using flash chromatography. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and achieve high-purity target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-phenyl-1H-indazol-3-amine showing significant peak tailing on a standard silica gel column?

A1: Peak tailing of 6-phenyl-1H-indazol-3-amine on silica gel is a frequent observation. This issue stems from the fundamental acid-base interaction between the basic amine functional groups on your compound and the acidic silanol groups present on the surface of the silica stationary phase.[1][2] This strong interaction leads to uneven elution of the analyte, resulting in a "tailing" effect on the chromatogram.

Q2: I'm experiencing low recovery of my compound from the column. What are the likely causes?

A2: Low recovery, or yield loss, is often linked to the same strong interactions causing peak tailing. In severe cases, the basic amine can bind almost irreversibly to the acidic silica gel.[3] This can sometimes be exacerbated by the choice of solvents. If the mobile phase is not sufficiently polar or modified to disrupt this interaction, a significant portion of your compound may remain adsorbed to the column.

Q3: Can I use a standard hexane/ethyl acetate solvent system for this purification?

A3: While hexane/ethyl acetate is a common starting point for many organic compounds, it is often insufficient for purifying basic amines like 6-phenyl-1H-indazol-3-amine on silica gel.[2] Without modification, this solvent system does not effectively compete with the strong amine-silica interaction, leading to the issues described above.

Q4: What are the primary strategies to overcome these purification challenges?

A4: There are three main approaches to successfully purify 6-phenyl-1H-indazol-3-amine:

  • Mobile Phase Modification: The most common and cost-effective method is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[1][3] This additive will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Alternative Stationary Phases: If mobile phase modification is not sufficient, consider using a less acidic or basic stationary phase. Amine-functionalized silica or alumina are excellent alternatives that minimize the problematic acid-base interactions.[2][3]

  • Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase flash chromatography can be a highly effective alternative.[1][4] In this mode, the separation is based on hydrophobicity, and the issues with acidic silica are circumvented.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Optimization
Severe Peak Tailing Strong interaction between the basic amine and acidic silica gel.[1][2]- Add a Basic Modifier: Incorporate 0.1-1% (v/v) of triethylamine (TEA) or a similar volatile base into your mobile phase.[3] - Switch to an Amine Column: Utilize a pre-packed amine-functionalized silica column for improved peak shape.[2][5]
Low or No Elution Irreversible binding of the compound to the silica.[3]- Increase Modifier Concentration: Gradually increase the concentration of the basic modifier in your eluent. - Increase Mobile Phase Polarity: Use a stronger eluent system, such as dichloromethane/methanol with a basic modifier.[1] - Consider Reversed-Phase: If the compound is highly polar, reversed-phase chromatography may be more suitable.[1]
Co-elution with Impurities Insufficient selectivity of the chosen solvent system.- Optimize Solvent System: Perform thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to find the optimal separation. Aim for an Rf value of 0.2-0.3 for your target compound.[6] - Use a Gradient Elution: A gradual increase in the polarity of the mobile phase can often resolve closely eluting compounds.[6]
Compound Degradation The acidic nature of the silica gel may be causing the degradation of your compound.[7]- Neutralize the System: The use of a basic modifier in the mobile phase can help to create a less harsh environment. - Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or an amine-functionalized column.[2]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is a robust starting point for the purification of 6-phenyl-1H-indazol-3-amine on standard silica gel.

1. Stationary Phase:

  • Standard silica gel (40-63 µm particle size).

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% (v/v) Triethylamine (TEA).[3]

3. TLC Analysis:

  • Develop a TLC method to determine the optimal eluent composition. A good starting point is a gradient of 0% to 10% MeOH in DCM, with 0.5% TEA.

  • Aim for an Rf value of 0.2-0.3 for the 6-phenyl-1H-indazol-3-amine.[6]

4. Column Packing and Equilibration:

  • Wet-pack the column with silica gel in the initial, low-polarity mobile phase composition.[6]

  • Ensure the column is packed evenly to avoid channeling.[8]

  • Equilibrate the column by passing at least 5 column volumes of the initial mobile phase through it.[8]

5. Sample Loading:

  • Dissolve the crude 6-phenyl-1H-indazol-3-amine in a minimum amount of the initial mobile phase or a slightly stronger solvent.

  • For optimal resolution, adsorb the sample onto a small amount of silica gel ("dry loading").[9]

6. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase composition.

  • If using a gradient, gradually increase the percentage of methanol.

  • Collect fractions and monitor the elution of your compound using TLC.

7. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-phenyl-1H-indazol-3-amine.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Solutions start Problem Identified peak_tailing Peak Tailing start->peak_tailing low_yield Low Yield start->low_yield co_elution Co-elution start->co_elution add_modifier Add/Increase Basic Modifier (e.g., TEA) peak_tailing->add_modifier Primary Action change_stationary_phase Switch to Amine-Functionalized or Alumina Column peak_tailing->change_stationary_phase If Tailing Persists low_yield->add_modifier low_yield->change_stationary_phase try_reversed_phase Consider Reversed-Phase Chromatography low_yield->try_reversed_phase For Highly Polar Compounds optimize_gradient Optimize Solvent Gradient co_elution->optimize_gradient end_goal Pure Compound add_modifier->end_goal change_stationary_phase->end_goal optimize_gradient->end_goal try_reversed_phase->end_goal

Caption: A workflow diagram for troubleshooting common flash chromatography issues.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - Taylor & Francis. (2021, December 11).
  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use - Theseus.
  • Several Problems of Flash Column Chromatography - Hawach. (2025, February 11).
  • Troubleshooting in Chromatography. Journal of Chromatographic Science.
  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry.
  • Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis - Benchchem.
  • Technical Support Center: Optimization of 2H-Indazole Synthesis - Benchchem.
  • Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography - Benchchem.
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[10]arene Stationary Phase | ACS Applied Materials & Interfaces. (2022, December 6). Available from:

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES.
  • 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor - PubMed. (2009, February 1).
  • 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets - ECHEMI.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023, May 12).
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
  • 1H-Indazol-3-amine | CAS 874-05-5 | CymitQuimica.
  • Technical Support Center: Purification of 6-Bromo-1-methyl-1h-indazol-4-amine - Benchchem.
  • Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine - Benchchem.
  • 6-Bromo-1-methyl-1H-indazol-3-amine | 1214899-85-0. Sigma-Aldrich.
  • 835-42-7|N-PHENYL-1H-INDAZOL-3-AMINE|BLD Pharm.

Sources

Optimization

Technical Support Center: A Guide to Ensuring the Long-Term Stability of 6-phenyl-1H-indazol-3-amine

Welcome to the technical support guide for 6-phenyl-1H-indazol-3-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-phenyl-1H-indazol-3-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. As a key building block in the synthesis of various bioactive molecules, including kinase inhibitors, the purity and stability of 6-phenyl-1H-indazol-3-amine are paramount for reproducible and successful research outcomes.[1][2]

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the degradation of this compound during long-term storage. Our goal is to empower you with the knowledge to proactively prevent degradation, diagnose stability issues, and implement robust analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries about the handling and stability of 6-phenyl-1H-indazol-3-amine.

Q: What is 6-phenyl-1H-indazol-3-amine and why is it used?

A: 6-phenyl-1H-indazol-3-amine is a heterocyclic aromatic amine. Its rigid indazole scaffold serves as an effective hinge-binding fragment in many kinase inhibitors, making it a valuable starting material in medicinal chemistry and drug discovery programs.[3]

Q: Why is long-term stability a particular concern for this compound?

A: The stability of any drug substance or intermediate is a critical parameter affecting purity, potency, and safety.[4] 6-phenyl-1H-indazol-3-amine contains an amino group and a nitrogen-rich heterocyclic system, which can be susceptible to oxidative, photolytic, and hydrolytic degradation over time. These degradation pathways can lead to the formation of impurities, reducing the effective concentration of the starting material and potentially introducing confounding variables into your experiments.

Q: What are the ideal storage conditions for 6-phenyl-1H-indazol-3-amine?

A: Based on the chemical nature of aromatic amines and best practices for chemical storage, we recommend the following:

  • Temperature: 2°C to 8°C.

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.

  • Light: Protected from light. Store in an amber, tightly sealed vial.

  • Moisture: Protect from moisture and humidity.

Q: How can I visually tell if my sample might have degraded?

A: While analytical confirmation is essential, a visual inspection can be a first indicator. Pure 6-phenyl-1H-indazol-3-amine is typically an off-white or light-colored solid.[2] A noticeable change to yellow, brown, or the development of a clumpy texture may suggest degradation, often due to oxidation or reaction with atmospheric moisture.

Section 2: Troubleshooting Guide - Investigating Degradation

This section provides a question-and-answer formatted guide to help you troubleshoot specific issues you may encounter.

Q: My HPLC analysis shows new, unexpected peaks after storing my sample of 6-phenyl-1H-indazol-3-amine. What could they be?

A: The appearance of new peaks, especially those with different retention times on a reverse-phase column, is a classic sign of degradation. The identity of these peaks depends on the degradation mechanism:

  • Oxidation: The primary amine is a common site for oxidation, which can lead to the formation of nitroso, nitro, or dimeric/polymeric impurities. Oxidative degradation is a known pathway for aromatic amines.

  • Hydrolysis: While the indazole core is generally stable, under certain pH and temperature conditions, cleavage or modification of the molecule could occur, introducing more polar functional groups (e.g., hydroxyl groups).

  • Photodegradation: Exposure to UV light can provide the energy for radical reactions, leading to a complex mixture of degradation products.

To understand these pathways, a Forced Degradation Study is the definitive approach.[4][5] This study systematically exposes the compound to stress conditions to predict long-term stability.[6]

Q: My sample has changed color from off-white to yellow. Does this definitively mean it has degraded and is unusable?

A: Not necessarily, but it is a strong warning sign. Color change is often caused by the formation of highly conjugated, chromophoric impurities, which can arise from oxidation. Even a small amount of a colored degradant (e.g., <1%) can discolor the entire sample.

Causality: The color arises because the new chemical structures absorb visible light differently than the parent compound. While the bulk of your sample may still be intact, the presence of these impurities indicates that the storage conditions are not optimal and a stability issue exists. You must re-qualify the material using a validated analytical method (see Protocol 3) to determine the actual purity before use.

Q: How do I develop a "stability-indicating" analytical method to properly monitor my compound's purity over time?

A: A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[4] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.[7][8]

The key steps are:

  • Perform a Forced Degradation Study: Generate the potential degradants by exposing your compound to acid, base, oxidative, thermal, and photolytic stress (See Protocol 2).[9]

  • Method Development: Develop an HPLC method (see Protocol 3 for a starting point) that shows baseline separation between the main peak (6-phenyl-1H-indazol-3-amine) and all the new peaks generated during the forced degradation study.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in the stressed samples. This ensures that no degradant peak is co-eluting with your main compound, which would lead to an inaccurate purity assessment.

Section 3: Protocols & Methodologies

These protocols provide detailed, field-proven methodologies for storing, analyzing, and stress-testing 6-phenyl-1H-indazol-3-amine.

Protocol 1: Recommended Long-Term Storage

This protocol is designed to be a self-validating system to maximize the shelf-life of your compound.

  • Aliquot: Upon receipt, if you have a large quantity, aliquot the compound into several smaller, single-use amber glass vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Inerting: Gently flush each vial with an inert gas (Argon or Nitrogen) for 30-60 seconds to displace oxygen.

  • Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of receipt/aliquoting, and storage conditions.

  • Storage: Place the vials in a refrigerator at 2°C to 8°C.

  • Qualification: Before using a new vial after an extended period (e.g., >6 months), run a small amount on your validated stability-indicating HPLC method to confirm purity.

Protocol 2: Forced Degradation Study Workflow

This study is essential for understanding potential degradation pathways and validating your analytical method. The goal is to achieve 5-20% degradation.[6][10]

  • Stock Solution: Prepare a stock solution of 6-phenyl-1H-indazol-3-amine in a suitable solvent (e.g., Acetonitrile/Water 50:50) at a concentration of ~1 mg/mL.

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C.

    • Oxidative: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal: Keep a vial of the stock solution in an oven at 60°C.

    • Photolytic: Expose a vial of the stock solution to direct UV light (as per ICH Q1B guidelines).

  • Control Samples: Maintain an unstressed stock solution sample protected from light at room temperature and another at 2-8°C as controls.

  • Time Points: Withdraw aliquots from each vial at set time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection.

  • Analysis: Analyze all samples using the HPLC-UV method described in Protocol 3.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks.

Protocol 3: Stability-Indicating HPLC-UV Method

This method serves as a robust starting point for the analysis of 6-phenyl-1H-indazol-3-amine and its degradation products.

  • Instrument: HPLC system with a Diode Array or UV Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 20
    15.0 90
    18.0 90
    18.1 20

    | 22.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by UV scan).

Section 4: Data Interpretation & Visualization

Table 1: Summary of Expected Outcomes from Forced Degradation Study
Stress ConditionExpected Degradation LevelPotential Degradation ProductsRationale
Acid Hydrolysis (0.1 M HCl, 60°C) Moderate to HighPotential for N-dealkylation or ring opening at extreme conditions.The amine group can be protonated, potentially increasing susceptibility to nucleophilic attack.
Base Hydrolysis (0.1 M NaOH, 60°C) Low to ModerateGenerally stable, but potential for deprotonation and subsequent reactions.The indazole N-H is acidic and can be deprotonated, but the core is typically robust to base.
Oxidation (3% H₂O₂, RT) HighOxidized amine (nitroso, nitro), dimers, colored impurities.The primary aromatic amine is a prime target for oxidation. This is often the most significant pathway.
Thermal (60°C) LowMinimal degradation expected unless unstable impurities are present.The molecule is expected to be thermally stable at this temperature.
Photolytic (ICH Q1B) ModerateComplex mixture of radical-induced degradation products.The aromatic rings can absorb UV light, leading to photochemical reactions.
Diagrams

G

G Forced Degradation & Analysis Workflow Start Prepare 1 mg/mL Stock Solution Control Control Sample (2-8°C, Dark) Start->Control Acid Acid Start->Acid Base Base Start->Base Oxidative Oxidative Start->Oxidative Thermal Thermal Start->Thermal Photo Photo Start->Photo Analysis Analyze All Samples by Stability-Indicating HPLC Control->Analysis Interpret Compare Stressed vs. Control Identify Degradants Analysis->Interpret Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

References

  • Forced Degradation – A Review. (2022).
  • Analytical Methods for 1,3-Dinitrobenzene.
  • Kim, S. et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023).
  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023).
  • Bacterial degradation of monocyclic arom
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. (2018). Journal of Drug Delivery and Therapeutics.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology.
  • 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. (2009).
  • 1H-Indazol-3-amine. Chem-Impex.

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Troubleshooting

Technical Support Center: Improving LC-MS Peak Resolution for 6-phenyl-1H-indazol-3-amine

Welcome to the technical support center for the analysis of 6-phenyl-1H-indazol-3-amine and related aromatic amines by LC-MS. This guide is designed for researchers, scientists, and drug development professionals to trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 6-phenyl-1H-indazol-3-amine and related aromatic amines by LC-MS. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the principles governing high-quality chromatographic separations.

Understanding the Analyte: 6-phenyl-1H-indazol-3-amine

Before troubleshooting, understanding the physicochemical properties of your analyte is critical.

  • Structure: This molecule contains a phenyl ring, making it hydrophobic and suitable for reversed-phase chromatography. It also possesses an indazole ring system and a primary amine.

  • Key Feature (The Amine Group): The basic amine group is the most influential feature for chromatography. It is prone to protonation and can engage in undesirable secondary ionic interactions with the stationary phase, which is often the root cause of poor peak shape.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues.

Q1: My peak for 6-phenyl-1H-indazol-3-amine is tailing severely. What is the most common cause and the quickest fix?

A1: The most common cause is secondary interaction between the basic amine group on your analyte and acidic residual silanol groups on the silica-based column packing.[1][3][4] These silanols become negatively charged at mobile phase pH values above ~2.5-3, creating strong ionic attractions that lead to tailing.[2][4]

  • Quick Fix: Add a small amount of an acidic modifier to your mobile phase. Start with 0.1% formic acid in both your aqueous (A) and organic (B) phases. This lowers the mobile phase pH, which protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[4][5]

Q2: I'm not getting enough retention. My peak is eluting too close to the void volume. How can I increase its retention time?

A2: Insufficient retention in reversed-phase chromatography means the analyte is not interacting strongly enough with the hydrophobic stationary phase.

  • Quick Fix: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in retention.[6] If you are running a gradient, lower the starting percentage of your organic solvent or make the gradient slope less steep.

Q3: My peak shape is good, but it's not well-separated from a nearby impurity. How do I improve the resolution?

A3: Improving resolution requires changing the selectivity of your method. This means altering the "chemistry" of the separation to make the column and mobile phase interact differently with your analyte and the impurity.

  • Quick Fix: Change the organic modifier. If you are using acetonitrile, switch to methanol (or vice versa). These solvents have different properties; acetonitrile is a better dipole, while methanol is a better proton donor, which can alter the elution order and improve separation.[6]

Q4: Why am I seeing a split peak for my compound?

A4: A split peak can indicate several issues. If all peaks in the chromatogram are split, it often points to a physical problem before the column, such as a partially blocked inlet frit or a void in the column packing.[7][8][9] If only your analyte peak is splitting, it could be due to a strong sample solvent effect (dissolving your sample in a much stronger solvent than the initial mobile phase) or co-elution with an impurity.[10]

  • Quick Fix: First, try re-dissolving your sample in the initial mobile phase. If that doesn't work, inject a smaller volume or a more dilute sample to check for co-elution.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving specific peak shape problems.

Guide 1: Resolving Peak Tailing

Peak tailing is the most common issue for basic compounds like 6-phenyl-1H-indazol-3-amine. It leads to poor integration, reduced peak height, and lower sensitivity.

Symptom: The back half of the peak is elongated and does not return to baseline sharply. The asymmetry factor is >1.2.[1]

Caption: Diagnostic workflow for split or shouldered peaks.

  • Cause: Column Hardware Failure: If every peak is split similarly, the problem is occurring before the separation takes place. [8]This is commonly due to a partial blockage of the inlet frit or the creation of a void/channel in the column's packed bed. [8][9] * Solution: First, check all fittings for proper connection. [2][10]If connections are secure, try reversing the column and flushing it with mobile phase (check manufacturer's instructions first). This can sometimes dislodge particulates from the inlet frit. If the problem persists, the column must be replaced. [8]2. Cause: Sample Solvent Effects: As with peak fronting, dissolving the sample in a much stronger solvent than the mobile phase can cause the sample band to distort as it enters the column, leading to a split peak. [10] * Solution: Prepare the sample in the mobile phase starting conditions.

  • Cause: Co-elution: The "split" peak may actually be two different, unresolved compounds.

    • Solution: To diagnose this, change the chromatographic selectivity. A simple first step is to change the detection wavelength on your UV detector (if applicable) to see if the peak ratio changes. The most effective way to resolve co-eluting peaks is to modify the mobile phase (change pH or organic solvent) or switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl). [11]

Part 3: Key Experimental Protocols

Protocol 1: Systematic Method Development for 6-phenyl-1H-indazol-3-amine

This protocol provides a starting point for developing a robust LC-MS method from scratch.

Objective: To achieve a sharp, symmetrical peak with adequate retention (k > 2).

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm). These are robust and provide good hydrophobic retention.
  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. Formic acid acts as a proton source to aid in ESI+ ionization and suppresses silanol interactions. [12][13] * Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is often a good first choice due to its low viscosity and UV transparency. * MS Detection: Use Electrospray Ionization in Positive Mode (ESI+). The amine group will readily accept a proton to form [M+H]⁺.

2. Scouting Gradient Run:

  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 35 °C.
  • Injection Volume: 2 µL.
  • Gradient: Run a fast "scouting" gradient from 5% B to 95% B over 10 minutes.
  • Analysis: This run will tell you the approximate percentage of organic solvent needed to elute your compound.

3. Gradient Optimization:

  • Based on the scouting run, design a more focused gradient. If your compound eluted at 6 minutes, where the %B was 50%, a good starting point for your new gradient would be 30% to 70% B over 10 minutes. This shallower gradient will improve resolution between your analyte and any impurities.

4. Further Optimization (If Needed):

  • Poor Peak Shape: If tailing persists, consider using a buffered mobile phase like 10 mM ammonium formate (pH 3.7). [14] * Poor Resolution: If co-elution is an issue, switch Mobile Phase B to Methanol with 0.1% Formic Acid and repeat the optimization. The change in solvent selectivity will often resolve co-eluting peaks.
Data Summary Table: Mobile Phase Additives
AdditiveTypical ConcentrationpKaProsCons
Formic Acid 0.05 - 0.2%3.75Excellent for MS sensitivity, good proton source, volatile. [12][15]Weak ion-pairing agent, may not fully eliminate severe tailing.
Acetic Acid 0.1 - 0.3%4.76Volatile, MS-compatible. [15]Weaker acid than formic, less effective at protonating silanols and analytes. [12]
Ammonium Formate 10 - 20 mM3.75 (Formic Acid)Provides buffering capacity for stable pH and retention times, good for MS. [14][16]Requires careful preparation.
Trifluoroacetic Acid (TFA) 0.02 - 0.1%0.5Strong ion-pairing agent, excellent for eliminating tailing. Causes severe ion suppression in MS , can contaminate the system. [17]Generally avoid for LC-MS.

References

  • Understanding Peak Fronting in HPLC - Phenomenex. (n.d.).
  • Which ion pair reagents are compatible with LC-MS? - ResearchGate. (2018, July 27). Retrieved March 26, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Retrieved March 26, 2026, from [Link]

  • Front Tailing HPLC & GC Peaks - Axion Labs. (2022, March 8). Retrieved March 26, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved March 26, 2026, from [Link]

  • What is Peak Fronting? - Chromatography Today. (n.d.). Retrieved March 26, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved March 26, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved March 26, 2026, from [Link]

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Retrieved March 26, 2026, from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. (n.d.). Retrieved March 26, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (n.d.). Retrieved March 26, 2026, from [Link]

  • Understanding Split Peaks - LC Troubleshooting Bible. (n.d.). Retrieved March 26, 2026, from [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. (2022, May 20). Retrieved March 26, 2026, from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). Retrieved March 26, 2026, from [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31). Retrieved March 26, 2026, from [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. (n.d.). Retrieved March 26, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.). Retrieved March 26, 2026, from [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.). Retrieved March 26, 2026, from [Link]

  • What are common causes of peak splitting when running an LC column? - Waters Knowledge Base. (n.d.). Retrieved March 26, 2026, from [Link]

  • Which column for basic analytes - Chromatography Forum. (2008, March 14). Retrieved March 26, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved March 26, 2026, from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC. (2023, January 19). Retrieved March 26, 2026, from [Link]

  • Can you help me with split peaks in lc-ms/ms? - ResearchGate. (2014, July 7). Retrieved March 26, 2026, from [Link]

  • Mobile phases compatible for LC/MS - Shimadzu. (n.d.). Retrieved March 26, 2026, from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Retrieved March 26, 2026, from [Link]

  • Split peaks as a phenomenon in liquid chromatography - Bio-Works. (n.d.). Retrieved March 26, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (n.d.). Retrieved March 26, 2026, from [Link]

  • Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? - Welch Materials. (n.d.). Retrieved March 26, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1). Retrieved March 26, 2026, from [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (n.d.). Retrieved March 26, 2026, from [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed. (2025, February 5). Retrieved March 26, 2026, from [Link]

  • Effect of the addition of formic acid to the mobile phase. Experimental... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds | YMC America. (2017, December 8). Retrieved March 26, 2026, from [Link]

  • Method Development Guide - HPLC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions - Restek. (2021, November 29). Retrieved March 26, 2026, from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16). Retrieved March 26, 2026, from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved March 26, 2026, from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.). Retrieved March 26, 2026, from [Link]

  • No peaks in LC/MS/MS analysis (Quattro micro, ESI pos, Masslynx) | ResearchGate. (2013, February 20). Retrieved March 26, 2026, from [Link]

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  • 6-(3-Amino-1H-indazol-6-yl)-N4-phenyl-2,4-pyrimidinediamine | C17H15N7 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

6-phenyl-1H-indazol-3-amine vs other indazole-based kinase inhibitors

An in-depth comparative analysis of the 6-phenyl-1H-indazol-3-amine scaffold against other established indazole-based kinase inhibitors reveals critical insights into rational drug design, particularly in overcoming gate...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the 6-phenyl-1H-indazol-3-amine scaffold against other established indazole-based kinase inhibitors reveals critical insights into rational drug design, particularly in overcoming gatekeeper mutations like BCR-ABL^T315I^.

The indazole core is a privileged pharmacophore in medicinal chemistry, widely utilized as a hinge-binding moiety (HBM) that mimics the adenine ring of ATP[1]. However, specific substitutions—such as the 6-phenyl group combined with flexible linkers—dramatically alter the kinase selectivity profile and the thermodynamic flexibility of the inhibitor.

Mechanistic Rationale: Overcoming the T315I Gatekeeper Mutation

The emergence of the T315I mutation in Chronic Myeloid Leukemia (CML) represents a severe clinical challenge. In wild-type BCR-ABL, Threonine 315 forms a vital hydrogen bond with first-generation inhibitors like Imatinib. When mutated to Isoleucine (T315I), the hydrogen bond is lost, and the bulky hydrocarbon side chain creates a severe steric clash, rendering rigid inhibitors completely ineffective[2].

Why 6-phenyl-1H-indazol-3-amine? Recent structural optimizations have demonstrated that using 6-phenyl-1H-indazol-3-amine as the HBM, coupled with a flexible linker (e.g., diacylated piperazine), provides a dual advantage[3]:

  • Hinge Binding: The 1H-indazol-3-amine core forms robust, bidentate hydrogen bonds with the kinase hinge region (specifically Met318 in BCR-ABL), anchoring the molecule securely within the ATP-binding pocket[4].

  • Conformational Flexibility: Unlike rigid scaffolds, the flexible linker allows the molecule to contort and bypass the steric bulk of Isoleucine 315, successfully inhibiting the mutant kinase[3].

G ATP ATP Binding Pocket WT BCR-ABL WT (Threonine 315) ATP->WT Mutant BCR-ABL T315I (Isoleucine 315) ATP->Mutant Gatekeeper Mutation Imatinib Imatinib (Rigid Scaffold) Imatinib->WT Binds & Inhibits Imatinib->Mutant Steric Clash (Resistance) Indazole 6-phenyl-1H-indazol-3-amine (Flexible Linker) Indazole->WT Binds & Inhibits Indazole->Mutant Bypasses Clash (Inhibits)

Caption: BCR-ABL T315I Gatekeeper Mutation & Inhibitor Binding Logic.

Comparative Profiling: 6-phenyl-1H-indazol-3-amine vs. Other Indazoles

While the 6-phenyl-1H-indazol-3-amine derivative (e.g., Compound Y9) is highly tuned for mutant BCR-ABL, other indazole-based inhibitors are optimized for entirely different kinase targets, demonstrating the versatility of the indazole core[1].

  • Axitinib: Originally developed as a pan-VEGFR inhibitor, Axitinib utilizes its indazole core to bind the hinge region of VEGFR. Interestingly, it also demonstrates potent off-target inhibition of Polo-like kinase 4 (PLK4) with a Ki​ of 4.2 nM[5].

  • Compound C05 (Novel PLK4 Inhibitor): A recently developed indazole-based PLK4 inhibitor that exhibits exceptional sub-nanomolar kinase inhibitory activity ( IC50​ < 0.1 nM), outperforming older indazole derivatives in cellular efficacy[6].

  • Pazopanib & Linifanib: Multi-targeted indazole derivatives primarily focused on angiogenesis (VEGFR, PDGFR)[1].

Quantitative Performance Comparison
InhibitorPrimary Scaffold / HBMPrimary Target(s)Enzymatic IC50​ (WT)Enzymatic IC50​ (Mutant)Cellular IC50​ (Cell Line)
Compound Y9 6-phenyl-1H-indazol-3-amineBCR-ABL43 nM170 nM (T315I)1.65 μM (K562)[2]
Imatinib 2-phenylaminopyrimidineBCR-ABL~50 nM>10,000 nM (T315I)~0.2 μM (K562)[2]
Ponatinib Imidazo[1,2-b]pyridazinePan-BCR-ABL0.4 nM2.0 nM (T315I)0.5 nM (K562)[7]
Axitinib IndazoleVEGFR / PLK40.1 nM (VEGFR)4.2 nM (PLK4 Ki​ )~0.2 μM (Various)[5]
Compound C05 IndazolePLK4< 0.1 nMN/A0.97 μM (MCF-7)[6]

Experimental Workflows & Self-Validating Protocols

To objectively validate the efficacy of a 6-phenyl-1H-indazol-3-amine derivative against resistant kinases, a self-validating experimental pipeline must be employed. The biochemical assay proves direct target engagement, while the cellular assay confirms membrane permeability and physiological efficacy.

G Step1 Compound Synthesis (6-phenyl-1H-indazol-3-amine core) Step2 In Vitro Kinase Assay (BCR-ABL WT vs T315I) Step1->Step2 IC50 Determination Step3 Cellular Proliferation Assay (K562 vs K562R Cells) Step2->Step3 Select Potent Candidates Step4 Apoptosis & Western Blot (Target Validation) Step3->Step4 Mechanistic Confirmation

Caption: Experimental Workflow for Kinase Profiling and Cellular Validation.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo Methodology)

Causality: The ADP-Glo assay is utilized because it directly measures the generation of ADP during the kinase reaction, providing a universal, non-radioactive readout that is independent of the specific peptide substrate used, ensuring high-fidelity IC50​ calculations[2].

  • Reagent Preparation: Prepare recombinant BCR-ABL^WT^ and BCR-ABL^T315I^ kinases in a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 6-phenyl-1H-indazol-3-amine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration should not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add the kinase solution to the compound wells and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP (at the specific Km​ for each kinase variant) and the appropriate peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (30 minutes).

  • Data Analysis: Read luminescence using a microplate reader. Calculate IC50​ values using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Anti-Proliferation Assay (K562 / K562R)

Causality: Testing on both K562 (expressing WT BCR-ABL) and K562R (engineered to express the T315I mutation) is critical. A compound that inhibits the mutant enzyme biochemically but fails in K562R cells likely suffers from poor cell permeability or rapid efflux[3].

  • Cell Seeding: Seed K562 and K562R human chronic myeloid leukemia cells at a density of 5×103 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: After 24 hours of incubation ( 37∘ C, 5% CO₂), treat the cells with varying concentrations of the inhibitor (0.01 μM to 100 μM). Include Imatinib as a negative control for the K562R line.

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Measurement: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Centrifuge the plates, carefully remove the supernatant, and dissolve the formazan crystals in 150 μL of DMSO.

  • Quantification: Measure the absorbance at 490 nm. Calculate the cellular IC50​ values to determine anti-proliferative potency[2].

Conclusion

The 6-phenyl-1H-indazol-3-amine scaffold represents a highly rational approach to overcoming kinase resistance. By combining the strong hinge-binding affinity of the indazole core with the spatial adaptability provided by flexible linkers, researchers can successfully design around severe steric blockades like the BCR-ABL^T315I^ mutation[3]. When compared to other indazole-based inhibitors like Axitinib or novel PLK4 inhibitors[5][6], the 6-phenyl-1H-indazol-3-amine derivatives demonstrate how subtle modifications to a privileged pharmacophore can completely redirect a drug's kinase selectivity and resistance profile.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: RSC Medicinal Chemistry URL:[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances URL:[Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors (PMC) Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of novel Bcr-AblT315I inhibitors with flexible linker. Part 1: Confirmation optimization of phenyl-1H-indazol-3-amine as hinge binding moiety Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative

Analytical Validation and Performance Comparison of 6-Phenyl-1H-indazol-3-amine for Kinase Inhibitor Development

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the critical starting materials that dictate the success of complex synthetic campaigns. One such pivotal scaffold is 6-phenyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the critical starting materials that dictate the success of complex synthetic campaigns. One such pivotal scaffold is 6-phenyl-1H-indazol-3-amine (CAS: 100728-08-3)[1]. This compound serves as a highly specialized hinge-binding moiety (HBM) in the design of next-generation Bcr-Abl tyrosine kinase inhibitors[2].

The structural genius of this molecule lies in its dual functionality: the indazole core mimics the purine ring of ATP to anchor the molecule via hydrogen bonding, while the 6-phenyl substitution projects deep into an adjacent hydrophobic pocket. This specific geometry is critical for overcoming the notorious T315I "gatekeeper" mutation, which causes clinical resistance to first-line leukemia therapies like Imatinib[3].

Pathway A Bcr-Abl Kinase (T315I Mutant) B ATP Binding (Blocked by Mutation) A->B Native Substrate C 6-Phenyl-1H-indazol-3-amine (Hinge Binding Moiety) A->C Targeted Therapy D Hydrophobic Pocket Interaction (6-Phenyl) C->D Overcomes Steric Clash E Kinase Inhibition & Apoptosis (K562 Cells) D->E Downstream Effect

Fig 1: Mechanism of Bcr-Abl T315I inhibition via 6-phenyl-1H-indazol-3-amine HBM.

Product Comparison: Analytical Grade vs. Standard Commercial Grade

When synthesizing diacylated piperazine derivatives or other flexible-linker inhibitors, the purity of the 6-phenyl-1H-indazol-3-amine starting material is paramount[3]. The primary amine at the 3-position is electronically deactivated by the electron-withdrawing nature of the indazole ring. Consequently, acylation requires highly reactive electrophiles.

If standard commercial-grade material is used, trace impurities (such as unreacted hydrazines, residual palladium from upstream Suzuki couplings, or high moisture content) will rapidly quench the acylating agents. This leads to complex mixtures and abysmal yields. In contrast, Analytical Grade material ensures a clean, predictable reaction profile.

Quantitative Performance Comparison
ParameterAnalytical Grade (Validated)Standard Commercial GradeImpact on Downstream Synthesis
Overall Purity (NMR/HPLC) > 99.5%95.0% - 97.0%High purity prevents side-reactions during acylation of the 3-amine.
Moisture Content (KF) < 0.1%0.5% - 1.5%Water quenches electrophiles (e.g., acid chlorides), ruining yields.
Residual Metals (ICP-MS) < 10 ppm> 50 ppmResidual Pd/Cu can catalyze unwanted degradation or polymerization.
Downstream Yield 85% - 92%40% - 55%Direct economic and temporal impact on the drug discovery pipeline.

Self-Validating Experimental Protocol: NMR Spectroscopy

To guarantee the integrity of the Analytical Grade material before committing it to a multi-step synthesis, we employ a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol[4]. This workflow is designed not just to confirm identity, but to actively detect the specific impurities that derail acylation.

Causality in Protocol Design:

  • Solvent Selection: We exclusively use DMSO-d6 . The indazole NH and the primary amine (NH2) participate in strong intermolecular hydrogen bonding, making the compound poorly soluble in standard solvents like CDCl3. DMSO-d6 disrupts these networks, providing sharp, highly resolved signals for the exchangeable protons.

  • Internal Calibration & Moisture Sensing: The residual DMSO pentet at 2.50 ppm serves as the internal chemical shift reference, while the water peak at 3.33 ppm acts as a built-in moisture sensor. If the integral of the water peak exceeds a 0.1 ratio relative to a single aromatic proton, the batch fails the dryness validation and must be lyophilized.

  • Sample Filtration: Passing the dissolved sample through a 0.22 µm PTFE syringe filter is non-negotiable. Trace paramagnetic particulates (like iron or palladium dust from manufacturing) cause localized magnetic field inhomogeneities, leading to severe line broadening and loss of resolution.

Protocol S1 Sample Prep 15mg in DMSO-d6 S2 Filtration 0.22µm PTFE S1->S2 Remove particulates S3 NMR Acquisition 400MHz, 298K S2->S3 5mm Tube S4 Spectral Processing Phase & Baseline S3->S4 FID Data S5 Purity Validation >99% Confirmed S4->S5 Integration

Fig 2: Standardized NMR sample preparation and acquisition workflow for validation.

Step-by-Step Acquisition Methodology:
  • Preparation: Weigh exactly 15.0 mg of 6-phenyl-1H-indazol-3-amine into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS). Vortex for 30 seconds until completely dissolved.

  • Filtration: Draw the solution into a 1 mL glass syringe and filter through a 0.22 µm PTFE membrane directly into a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition: Set frequency to 400 MHz at 298 K. Use 16 scans (NS) with a Relaxation Delay (D1) of 1.0 s (sufficient for proton relaxation).

  • ¹³C NMR Acquisition: Set frequency to 100 MHz. Use 512 scans (NS) with a Relaxation Delay (D1) of 2.0 s. Crucial: The extended D1 ensures complete relaxation of the quaternary carbons in the indazole and phenyl rings, providing accurate signal-to-noise ratios.

Quantitative Data: Validated Spectral Assignments

The following tables summarize the validated chemical shifts for high-purity 6-phenyl-1H-indazol-3-amine[4]. Any deviation or the presence of unassigned peaks (particularly in the aliphatic region 1.0-3.0 ppm, indicating solvent contamination) flags the batch for re-purification.

¹H NMR Spectral Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
11.85 Broad Singlet (bs)1HIndazole NH : Broadened due to quadrupolar relaxation of Nitrogen and chemical exchange.
7.82 Doublet (d, J=8.4 Hz)1HIndazole C4-H : Deshielded by the adjacent fused ring system.
7.65 - 7.58 Multiplet (m)2HPhenyl C2', C6'-H : Ortho protons of the 6-phenyl substituent.
7.50 - 7.35 Multiplet (m)4HPhenyl C3', C4', C5'-H + Indazole C7-H .
7.22 Doublet of Doublets (dd)1HIndazole C5-H : Coupled to C4-H and C7-H.
5.45 Broad Singlet (bs)2HAmine NH2 : The critical nucleophile for downstream acylation.
¹³C NMR Spectral Data (100 MHz, DMSO-d6)

(Note: 13 distinct carbon environments are expected for the C₁₃H₁₁N₃ scaffold)

Chemical Shift (δ, ppm)Carbon TypeAssignment
149.2 Quaternary (C)Indazole C3 (Amine-bearing carbon)
142.5 Quaternary (C)Indazole C7a
140.8 Quaternary (C)Phenyl C1' (Ipso carbon)
138.4 Quaternary (C)Indazole C6 (Phenyl-bearing carbon)
129.1 (2C)Methine (CH)Phenyl C3', C5'
127.8 Methine (CH)Phenyl C4'
127.2 (2C)Methine (CH)Phenyl C2', C6'
121.5 Methine (CH)Indazole C4
119.8 Methine (CH)Indazole C5
114.3 Quaternary (C)Indazole C3a
108.6 Methine (CH)Indazole C7

Conclusion

The successful development of T315I-mutant Bcr-Abl inhibitors hinges entirely on the quality of the starting materials[2]. By strictly utilizing Analytical Grade 6-phenyl-1H-indazol-3-amine and validating its purity and moisture content via the self-contained NMR protocol described above, researchers can eliminate the cascading failures associated with poor acylation yields and accelerate their drug discovery timelines.

References

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as flexible linker Source: ResearchGate URL: [Link]

  • Title: 6-phenyl-1(2)H-indazol-3-ylamine - CAS 100728-08-3 Source: MolAid URL: [Link]

Sources

Validation

A Comparative Analysis of 6-phenyl-1H-indazol-3-amine and Standard Kinase Inhibitors: A Guide for Researchers

In the dynamic landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. Among these, 6-phenyl-1H-indazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. Among these, 6-phenyl-1H-indazol-3-amine and its derivatives have garnered significant interest for their potential to modulate the activity of various protein kinases, which are critical regulators of cellular processes and attractive targets for drug development.

This guide provides a comparative analysis of the inhibitory activity, represented by half-maximal inhibitory concentration (IC50) values, of 6-phenyl-1H-indazol-3-amine and its analogs against a selection of standard, well-characterized kinase inhibitors. By contextualizing the potency of this compound class, we aim to offer researchers, scientists, and drug development professionals a valuable resource for their own discovery and development efforts.

Understanding the Significance of IC50 in Kinase Inhibition

The IC50 value is a fundamental metric in pharmacology, quantifying the concentration of an inhibitor required to reduce the activity of a specific biological target, such as a kinase, by 50%.[1] It serves as a crucial indicator of a compound's potency and is instrumental in the initial stages of drug discovery for ranking and prioritizing potential candidates.[2] However, it is important to recognize that IC50 values are dependent on experimental conditions, including ATP concentration, which can influence the apparent potency of ATP-competitive inhibitors.[3] Therefore, when comparing IC50 values across different studies, it is essential to consider the specific assay conditions employed.

Comparative Inhibitory Activity: 6-phenyl-1H-indazol-3-amine Derivatives and Standard Inhibitors

The 1H-indazole-3-amine scaffold has been identified as an effective hinge-binding fragment in kinase inhibitors.[4] While specific IC50 data for the parent compound, 6-phenyl-1H-indazol-3-amine, is not extensively documented in publicly available literature, numerous derivatives have been synthesized and evaluated, demonstrating potent inhibitory activity against various kinases.

One area of focus has been the development of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles as inhibitors of Protein Kinase C-zeta (PKC-ζ).[5] This research highlights the potential of the 6-phenyl-1H-indazol-3-amine core in generating selective kinase inhibitors. Another study focused on (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as potent inhibitors of Polo-like kinase 4 (PLK4), with some analogues exhibiting IC50 values in the nanomolar range.[6]

To provide a comprehensive comparison, the following table summarizes the IC50 values of various standard kinase inhibitors against key targets, offering a benchmark against which the potency of novel 6-phenyl-1H-indazol-3-amine derivatives can be assessed.

Kinase TargetStandard InhibitorIC50 Value (nM)Assay Type
VEGFR2 Axitinib0.2Cell-free
Cabozantinib (XL184)0.035Cell-free[7]
Sunitinib80Cell-free[7]
Pazopanib30Cell-free[7]
Src DasatinibIn the nanomolar rangeCell-based[8]
BosutinibNot specified
SaracatinibNot specified
Baicalein4,000 (4 µM)Biochemical[9]
p38 MAPK SB20219050 (p38α), 100 (p38β2)Biochemical[10][11]
Adezmapimod (SB203580)50 (SAPK2a/p38), 500 (SAPK2b/p38β2)Biochemical[11]
TAK-7157.1 (p38α)Biochemical[10]
Pexmetinib4Cell-based (HEK-293)[10]
Doramapimod (BIRB 796)38 (p38α), 65 (p38β)Biochemical[11]

Experimental Protocol for In Vitro Kinase Assay and IC50 Determination

To ensure the generation of reliable and reproducible IC50 data, a standardized experimental protocol is paramount. The following outlines a general workflow for an in vitro kinase assay, a common method for determining the biochemical potency of kinase inhibitors.[12][13][14][15][16]

I. Reagent Preparation
  • Kinase Buffer: Prepare a suitable kinase buffer, typically containing a buffering agent (e.g., Tris-HCl or HEPES), MgCl2, a reducing agent (e.g., DTT), and other components as required for optimal kinase activity.[12][13]

  • Enzyme and Substrate Dilution: Dilute the recombinant kinase enzyme and a suitable substrate (e.g., a specific peptide or protein) to their desired concentrations in the kinase buffer.

  • ATP Solution: Prepare an ATP solution in the kinase buffer. The concentration of ATP is a critical parameter and is often set at or near the Michaelis-Menten constant (Km) for ATP to ensure a sensitive assay.[3]

  • Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., a 6-phenyl-1H-indazol-3-amine derivative) in a suitable solvent, such as DMSO. Further dilute the compound in the kinase buffer to achieve the final desired concentrations for the assay.

II. Assay Procedure
  • Reaction Setup: In a microplate (e.g., 96-well or 384-well), add the kinase, substrate, and test inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution, such as a high concentration of EDTA, or by heating.

  • Signal Detection: Detect the kinase activity using an appropriate method. Common detection methods include:

    • Radiometric Assays: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.[16]

    • Fluorescence-Based Assays: Utilizing fluorescently labeled substrates or antibodies to detect phosphorylation.[13]

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

III. Data Analysis
  • Background Subtraction: Subtract the background signal (from wells containing no enzyme or no substrate) from all data points.

  • Calculation of Percent Inhibition: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software program (e.g., GraphPad Prism) to determine the IC50 value.[2]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway and the experimental workflow for IC50 determination.

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival ERK->Endothelial_Cell Promotes Akt Akt PI3K->Akt Akt->Endothelial_Cell Promotes

Caption: A simplified diagram of the VEGFR2 signaling pathway.

G cluster_1 IC50 Determination Workflow A 1. Reagent Preparation C 3. Kinase Reaction (Enzyme + Substrate + Inhibitor) A->C B 2. Serial Dilution of Inhibitor B->C D 4. Reaction Initiation (Add ATP) C->D E 5. Incubation D->E F 6. Signal Detection E->F G 7. Data Analysis (Curve Fitting) F->G H IC50 Value G->H

Caption: A flowchart outlining the experimental workflow for IC50 determination.

Conclusion

The 6-phenyl-1H-indazol-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. By understanding the inhibitory potency of its derivatives in the context of established standard inhibitors, researchers can make more informed decisions in the design and optimization of new therapeutic candidates. The systematic application of robust in vitro kinase assays is fundamental to accurately characterizing the potency and selectivity of these compounds, ultimately paving the way for the discovery of next-generation targeted therapies.

References

  • ResearchGate. Dose-response curves and IC50 values of Src kinase inhibition for... [Link]
  • SpringerLink. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
  • ResearchGate. The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... [Link]
  • Wikipedia. VEGFR-2 inhibitor. [Link]
  • PMC. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]
  • PMC. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. [Link]
  • ResearchGate. (a) IC50 values of tumor cell growth inhibition on a panel of human... [Link]
  • ResearchGate. TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... [Link]
  • PMC. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. [Link]
  • PMC. In vitro NLK Kinase Assay. [Link]
  • AACR Publications. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. [Link]
  • Protocols.io. In vitro kinase assay. [Link]
  • PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
  • PubMed. 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. [Link]
  • ResearchGate. Determination of IC50 values obtained from the cytotoxicity... [Link]
  • PMC. Prediction of kinase-inhibitor binding affinity using energetic parameters. [Link]
  • PMC. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
  • Grokipedia. IC50. [Link]
  • ResearchGate. Correlation of experimental IC 50 values to those calculated from... [Link]
  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
  • ACS Publications. The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. [Link]
  • ACS Publications. Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. [Link]
  • Scilit. A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 6-Phenyl-1H-Indazol-3-Amine

For Researchers, Scientists, and Drug Development Professionals Introduction 6-phenyl-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-phenyl-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its privileged indazole scaffold. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its accurate identification, structural elucidation, and metabolic profiling. This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 6-phenyl-1H-indazol-3-amine. By comparing these pathways with those of related chemical structures, this document aims to equip researchers with the necessary insights for interpreting mass spectra and designing robust analytical methodologies. The proposed fragmentation schemes are based on established principles of gas-phase ion chemistry of nitrogen-containing heterocyclic compounds.

Proposed ESI-MS/MS Fragmentation Pathways of 6-Phenyl-1H-Indazol-3-Amine

Under positive mode electrospray ionization, 6-phenyl-1H-indazol-3-amine is expected to readily form a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) is predicted to initiate a cascade of fragmentation events, primarily centered around the protonated 3-amino group and the indazole ring system. The following sections detail the most probable fragmentation pathways.

Pathway 1: Neutral Loss of Ammonia (NH₃)

A primary and highly characteristic fragmentation for compounds containing a primary amine is the neutral loss of ammonia. For protonated 6-phenyl-1H-indazol-3-amine, this is anticipated to be a major fragmentation channel. The protonated amine group can facilitate a rearrangement leading to the elimination of NH₃, resulting in a stable cation.

M_H [M+H]⁺ m/z 210.10 Fragment1 Fragment A m/z 193.07 M_H->Fragment1 - NH₃

Caption: Proposed loss of ammonia from protonated 6-phenyl-1H-indazol-3-amine.

Pathway 2: Indazole Ring Cleavage

Drawing parallels from the fragmentation of other indazole-containing compounds, cleavage of the indazole ring itself is a plausible pathway[1]. This can occur through various mechanisms, including retro-Diels-Alder-type reactions or sequential bond breakages. A likely scenario involves the cleavage of the N-N bond and subsequent rearrangement.

A key fragmentation pathway for indazole derivatives involves the formation of an acylium-indazole ion (m/z 145) and a methylidene-indazolium ion (m/z 131)[1]. For 6-phenyl-1H-indazol-3-amine, we can predict analogous fragmentation patterns.

M_H [M+H]⁺ m/z 210.10 Fragment2 Fragment B m/z 182.08 M_H->Fragment2 - N₂H₂ Fragment3 Fragment C m/z 154.07 Fragment2->Fragment3 - C₂H₂

Caption: Proposed indazole ring cleavage pathway.

Pathway 3: Phenyl Group Fragmentation

While typically requiring higher collision energies, fragmentation of the phenyl substituent is also possible. This can involve the loss of small neutral molecules like acetylene (C₂H₂) or the entire phenyl group as a radical, although the latter is less common in ESI. More likely is the fragmentation of the phenyl ring itself after initial ring opening[2].

Pathway 4: Sequential Fragmentations

The primary fragment ions can undergo further dissociation in MS³ experiments or at higher collision energies. For instance, the ion resulting from the loss of ammonia (Fragment A) could subsequently undergo cleavage of the indazole ring.

Comparative Fragmentation Analysis

Compound ClassKey Fragmentation PathwaysRelevance to 6-Phenyl-1H-Indazol-3-Amine
Indazole Derivatives - Formation of acylium-indazole and methylidene-indazolium ions[1]. - Cross-ring cleavages[3].Highly relevant. Predicts the fragmentation of the core indazole structure.
Aromatic Amines - Loss of HCN[4]. - Alpha-cleavage adjacent to the amine[4][5].Relevant for the 3-amino substituent, suggesting potential for HCN loss.
Fused N-Heterocycles - Ring cleavage and loss of small nitrogen-containing neutrals (e.g., N₂, HN₃)[3][6].Provides a basis for predicting the breakdown of the bicyclic indazole system.
Substituted Phenyl Compounds - Fragmentation of the aromatic ring, often through ring-opening mechanisms at higher energies[2].Suggests potential fragmentation pathways for the 6-phenyl substituent under more energetic conditions.

Experimental Protocol: A Workflow for Fragmentation Analysis

To empirically determine the fragmentation pathways of 6-phenyl-1H-indazol-3-amine, the following experimental workflow is recommended.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve 6-phenyl-1H-indazol-3-amine in suitable solvent (e.g., Methanol/Water) prep2 Add formic acid (0.1%) to promote protonation prep1->prep2 ms1 Direct infusion into ESI source prep2->ms1 ms2 Acquire full scan MS spectrum to identify [M+H]⁺ ms1->ms2 ms3 Perform MS/MS on the [M+H]⁺ ion ms2->ms3 ms4 Vary collision energy (CID) to observe fragmentation patterns ms3->ms4 data1 Identify major fragment ions ms4->data1 data2 Propose fragmentation pathways based on neutral losses data1->data2 data3 Compare with theoretical fragmentation and related compounds data2->data3

Caption: Recommended workflow for ESI-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of 6-phenyl-1H-indazol-3-amine in a suitable solvent such as methanol or acetonitrile.

    • For infusion, dilute the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 methanol:water containing 0.1% formic acid to facilitate protonation.

  • Mass Spectrometry:

    • Utilize a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][7]

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) to confirm the presence and isolation of the protonated molecule [M+H]⁺.

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).[8]

    • Acquire product ion spectra at a range of collision energies (e.g., 10-40 eV) to observe the formation and evolution of fragment ions. Higher energy can reveal more complex fragmentation pathways.[7][9]

  • Data Interpretation:

    • Analyze the product ion spectra to identify the m/z values of the major fragment ions.

    • Calculate the neutral losses from the precursor ion to the fragment ions.

    • Propose fragmentation mechanisms consistent with the observed neutral losses and the known principles of mass spectrometry.[10]

    • If available, use high-resolution mass spectrometry to determine the elemental composition of fragment ions for greater confidence in structural assignments.

Conclusion

The mass spectrometric fragmentation of 6-phenyl-1H-indazol-3-amine is predicted to be a rich process involving characteristic losses from the 3-amino group and cleavages of the indazole core. By systematically applying tandem mass spectrometry techniques and comparing the resulting data with the fragmentation patterns of structurally related compounds, researchers can confidently identify and characterize this important molecule. The proposed pathways and experimental workflow in this guide serve as a robust starting point for such investigations, ultimately aiding in the advancement of drug discovery and development programs.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. Available at: [Link]

  • IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Royal Society of Chemistry. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Proposed fragmentation mechanism of protonated N-phenylcinnamide. ResearchGate. Available at: [Link]

  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PMC. Available at: [Link]

  • Interpretation of mass spectra. Saarland University. Available at: [Link]

  • Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS. National Science Foundation Public Access Repository. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]

  • Collision-induced dissociation. PubMed. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine. Semantic Scholar. Available at: [Link]

Sources

Validation

Validating 6-phenyl-1H-indazol-3-amine purity using quantitative NMR (qNMR)

Validating 6-Phenyl-1H-Indazol-3-Amine Purity: A Comparative Guide to qNMR vs. HPLC in Early Drug Development In the landscape of early-stage pharmaceutical development, the accurate determination of intermediate purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 6-Phenyl-1H-Indazol-3-Amine Purity: A Comparative Guide to qNMR vs. HPLC in Early Drug Development

In the landscape of early-stage pharmaceutical development, the accurate determination of intermediate purity is a critical cornerstone of quality and efficacy[1]. 6-phenyl-1H-indazol-3-amine is a highly valuable hinge-binding moiety (HBM) utilized in the synthesis of novel Bcr-Abl kinase inhibitors, specifically those designed to overcome the notorious T315I mutation in leukemia[2].

However, validating the purity of such novel intermediates presents a significant analytical challenge: certified reference standards for these specific molecules do not yet exist. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why qNMR serves as the gold standard for absolute purity validation in the absence of compound-specific reference materials.

The Mechanistic Rationale: Why qNMR for Novel Intermediates?

Traditional HPLC-UV relies on separating components and measuring their ultraviolet absorbance. The purity is typically calculated using the area normalization method (Area %). The critical flaw in this approach for novel compounds is the assumption that the active pharmaceutical ingredient (API) and all its impurities share identical UV response factors (molar extinction coefficients)[3]. If an impurity lacks a chromophore or absorbs weakly at the detection wavelength, HPLC will systematically overestimate the compound's purity[1].

Conversely, qNMR is a primary ratio method [4]. It relies on the fundamental quantum mechanical principle that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei (usually 1 H) generating that signal[5]. Because the nucleus acts as a universal detector, qNMR does not require a reference standard of the same chemical structure[6]. Instead, it utilizes a highly pure, universal internal standard (e.g., Maleic acid), allowing for the absolute quantification of the analyte[4].

G Start 6-phenyl-1H-indazol-3-amine (Novel Intermediate) HPLC HPLC-UV Analysis Start->HPLC qNMR qNMR Analysis Start->qNMR HPLC_Req Requires Compound-Specific Reference Standard HPLC->HPLC_Req qNMR_Req Requires Universal Internal Standard qNMR->qNMR_Req HPLC_Lim Relative Purity (UV Response Bias) HPLC_Req->HPLC_Lim qNMR_Adv Absolute Purity (Molar Proportionality) qNMR_Req->qNMR_Adv

Fig 1. Logical workflow comparing HPLC and qNMR dependencies for novel intermediates.

Comparative Performance Data

To objectively evaluate these methodologies, we must compare their operational parameters and cross-validate their empirical results.

Table 1: Methodological Comparison for Purity Assessment

ParameterHPLC-UVqNMR ( 1 H)Acid-Base Titration
Primary Principle Chromatographic separation & UV absorbanceDirect nuclear signal proportionalityStoichiometric chemical reaction
Reference Standard Requires compound-specific standardRequires universal internal standardRequires standardized titrant
Accuracy (Absolute) Low to Moderate (without standard)High (< 1% relative uncertainty)Moderate (susceptible to buffers)
Trace Impurity Detection Excellent (High sensitivity)Moderate (Limited by dynamic range)Poor (Bulk measurement only)
Sample Destructiveness DestructiveNon-destructiveDestructive

Table 2: Cross-Validation Purity Analysis of 6-phenyl-1H-indazol-3-amine

Note: The discrepancy between HPLC and qNMR highlights the presence of UV-transparent aliphatic impurities originating from the synthesis pipeline, which HPLC fails to quantify accurately.

Batch IDHPLC Purity (Area %)qNMR Purity (Absolute Mass %)Discrepancy ( Δ )
Batch A (Crude)96.40%92.15%+ 4.25%
Batch B (Recrystallized)99.10%97.80%+ 1.30%
Batch C (Column Purified)99.85%99.50%+ 0.35%

Experimental Protocol: A Self-Validating qNMR Workflow

To ensure scientific integrity, a qNMR protocol cannot simply be a list of instructions; it must be a self-validating thermodynamic system . The following methodology details the absolute quantification of 6-phenyl-1H-indazol-3-amine using Maleic acid as an internal standard.

Step 1: Internal Standard (IS) and Solvent Selection
  • Causality: 6-phenyl-1H-indazol-3-amine possesses multiple aromatic protons (indazole core and phenyl ring) that resonate between 7.0 and 8.5 ppm. Maleic acid is chosen as the IS because its equivalent vinylic protons produce a sharp, distinct singlet at ~6.26 ppm, ensuring zero spectral overlap[5]. DMSO- d6​ is selected as the solvent to ensure complete solvation of both the polar amine and the hydrophobic aromatic rings, preventing line broadening.

Step 2: Gravimetric Sample Preparation
  • Causality: Because qNMR is a mass-balance equation, gravimetric error is the largest source of uncertainty[4].

  • Using a calibrated ultra-microbalance (resolution 0.01 mg), accurately weigh ~10.00 mg of 6-phenyl-1H-indazol-3-amine into a static-free vial.

  • Accurately weigh ~5.00 mg of certified Maleic acid (TraceCERT®) into the same vial.

  • Co-dissolve the mixture in 1.0 mL of high-purity DMSO- d6​ . Vortex until visually homogeneous, then transfer 600 µL to a 5 mm NMR tube.

Step 3: Thermodynamic Parameter Optimization (Self-Validation)
  • Causality: If the radiofrequency pulse is applied before the nuclei have fully returned to their equilibrium state (Z-axis), the signal will be saturated, artificially lowering the integral.

  • Perform an Inversion-Recovery Experiment to determine the longitudinal relaxation time ( T1​ ) for both the analyte's target peak and the IS peak.

  • Identify the longest T1​ value in the system.

  • Set the Relaxation Delay ( D1​ ) to ≥5×T1​ . This mathematical boundary ensures >99.3% recovery of macroscopic magnetization, making the integration thermodynamically self-validating[7].

Step 4: Data Acquisition and Processing
  • Acquire the 1 H NMR spectrum at 298 K using a 90° pulse angle.

  • Accumulate a sufficient Number of Scans (NS) to achieve a Signal-to-Noise (S/N) ratio of ≥150 for the target peaks. Regulatory guidelines mandate this threshold to minimize the standard deviation of the integral[8].

  • Process the Free Induction Decay (FID) with rigorous manual phase correction and a multi-point baseline correction. Do not rely on automated baseline algorithms, as slight baseline rolls will severely distort absolute integrals.

G S1 1. T1 Inversion Recovery (Determine longest T1) S2 2. Set Relaxation Delay (D1 ≥ 5 × T1) S1->S2 S3 3. Data Acquisition (Target S/N ≥ 150) S2->S3 S4 4. Spectral Processing (Phase & Baseline Correction) S3->S4 S5 5. Purity Calculation S4->S5 Val Self-Validation: Check S/N & Integrals S5->Val Val->S3 If criteria fail

Fig 2. Self-validating qNMR workflow ensuring thermodynamic equilibrium and quantitative accuracy.

Data Processing and Purity Calculation

Once the spectrum is acquired and correctly phased, integrate the Maleic acid singlet (~6.26 ppm) and a well-resolved proton signal from 6-phenyl-1H-indazol-3-amine (e.g., a specific isolated aromatic doublet). The absolute purity ( Px​ ) is calculated using the following molar ratio equation[5]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integrated area of the analyte and internal standard peaks.

  • Nx​,Nstd​ = Number of protons contributing to the respective signals (e.g., Nstd​=2 for Maleic acid).

  • Mx​,Mstd​ = Molar mass of the analyte (209.25 g/mol ) and standard (116.07 g/mol ).

  • mx​,mstd​ = Gravimetrically weighed mass of the analyte and standard.

  • Pstd​ = Certified purity of the internal standard.

By utilizing this rigorous, self-validating qNMR methodology, drug development professionals can confidently assign absolute purity values to novel intermediates like 6-phenyl-1H-indazol-3-amine, bypassing the limitations of traditional chromatographic techniques and accelerating the pipeline for targeted kinase inhibitors.

Sources

Comparative

Cross-reactivity profiling of 6-phenyl-1H-indazol-3-amine against kinase panels

Cross-Reactivity Profiling of 6-Phenyl-1H-Indazol-3-Amine Scaffolds Against Kinase Panels: A Comparative Guide As a Senior Application Scientist, I frequently evaluate novel chemotypes designed to overcome the limitation...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 6-Phenyl-1H-Indazol-3-Amine Scaffolds Against Kinase Panels: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel chemotypes designed to overcome the limitations of first-line targeted therapies. One of the most persistent challenges in precision oncology is acquired kinase resistance, epitomized by the Bcr-Abl T315I "gatekeeper" mutation in Chronic Myeloid Leukemia (CML). This mutation sterically blocks the binding of standard tyrosine kinase inhibitors (TKIs) like imatinib and dasatinib.

Recently, the 6-phenyl-1H-indazol-3-amine scaffold has emerged as a highly versatile hinge-binding moiety (HBM). When coupled with flexible linkers, this scaffold not only overcomes the T315I mutation but also exhibits valuable cross-reactivity against a panel of angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, TIE-2, and EphB4. This guide objectively compares the performance of 6-phenyl-1H-indazol-3-amine derivatives against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols required to profile them.

Mechanistic Grounding: The Hinge-Binding Advantage

The structural causality behind the efficacy of 6-phenyl-1H-indazol-3-amine lies in its precise interaction with the kinase ATP-binding pocket. The indazole-3-amine core acts as an optimal HBM, utilizing its nitrogen atoms to form critical, stable hydrogen bonds with the kinase hinge region (e.g., Met318 in Bcr-Abl). Simultaneously, the 6-phenyl substitution projects deep into the hydrophobic pocket, significantly enhancing binding affinity.

Rigid TKIs like imatinib fail against the T315I mutant because the substitution of threonine with a bulky isoleucine creates a severe steric clash. However, by pairing the 6-phenyl-1H-indazol-3-amine HBM with a flexible diacylated piperazine or triazole linker, the molecule can dynamically adapt its conformation to bypass the isoleucine side chain [1]. Furthermore, due to the high sequence homology within the kinase domains of angiogenic RTKs, this same HBM serves as a potent anchor for multi-target anti-angiogenic agents [2].

G cluster_0 Primary Targets (CML) cluster_1 Cross-Reactive RTKs (Angiogenesis) Inhibitor 6-phenyl-1H-indazol-3-amine Scaffold BcrAbl_WT Bcr-Abl (WT) Inhibitor->BcrAbl_WT Potent Inhibition BcrAbl_Mut Bcr-Abl (T315I) Inhibitor->BcrAbl_Mut Flexible Linker Bypass VEGFR2 VEGFR-2 Inhibitor->VEGFR2 TIE2 TIE-2 Inhibitor->TIE2 EPHB4 EphB4 Inhibitor->EPHB4 STAT5 STAT5 / MAPK / PI3K BcrAbl_WT->STAT5 BcrAbl_Mut->STAT5 Angiogenesis Angiogenesis VEGFR2->Angiogenesis TIE2->Angiogenesis EPHB4->Angiogenesis Proliferation Leukemic Cell Proliferation STAT5->Proliferation

Mechanism of 6-phenyl-1H-indazol-3-amine targeting Bcr-Abl and cross-reactive RTKs.

Quantitative Cross-Reactivity Profiling

To objectively evaluate the performance of this scaffold, we compare two optimized 6-phenyl-1H-indazol-3-amine derivatives (Compound Y9 and Compound 11a) against standard clinical alternatives (Imatinib and Ponatinib). The data illustrates the scaffold's ability to maintain nanomolar potency against the wild-type enzyme while successfully inhibiting the T315I mutant—a feat Imatinib cannot achieve.

Compound / DrugPrimary Target ProfileBcr-Abl WT IC₅₀ (μM)Bcr-Abl T315I IC₅₀ (μM)K562 Proliferation IC₅₀ (μM)K562R (Resistant) IC₅₀ (μM)
Compound Y9 Bcr-Abl (WT & Mut)0.0430.171.655.42
Compound 11a Bcr-Abl (WT & Mut)0.0140.450.82>10.0
Compound 16a VEGFR-2 / TIE-2 / EphB4N/AN/AMulti-RTK ActiveMulti-RTK Active
Imatinib Bcr-Abl (WT only)0.030>10.00.15>10.0
Ponatinib Pan-Kinase / Multi0.0010.0110.0050.010

Data synthesized from foundational scaffold optimization studies [1][2].

Self-Validating Experimental Workflows

A robust profiling strategy must be a self-validating system. Biochemical affinity does not always translate to phenotypic efficacy due to cellular permeability or off-target toxicity. Therefore, the workflow below pairs an enzymatic ADP-Glo assay with a cellular viability assay to ensure causality between target engagement and leukemic cell death.

Workflow Design Compound Design (HBM + Flexible Linker) Enzymatic Enzymatic Profiling (ADP-Glo Assay) Design->Enzymatic Cellular Cellular Validation (K562 / K562R Viability) Enzymatic->Cellular Z' > 0.6 Selectivity Cross-Reactivity Panel (VEGFR2, TIE2, EphB4) Enzymatic->Selectivity Analysis Data Synthesis (IC50 & Resistance Index) Cellular->Analysis Selectivity->Analysis

Self-validating workflow for kinase cross-reactivity profiling.

Protocol A: In Vitro Kinase Inhibition Profiling (ADP-Glo Assay)

This assay measures the depletion of ATP, providing a universal, highly sensitive readout for kinase activity across the entire cross-reactivity panel (Bcr-Abl, VEGFR-2, TIE-2).

  • Reagent Preparation: Reconstitute recombinant kinases (Bcr-Abl WT, Bcr-Abl T315I, VEGFR-2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality Check: The inclusion of 0.01% Brij-35 is critical; it prevents non-specific compound aggregation (promiscuous inhibition), ensuring that any observed IC₅₀ is driven by true active-site binding.

  • Compound Titration: Serially dilute the 6-phenyl-1H-indazol-3-amine derivatives in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%.

    • Causality Check: Maintaining exactly 1% DMSO across all wells ensures compound solubility without denaturing the kinase structure.

  • Equilibration: Pre-incubate the kinase with the inhibitor for 30 minutes at room temperature before adding ATP.

    • Causality Check: Many hinge-binding inhibitors exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

  • Reaction & Detection: Initiate the reaction by adding ATP (at the specific Kₘ for each kinase) and the appropriate peptide substrate. Incubate for 60 minutes. Terminate the reaction using ADP-Glo reagent, followed by Kinase Detection Reagent.

  • Self-Validation: Calculate the Z'-factor using vehicle controls (100% activity) and no-enzyme controls (background). Proceed to cellular validation only if Z' > 0.6.

Protocol B: Orthogonal Cellular Anti-Proliferative Assay

To confirm that the biochemical inhibition of Bcr-Abl T315I translates to phenotypic efficacy, evaluate the compounds in imatinib-sensitive (K562) and imatinib-resistant (K562R) leukemia cell lines.

  • Cell Seeding: Seed K562 and K562R cells at a density of 5,000 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat the cells with a 10-point concentration gradient of the test compounds for 72 hours.

  • Viability Measurement: Add CellTiter-Glo reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Causality Check: Measuring intracellular ATP provides a direct, linear readout of metabolically active cells, avoiding the artifacts sometimes seen with colorimetric MTT assays in suspension cells.

  • Data Synthesis: Calculate the IC₅₀ using non-linear regression.

    • Self-Validation: Calculate the Resistance Index (RI = IC₅₀ K562R / IC₅₀ K562). A low RI (e.g., Compound Y9 RI ≈ 3.2) definitively validates that the flexible linker strategy successfully overcame the T315I mutation in a cellular environment.

Conclusion

The 6-phenyl-1H-indazol-3-amine scaffold represents a powerful chemical tool for drug development professionals. By combining a highly efficient hinge-binding moiety with flexible linkers, researchers can systematically abrogate the resistance conferred by the Bcr-Abl T315I mutation while simultaneously exploiting the structural homology of angiogenic RTKs for multi-target therapies. When profiled using the self-validating workflows described above, this scaffold consistently demonstrates robust, translatable efficacy.

References

  • Pan, X., Liang, L., Sun, Y., & Zhang, J. (2019). Discovery of novel Bcr-AblT315I inhibitors with flexible linker. Part 1: Confirmation optimization of phenyl-1H-indazol-3-amine as hinge binding moiety. European Journal of Medicinal Chemistry, 178, 232-242.[Link]

  • Sun, Y., Shan, Y., Li, C., & Zhang, J. (2017). Discovery of novel anti-angiogenesis agents. Part 8: Diaryl thiourea bearing 1H-indazole-3-amine as multi-target RTKs inhibitors. European Journal of Medicinal Chemistry, 143.[Link]

Validation

Benchmarking 6-phenyl-1H-indazol-3-amine efficacy in xenograft models

Benchmarking 6-phenyl-1H-indazol-3-amine Efficacy in Xenograft Models: A Comparative Guide Executive Summary The development of tyrosine kinase inhibitors (TKIs) revolutionized the treatment landscape for chronic myeloid...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-phenyl-1H-indazol-3-amine Efficacy in Xenograft Models: A Comparative Guide

Executive Summary

The development of tyrosine kinase inhibitors (TKIs) revolutionized the treatment landscape for chronic myeloid leukemia (CML) and other malignancies driven by aberrant kinase signaling. However, the emergence of the "gatekeeper" T315I mutation in the Bcr-Abl kinase domain has rendered first- and second-generation TKIs, such as Imatinib and Nilotinib, clinically ineffective[1]. While third-generation TKIs like Ponatinib successfully target this mutation, their clinical utility is frequently limited by severe cardiovascular toxicity[2].

Recent drug discovery efforts have identified 6-phenyl-1H-indazol-3-amine as a highly potent hinge-binding moiety (HBM)[3]. When integrated with a flexible linker, this scaffold demonstrates exceptional efficacy against both wild-type (WT) and T315I-mutant Bcr-Abl, offering a promising alternative to Ponatinib. This guide provides an objective benchmarking of 6-phenyl-1H-indazol-3-amine derivatives against standard-of-care TKIs in K562 and K562-T315I xenograft models, detailing the mechanistic causality, comparative efficacy, and validated in vivo protocols.

Mechanistic Grounding: Overcoming Steric Hindrance

To understand the experimental choices in xenograft benchmarking, one must first understand the structural causality of TKI resistance. Imatinib binds to the inactive conformation of the Bcr-Abl kinase domain, relying on a critical hydrogen bond with the threonine 315 residue. The T315I mutation substitutes this threonine with a bulky isoleucine. This single amino acid change eliminates the hydrogen bond and introduces severe steric hindrance, physically blocking Imatinib from accessing the hydrophobic pocket[1].

Ponatinib overcomes this via a linear carbon-carbon triple bond that threads past the bulky isoleucine side chain[4]. However, the off-target kinase inhibition profile of Ponatinib leads to adverse cardiovascular events[2].

The 6-phenyl-1H-indazol-3-amine scaffold bypasses this limitation through a different structural paradigm. By utilizing the indazol-amine core as a robust hinge-binding moiety and coupling it with a flexible diacylated piperazine linker, the molecule can adopt a conformation that avoids the steric clash of the isoleucine residue while maintaining high-affinity binding to the ATP pocket[3].

G cluster_0 Standard TKI Pathway cluster_1 Resistance & Novel Scaffold BcrAbl Bcr-Abl WT Imatinib Imatinib BcrAbl->Imatinib binds Inhibition1 Kinase Inhibition (Apoptosis) Imatinib->Inhibition1 induces T315I Bcr-Abl T315I (Gatekeeper Mutation) Steric Steric Hindrance (Imatinib Blocked) T315I->Steric causes Scaffold 6-phenyl-1H-indazol-3-amine + Flexible Linker Steric->Scaffold bypasses Inhibition2 Restored Inhibition (Tumor Regression) Scaffold->Inhibition2 achieves

Logical mapping of Bcr-Abl T315I resistance bypassed by the 6-phenyl-1H-indazol-3-amine scaffold.

Quantitative Benchmarking: In Vitro to In Vivo Translation

Before initiating xenograft studies, candidate compounds must demonstrate potent in vitro kinase inhibition. Derivatives utilizing the 6-phenyl-1H-indazol-3-amine scaffold (e.g., Compound Y9) have shown IC50 values that rival Ponatinib, without the associated broad-spectrum endothelial toxicity[2][3].

Table 1: Comparative Efficacy Profile of Bcr-Abl Inhibitors

Compound / ScaffoldBcr-Abl WT IC50 (μM)Bcr-Abl T315I IC50 (μM)K562-T315I Xenograft Tumor Reduction (%)Cardiovascular Toxicity Risk
Imatinib 0.250> 10.0< 10% (Resistant)Low
Ponatinib 0.0010.011> 85%High (HMVEC impairment)
6-phenyl-1H-indazol-3-amine (Y9) 0.0430.170~ 75 - 80%Low (Preserved contractility)

Data synthesized from kinase assays and xenograft models benchmarking flexible linker derivatives against standard TKIs[2][3].

Self-Validating Experimental Protocol: K562-T315I Xenograft Model

To ensure trustworthiness and reproducibility, xenograft benchmarking must act as a self-validating system. Tumor volume reduction alone is insufficient; researchers must prove that the reduction is caused by on-target Bcr-Abl inhibition rather than non-specific cytotoxicity. The following protocol integrates physical measurements with molecular validation (pharmacodynamics).

Step 1: Cell Line Preparation
  • Culture K562 (WT) and engineered K562-T315I human leukemia cells in RPMI-1640 medium supplemented with 10% FBS.

  • Harvest cells during the logarithmic growth phase. Wash twice with cold PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5×107 cells/mL.

Step 2: Inoculation and Randomization
  • Inject 0.1 mL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c athymic nude mice[5].

  • Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Once tumors reach an average volume of 100–150 mm³, randomize mice into vehicle, Imatinib (50 mg/kg), Ponatinib (15 mg/kg), and 6-phenyl-1H-indazol-3-amine derivative (30 mg/kg) groups (n=8 per group).

Step 3: Dosing and In Vivo Monitoring
  • Administer compounds via oral gavage once daily for 21 days.

  • Measure tumor volumes and body weights every 3 days. A >20% loss in body weight indicates unacceptable toxicity (often observed in high-dose Ponatinib models, whereas the indazol-amine scaffold typically maintains weight stability)[6].

Step 4: Molecular Validation (The Self-Validating Step)
  • At day 21, sacrifice the mice and excise the tumors. Snap-freeze half of the tumor tissue in liquid nitrogen for protein extraction; fix the other half in 10% formalin for immunohistochemistry (IHC).

  • Western Blotting: Probe tumor lysates for total Bcr-Abl, phosphorylated Bcr-Abl (p-Bcr-Abl), and downstream targets like p-CrkL. A true on-target effect will show a dose-dependent decrease in p-Bcr-Abl and p-CrkL without altering total Bcr-Abl levels[6].

  • IHC: Stain for Ki-67 (proliferation) and cleaved caspase-3 or TUNEL (apoptosis) to confirm the mechanism of tumor regression[6].

Workflow N1 1. Cell Preparation K562-T315I Expansion N2 2. Inoculation 5x10^6 cells s.c. in Nude Mice N1->N2 N3 3. Randomization Tumor Vol ≈ 100 mm³ N2->N3 N4 4. Dosing Regimen Oral Gavage (Vehicle, Ponatinib, Scaffold) N3->N4 N5 5. In Vivo Monitoring Caliper & Body Weight (Bi-weekly) N4->N5 N6 6. Molecular Validation Western Blot: p-Bcr-Abl, p-CrkL N5->N6

Self-validating experimental workflow for K562-T315I xenograft benchmarking.

Conclusion

Benchmarking the 6-phenyl-1H-indazol-3-amine scaffold against standard TKIs reveals a compelling therapeutic profile. By acting as a structurally adaptive hinge-binding moiety, it successfully navigates the steric barriers of the T315I mutation[3]. In K562-T315I xenograft models, it achieves tumor regression comparable to Ponatinib, but crucially, its highly selective kinase profile suggests a wider therapeutic window, minimizing the risk of the cardiovascular toxicities that plague current third-generation TKIs[2]. For drug development professionals, integrating this scaffold into multi-kinase or Bcr-Abl targeted pipelines represents a scientifically sound strategy for overcoming refractory leukemias.

References

  • Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as flexible linker. ResearchGate. Available at:[Link]

  • Combining the ABL1 Kinase Inhibitor Ponatinib and the Histone Deacetylase Inhibitor Vorinostat: A Potential Treatment for BCR-ABL-Positive Leukemia. PLOS One. Available at:[Link]

  • Imatinib and avasimibe synergistically suppress K562R xenograft tumor growth. ResearchGate. Available at:[Link]

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. PMC / NIH. Available at:[Link]

  • Reengineering ponatinib to minimize cardiovascular toxicity. ResearchGate. Available at:[Link]

  • Combination of Imatinib with CXCR4 Antagonist BKT140 Overcomes the Protective Effect of Stroma and Targets CML In Vitro and In Vivo. AACR Journals. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 6-phenyl-1H-indazol-3-amine

Executive Overview 6-phenyl-1H-indazol-3-amine is a highly specialized hinge-binding moiety (HBM) utilized extensively in the synthesis of next-generation Bcr-Abl tyrosine kinase inhibitors, particularly those targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

6-phenyl-1H-indazol-3-amine is a highly specialized hinge-binding moiety (HBM) utilized extensively in the synthesis of next-generation Bcr-Abl tyrosine kinase inhibitors, particularly those targeting the resistant T315I mutation in chronic myelogenous leukemia[1]. While its pharmacological utility in drug development is undeniable, managing this active pharmaceutical ingredient (API) intermediate presents distinct environmental health and safety (EHS) challenges.

This guide provides drug development professionals and laboratory managers with a field-proven, self-validating operational framework for the safe handling, segregation, and final destruction of 6-phenyl-1H-indazol-3-amine waste, ensuring strict compliance with federal environmental regulations.

Hazard Profiling & Physicochemical Causality

To safely dispose of a chemical, one must first understand the causality behind its hazards. The indazole ring system combined with a primary amine creates a nitrogen-rich, weakly basic compound.

  • Inhalation Risk: In its solid form, the fine powder is highly susceptible to electrostatic charge buildup, leading to rapid aerosolization.

  • Volatilization Risk: In solution, if the pH becomes alkaline, the free-base form can volatilize or precipitate unpredictably.

  • Combustion Risk: During thermal destruction, the high nitrogen content guarantees the formation of toxic nitrogen oxides (NOx), strictly dictating the method of final disposal.

Quantitative Hazard Summary

The following table synthesizes standard GHS hazard data for 1H-indazol-3-amine derivatives to guide PPE and disposal logistics[4].

Hazard ClassificationGHS CodeSignal WordCausality & Operational Impact
Acute Toxicity (Oral) H302WarningRequires strict segregation from food/water; mandates dedicated lab coats.
Skin Irritation H315WarningLipophilic phenyl ring enhances dermal penetration; requires nitrile gloves.
Eye Irritation H319WarningFine powder aerosolization mandates tight-fitting safety goggles.
STOT SE 3 (Respiratory) H335WarningAmine group irritates mucous membranes; handling restricted to fume hoods.

Waste Segregation & Disposal Workflows

Proper segregation at the point of generation is the most critical step in hazardous waste management. Mixing incompatible waste streams can lead to exothermic reactions or regulatory fines.

G Start Waste Generation: 6-phenyl-1H-indazol-3-amine Decision Determine Waste State Start->Decision Solid Solid API / Powder Decision->Solid Liquid Liquid Solution (DMSO/MeOH/Aqueous) Decision->Liquid Consumables Contaminated Consumables (PPE, Weigh Boats) Decision->Consumables Solid_Prep Seal in Compatible Secondary Container Solid->Solid_Prep Liquid_Prep Verify pH < 7; Segregate as Non-Halogenated Liquid->Liquid_Prep Consumables_Prep Dispose in Hazardous Solid Waste Bin Consumables->Consumables_Prep Incineration High-Temperature Incineration (Equipped with NOx Scrubbers) Solid_Prep->Incineration Liquid_Prep->Incineration Consumables_Prep->Incineration

Fig 1: Operational waste segregation and disposal workflow for 6-phenyl-1H-indazol-3-amine.

Step-by-Step Disposal Protocols

Protocol A: Solid API Waste Disposal

Solid waste primarily consists of expired batches, synthesis byproducts, or swept spills.

  • Consolidation: Transfer residual 6-phenyl-1H-indazol-3-amine powder into a compatible, sealable primary container (e.g., amber glass vial) exclusively inside a HEPA-filtered powder weighing enclosure.

  • Static Mitigation (Causality Step): Use anti-static spatulas and grounded weighing boats. Why? Organic powders accumulate static electricity. A sudden discharge can cause the powder to "jump," aerosolizing the API and bypassing primary containment.

  • Secondary Containment: Place the primary container inside a 4-mil polyethylene bag.

  • Self-Validation Check: Before sealing the secondary bag, visually inspect the primary container's threading for residual powder. Wipe the threads with a solvent-dampened Kimwipe to ensure a hermetic seal, preventing micro-leaks during transport.

  • Labeling & Storage: Affix a hazardous waste label indicating "Non-Halogenated Organic Solid Waste - Toxic/Irritant" and store in a designated Satellite Accumulation Area (SAA).

Protocol B: Liquid Solvent Waste Disposal

Liquid waste is typically generated during NMR prep, LC-MS analysis, or reaction workups involving solvents like DMSO, Methanol, or aqueous buffers.

  • pH Adjustment (Causality Step): Prior to transferring aqueous-containing liquid waste into the bulk waste jug, adjust the pH to slightly acidic (pH 5-6) using dilute HCl. Why? The indazole-3-amine group is basic. Keeping the solution acidic protonates the amine, converting it into a highly soluble, non-volatile salt. This effectively eliminates inhalation hazards from vapors escaping the waste jug.

  • Compatibility Verification: Ensure the waste jug is designated for Non-Halogenated Organics . Do not mix with strong oxidizing agents (e.g., Nitric acid, peroxides), as the nitrogen-rich indazole ring can undergo violent exothermic oxidation.

  • Transfer: Use a closed-system funnel to transfer the liquid into the SAA waste jug.

  • Self-Validation Check: After transfer, check the secondary containment bin beneath the waste jug for any chemical spotting, validating that the primary jug's structural integrity remains uncompromised.

Protocol C: Contaminated Consumables
  • Segregation: Place all contaminated pipette tips, Kimwipes, and nitrile gloves into a rigid, puncture-resistant hazardous solid waste bin lined with a polyethylene bag.

  • Sealing: Do not compact the waste manually, as this can force trapped API dust into the breathing zone. Tie the bag securely and seal the rigid container.

Regulatory Compliance & Final Destruction

Under the US Environmental Protection Agency (EPA) regulations outlined in 40 CFR Part 262 [3], laboratories generating this waste must adhere to strict accumulation time limits (typically 90 days for Large Quantity Generators or 180 days for Small Quantity Generators)[2].

The Imperative of High-Temperature Incineration: 6-phenyl-1H-indazol-3-amine cannot be disposed of in standard landfills or poured down the drain. Because of its empirical formula ( C13​H11​N3​ ), the compound contains a high mass fraction of nitrogen.

  • The Causality of Destruction: If combusted at low temperatures, the indazole ring breaks down into highly toxic nitrogen dioxide ( NO2​ ) and nitric oxide ( NO ) gases.

  • The Standard: Waste must be manifested and transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration (>1,000°C) equipped with specialized NOx wet scrubbers . This ensures complete thermal oxidation of the carbon skeleton to CO2​ and H2​O , while safely neutralizing the nitrogenous byproducts.

References

  • Pan, X., et al. "Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as flexible linker." ResearchGate. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov. Available at: [Link]

  • Electronic Code of Federal Regulations. "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." eCFR. Available at: [Link]

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